molecular formula CCl3Si B14281748 Trichlormethylsilan

Trichlormethylsilan

Cat. No.: B14281748
M. Wt: 146.45 g/mol
InChI Key: IPBRIJAYQVOWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichlormethylsilan is a useful research compound. Its molecular formula is CCl3Si and its molecular weight is 146.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

CCl3Si

Molecular Weight

146.45 g/mol

InChI

InChI=1S/CCl3Si/c2-1(3,4)5

InChI Key

IPBRIJAYQVOWRM-UHFFFAOYSA-N

Canonical SMILES

C([Si])(Cl)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Trichlormethylsilan grundlegende Eigenschaften und Reaktivität

Author: BenchChem Technical Support Team. Date: December 2025

Ein umfassender technischer Leitfaden zu den grundlegenden Eigenschaften und der Reaktivität von Trichlormethylsilan.

Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet eine detaillierte technische Übersicht über this compound (CH₃SiCl₃). Er behandelt die physikalischen und chemischen Kerneigenschaften, die Reaktivität, experimentelle Protokolle und Sicherheitsaspekte.

Allgemeine Informationen

This compound, auch als Methyltrichlorsilan bekannt, ist eine farblose, klare und leichtentzündliche Flüssigkeit mit einem stechenden Geruch.[1] Es gehört zur Gruppe der halogenierten Silane und dient als grundlegende Chemikalie in der organisch-chemischen Synthese.[1] An feuchter Luft raucht es stark infolge der Abspaltung von Chlorwasserstoff.[1]

Quantitative Physikalische und Chemische Eigenschaften

Die quantitativen Daten zu this compound sind in der folgenden Tabelle zusammengefasst, um einen klaren Vergleich der Eigenschaften zu ermöglichen.

EigenschaftWertEinheitQuellen
SummenformelCH₃Cl₃Si-[1]
Molare Masse149,48g·mol⁻¹[1]
Aggregatzustandflüssig-[1]
Dichte (bei 20 °C)1,27 - 1,29g·cm⁻³[1]
Schmelzpunkt-90°C[1]
Siedepunkt66°C[1]
Dampfdruck (bei 20 °C)179 - 189hPa[1]
Dampfdruck (bei 30 °C)274hPa[1]
Dampfdruck (bei 40 °C)406hPa[1]
Dampfdruck (bei 50 °C)585hPa[1]
Brechungsindex (bei 20 °C)1,4106-[1]
Flammpunkt-1 bis 8°C
Zündtemperatur>500°C
Explosionsgrenzen5.5 - 10.4% (v/v)

Reaktivität

This compound ist eine elektrophile Substanz, die am Siliciumatom sehr leicht von Nukleophilen angegriffen wird.[2][3] Seine bemerkenswerteste Reaktivität ist die heftige Reaktion mit Wasser.

Hydrolyse

Bei Kontakt mit Wasser hydrolysiert this compound in einer stark exothermen Reaktion.[2] Dabei entsteht Chlorwasserstoff (HCl) und zunächst Methylsilantriol (CH₃Si(OH)₃).[4] Das Methylsilantriol ist unbeständig und kondensiert sofort weiter zu polymeren Methylsiloxanen, die als weißer, fester Niederschlag ausfallen.[4] Die Reaktion ist so heftig, dass es zu einem starken Aufbrausen durch das entweichende Chlorwasserstoffgas kommt.[4] Das Endprodukt nach dem Trocknen ist ein feines, weißes Pulver.[4]

Hydrolysis_Trichloromethylsilane TCS Trichloromethylsilan (CH₃SiCl₃) Intermediate Methylsilantriol (CH₃Si(OH)₃) + 3 HCl TCS->Intermediate Hydrolyse H2O Wasser (3 H₂O) H2O->Intermediate Product Polymethylsiloxan ([CH₃SiO₁.₅]n) Intermediate->Product Kondensation

Bildunterschrift: Hydrolyse von this compound zu Polymethylsiloxan.

Experimentelle Protokolle

Protokoll 1: Herstellung über die Müller-Rochow-Synthese

Die industrielle Herstellung von this compound erfolgt zusammen mit anderen Methylchlorsilanen durch die Müller-Rochow-Synthese.[1][3]

Methodik:

  • Reaktanten: Gepulvertes Silicium und Chlormethan (CH₃Cl).

  • Katalysator: Gepulvertes Kupfer und Kupfer(II)-oxid.

  • Reaktionsbedingungen: Die Reaktion wird bei einer Temperatur von 350 °C durchgeführt.[3]

  • Prozess: Chlormethan wird über eine Mischung aus Silicium und dem Kupferkatalysator geleitet. Zunächst entsteht hauptsächlich Dichlordimethylsilan.[3]

  • Disproportionierung: Unter den herrschenden Reaktionsbedingungen disproportioniert das primär gebildete Dichlordimethylsilan zu Chlortrimethylsilan und this compound.[3]

  • Aufreinigung: Das entstehende Produktgemisch wird durch fraktionierte Destillation aufgrund der unterschiedlichen Siedepunkte der Komponenten getrennt.[3]

Mueller_Rochow_Synthesis cluster_reactants Reaktanten cluster_reaction Reaktion cluster_products Produkte Si Silicium (Si) Reactor Reaktor 350 °C, Kupfer-Kat. Si->Reactor MeCl Chlormethan (CH₃Cl) MeCl->Reactor DCS Dichlordimethylsilan Reactor->DCS Hauptprodukt TCS This compound DCS->TCS Disproportionierung CTS Chlortrimethylsilan DCS->CTS Disproportionierung Distillation Fraktionierte Destillation TCS->Distillation CTS->Distillation

Bildunterschrift: Workflow der Müller-Rochow-Synthese für Methylchlorsilane.

Protokoll 2: Durchführung der Hydrolyse im Labormaßstab

Dieses Protokoll beschreibt die qualitative Durchführung der Hydrolyse von this compound, um dessen Reaktivität zu demonstrieren.[4]

Warnung: Aufgrund der Freisetzung von Chlorwasserstoffgas muss dieser Versuch zwingend unter einem Abzug durchgeführt werden.[4][5] Das Tragen von Schutzbrille, Handschuhen und Laborkittel ist unerlässlich.[4][5]

Materialien:

  • This compound (Xi, F)[4]

  • Destilliertes Wasser

  • Reagenzglas

  • Pipette

Methodik:

  • Vorbereitung: Ein Reagenzglas wird im Abzug mit ca. 18 ml Wasser befüllt.[4]

  • Reaktionsstart: Vorsichtig werden 2 ml this compound zum Wasser in das Reagenzglas gegeben.[4]

  • Beobachtung: Es kommt zu einer sofortigen und heftigen Reaktion. Ein starkes Aufbrausen ist zu beobachten, bei dem Gas (Chlorwasserstoff) entweicht.[4] Gleichzeitig bildet sich ein weißer Feststoff, der sich an den Wänden des Reagenzglases absetzt.[4]

  • Abschluss: Die Reaktion ist abgeschlossen, wenn kein Aufbrausen mehr zu beobachten ist und sich der Feststoff abgesetzt hat. Das Produkt ist ein polymeres Methylsiloxan.

Sicherheitshinweise

This compound ist als Gefahrstoff eingestuft und erfordert besondere Vorsichtsmaßnahmen bei der Handhabung.

  • Gefahrenpiktogramme: GHS02 (Flamme), GHS05 (Ätzwirkung), GHS06 (Totenkopf mit gekreuzten Knochen).

  • Signalwort: Gefahr.[1]

  • H-Sätze (Gefahrenhinweise):

    • H225: Flüssigkeit und Dampf leicht entzündbar.[1][6]

    • H302 + H312: Gesundheitsschädlich bei Verschlucken oder Hautkontakt.[6]

    • H314: Verursacht schwere Verätzungen der Haut und schwere Augenschäden.[6]

    • H331: Giftig bei Einatmen.[6]

    • H335: Kann die Atemwege reizen.[1][6]

    • EUH014: Reagiert heftig mit Wasser.[1][6]

  • P-Sätze (Sicherheitshinweise):

    • P210: Von Hitze, heißen Oberflächen, Funken, offenen Flammen und anderen Zündquellen fernhalten. Nicht rauchen.[6]

    • P280: Schutzhandschuhe/Schutzkleidung/Augenschutz/Gesichtsschutz tragen.[6]

    • P301 + P312: BEI VERSCHLUCKEN: Bei Unwohlsein GIFTINFORMATIONSZENTRUM/Arzt anrufen.[6]

    • P303 + P361 + P353: BEI BERÜHRUNG MIT DER HAUT (oder dem Haar): Alle kontaminierten Kleidungsstücke sofort ausziehen. Haut mit Wasser abwaschen.[6]

    • P304 + P340 + P310: BEI EINATMEN: Die Person an die frische Luft bringen und für ungehinderte Atmung sorgen. Sofort GIFTINFORMATIONSZENTRUM/Arzt anrufen.[6]

    • P305 + P351 + P338: BEI KONTAKT MIT DEN AUGEN: Einige Minuten lang behutsam mit Wasser spülen. Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen. Weiter spülen.[6]

    • P403 + P235: An einem gut belüfteten Ort aufbewahren. Kühl halten.[1][6]

Safety_Workflow cluster_emergency Notfallmaßnahmen Start Umgang mit This compound PPE Persönliche Schutzausrüstung (P280: Handschuhe, Schutzbrille etc.) Start->PPE Handling Handhabung (P210: Zündquellen meiden) (EUH014: Wasserkontakt vermeiden) PPE->Handling Storage Lagerung (P403+P235: Kühl, gut belüftet) Handling->Storage Inhalation Einatmen (P304+P340+P310) Handling->Inhalation Exposition Skin Hautkontakt (P303+P361+P353) Handling->Skin Exposition Eyes Augenkontakt (P305+P351+P338) Handling->Eyes Exposition Ingestion Verschlucken (P301+P312) Handling->Ingestion Exposition

Bildunterschrift: Logischer Workflow für die sichere Handhabung von this compound.

References

Technischer Leitfaden zur Hydrolyse von Trichlormethylsilan: Mechanismus und Kinetik

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: Trichlormethylsilan (TCMS), auch als Methyltrichlorsilan bekannt, ist eine organische Siliziumverbindung mit der Formel CH₃SiCl₃. Es ist eine farblose Flüssigkeit, die aufgrund ihrer hohen Reaktivität, insbesondere gegenüber Wasser, von großer industrieller Bedeutung ist.[1] Dieser technische Leitfaden bietet einen detaillierten Einblick in den Mechanismus und die Kinetik der Hydrolyse von this compound. Die Hydrolyse von TCMS ist eine schnelle und exotherme Reaktion, die zur Bildung von Polysiloxan-Netzwerken führt und die Grundlage für viele seiner Anwendungen bildet.[2][3]

Hydrolysemechanismus

Der Hydrolysemechanismus von this compound verläuft in zwei Hauptstufen: der primären Hydrolyse der Silizium-Chlor-Bindungen und der anschließenden Kondensation der intermediär gebildeten Silanole.

1. Hydrolyse: In der ersten Stufe reagiert this compound heftig mit Wasser, wobei die drei Silizium-Chlor-Bindungen schrittweise durch Silanolgruppen (Si-OH) ersetzt werden.[1] Bei dieser Reaktion wird Chlorwasserstoff (HCl) als Nebenprodukt freigesetzt, was zu einer stark sauren Reaktionsmischung führt.[2] Das Endprodukt dieser Stufe ist Methylsilantriol (CH₃Si(OH)₃).[1]

Die idealisierte Gesamtreaktion für die Hydrolyse lautet: CH₃SiCl₃ + 3 H₂O → CH₃Si(OH)₃ + 3 HCl[1]

2. Kondensation: Das intermediär gebildete Methylsilantriol ist instabil und unterliegt einer schnellen Selbstkondensation.[1] Dabei reagieren die Silanolgruppen miteinander unter Abspaltung von Wasser und bilden Siloxanbindungen (Si-O-Si). Da jede Methylsilantriol-Einheit drei reaktive Hydroxylgruppen besitzt, führt diese Kondensationsreaktion zur Bildung eines hochgradig vernetzten dreidimensionalen Polysiloxan-Netzwerks.[2]

Die allgemeine Kondensationsreaktion kann wie folgt dargestellt werden: n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O[1]

Das resultierende feste Produkt ist ein Polymethylsilsesquioxan, das als weißes Pulver isoliert werden kann.[2]

Hydrolysis_Mechanism Abbildung 1: Hydrolyse- und Kondensationsmechanismus von TCMS TCMS This compound (CH₃SiCl₃) H2O_1 + 3 H₂O TCMS->H2O_1 Silanetriol Methylsilantriol (CH₃Si(OH)₃) H2O_1->Silanetriol HCl - 3 HCl Silanetriol->HCl Condensation Kondensation Silanetriol->Condensation Polymer Polymethylsilsesquioxan ((CH₃SiO₁.₅)n) Condensation->Polymer H2O_2 - 1.5n H₂O Polymer->H2O_2

Abbildung 1: Hydrolyse- und Kondensationsmechanismus von TCMS

Kinetik der Hydrolyse

Die Hydrolyse von this compound ist eine äußerst schnelle Reaktion, was die quantitative Messung ihrer Kinetik mit herkömmlichen Methoden erschwert.[4] Die Reaktion findet praktisch augenblicklich bei Kontakt mit Wasser statt.[5]

Quantitative Daten

Aufgrund der extrem hohen Reaktionsgeschwindigkeit sind spezifische kinetische Parameter wie Reaktionsgeschwindigkeitskonstanten und Aktivierungsenergien für die Hydrolyse von this compound in der wissenschaftlichen Literatur kaum verfügbar. Die schnelle Hydrolyse schließt präzise Messungen oft aus.[4] Die nachstehende Tabelle fasst die verfügbaren qualitativen und vergleichenden kinetischen Informationen zusammen.

ParameterWert/BeschreibungAnmerkungenQuellen
Reaktionsgeschwindigkeit Sehr hoch, praktisch augenblicklichDie Reaktion ist zu schnell für konventionelle kinetische Analysen.[6]
Reaktionsordnung Nicht experimentell bestimmtAufgrund der schnellen und komplexen Natur der Reaktion schwer zu ermitteln.-
Aktivierungsenergie (Ea) Nicht experimentell bestimmtEs wird eine sehr niedrige Aktivierungsenergie erwartet.-
Einfluss der Funktionalität Die Reaktivität nimmt mit der Anzahl der Chloratome zu (T > D > M)*This compound hydrolysiert schneller als Dichlordimethylsilan und Chlortrimethylsilan.[5]

* T = this compound, D = Dichlordimethylsilan, M = Chlortrimethylsilan

Experimentelle Protokolle

Ein gängiges Verfahren zur qualitativen oder semi-quantitativen Untersuchung der Hydrolyse von Chlorsilanen basiert auf der Messung der Zunahme der elektrischen Leitfähigkeit der wässrigen Phase, die durch die Bildung von Chlorwasserstoff (HCl) verursacht wird.

Protokoll: Untersuchung der Hydrolyse durch Leitfähigkeitsmessung

Dieses Protokoll ist eine Adaption eines an der Universität Wuppertal entwickelten Experiments.[5]

Materialien:

  • Bechergläser (250 ml)

  • Reagenzgläser

  • Magnetrührer und Rührfisch

  • Leitfähigkeitsmessgerät

  • Stoppuhr

  • Pipetten

  • This compound (TCMS)

  • Destilliertes Wasser

Sicherheitshinweise: this compound ist leicht entzündlich und reagiert heftig mit Wasser unter Freisetzung von giftigem und korrosivem Chlorwasserstoffgas. Alle Arbeiten müssen in einem gut funktionierenden Abzug unter Einhaltung der entsprechenden Sicherheitsvorkehrungen (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden.[3][5]

Durchführung:

  • Ein Becherglas wird mit einer definierten Menge destilliertem Wasser (z. B. 50 ml) befüllt und auf einen Magnetrührer gestellt.

  • Das Leitfähigkeitsmessgerät wird in das Wasser getaucht und der Rührer auf eine mittlere Geschwindigkeit eingestellt.

  • Eine definierte Menge this compound (z. B. 4,98 g) wird in ein Reagenzglas abgewogen.

  • Das this compound wird zügig in das Wasser gegeben, und gleichzeitig wird die Stoppuhr gestartet.

  • Die Reaktion ist durch eine heftige Gasentwicklung und die Bildung eines weißen Feststoffs gekennzeichnet.[2]

  • Aufgrund der schnellen Bildung des festen Polysiloxans, das die Elektroden des Leitfähigkeitsmessgeräts beschädigen kann, ist eine quantitative Messung der Leitfähigkeitsänderung bei this compound nicht ratsam.[5] Die Beobachtung der schnellen Feststoffbildung dient als qualitativer Nachweis der extrem schnellen Hydrolyse und Kondensation.

Experimental_Workflow Abbildung 2: Experimenteller Arbeitsablauf zur Beobachtung der TCMS-Hydrolyse cluster_prep Vorbereitung cluster_reaction Reaktion cluster_analysis Analyse (Qualitativ) prep_water Wasser in Becherglas geben add_tcms TCMS zu Wasser geben prep_water->add_tcms prep_tcms TCMS abwiegen prep_tcms->add_tcms observe Reaktion beobachten (Gas, Feststoff) add_tcms->observe ph_test pH-Wert der wässrigen Phase prüfen observe->ph_test filter_solid Feststoff abfiltrieren und trocknen observe->filter_solid

Abbildung 2: Experimenteller Arbeitsablauf zur Beobachtung der TCMS-Hydrolyse

Zusammenfassung und Ausblick

Die Hydrolyse von this compound ist ein fundamentaler Prozess mit weitreichender industrieller Anwendung, der zu hochgradig vernetzten Polysiloxan-Harzen führt. Der Mechanismus umfasst eine schnelle, schrittweise Hydrolyse der Si-Cl-Bindungen, gefolgt von einer ebenso schnellen Kondensation der resultierenden Silanol-Zwischenstufen. Die extreme Reaktionsgeschwindigkeit stellt eine erhebliche Herausforderung für die quantitative kinetische Analyse dar, weshalb detaillierte kinetische Daten in der Literatur weitgehend fehlen. Die im Leitfaden beschriebenen qualitativen experimentellen Ansätze ermöglichen jedoch ein grundlegendes Verständnis der Reaktionsdynamik. Zukünftige Forschungen könnten den Einsatz von "Stopped-Flow"-Techniken oder fortschrittlichen spektroskopischen Methoden erfordern, um die Kinetik dieser wichtigen Reaktion genauer zu untersuchen.

References

Thermische Stabilität und Zersetzung von Trichlormethylsilan: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Veröffentlicht: 15. Dezember 2025

Autor: Gemini KI

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der chemischen Verfahrenstechnik und Materialwissenschaft.

Zusammenfassung

Trichlormethylsilan (CH₃SiCl₃), auch als Methyltrichlorsilan (MTS) bekannt, ist eine fundamentale Vorläufersubstanz in der chemischen Industrie, insbesondere für die Herstellung von Silikonen, Siliziumkarbid (SiC) und hochreinem Silizium.[1] Seine thermische Stabilität ist ein kritischer Parameter, der die Prozessbedingungen bei der chemischen Gasphasenabscheidung (CVD) und anderen Hochtemperatur-Synthesen maßgeblich beeinflusst. Dieses Dokument bietet eine detaillierte technische Übersicht über die thermische Stabilität, die Zersetzungsmechanismen, die entstehenden Produkte und die Kinetik des Zerfalls von this compound. Es fasst quantitative Daten aus der wissenschaftlichen Literatur zusammen, beschreibt experimentelle Methoden zur Untersuchung der Zersetzung und visualisiert die komplexen Reaktionspfade.

Thermische Stabilität und Zersetzungsprodukte

Die thermische Zersetzung von this compound wird in der Regel in einem Temperaturbereich von 825 K bis 977 K (ca. 552 °C bis 704 °C) unter vermindertem Druck (10–120 Torr) untersucht.[2][3] Die primäre Zersetzungsreaktion ist die homolytische Spaltung der Silizium-Kohlenstoff-Bindung, die zur Bildung eines Methylradikals (•CH₃) und eines Trichlorsilylradikals (•SiCl₃) führt.[4]

Die nachfolgenden Reaktionen dieser hochreaktiven Radikale mit dem Ausgangsmaterial oder untereinander führen zu einer Reihe von stabilen Endprodukten. Zu den wichtigsten nachgewiesenen Zersetzungsprodukten gehören Methan (CH₄), Trichlorsilan (HSiCl₃), Siliziumtetrachlorid (SiCl₄) und Chlorwasserstoff (HCl).[3][5][6] Die Anwesenheit von Wasserstoff als Trägergas kann die Zersetzungsrate von MTS erhöhen, was auf einen Radikalkettenmechanismus hindeutet.[5][6]

Quantitative Analyse der Zersetzungsprodukte

Die Verteilung der gasförmigen Produkte hängt stark von den Prozessparametern wie Temperatur, Verweilzeit und der Zusammensetzung des Gasgemisches ab. Die folgende Tabelle fasst die typischen stabilen Produkte zusammen, die bei der Pyrolyse von MTS identifiziert wurden.

ProduktChemische FormelNachweismethodeReferenz
MethanCH₄Gaschromatographie[3]
TrichlorsilanHSiCl₃Gaschromatographie[3]
SiliziumtetrachloridSiCl₄Gaschromatographie[3]
ChlorwasserstoffHClMassenspektrometrie[5][6]

Kinetik und Mechanismus der Zersetzung

Die Untersuchung der Zersetzungskinetik ist entscheidend für das Verständnis und die Modellierung von CVD-Prozessen. Die Initiierungsreaktion, also die Spaltung der Si-C-Bindung, ist der geschwindigkeitsbestimmende Schritt.

Initiierungsreaktion: CH₃SiCl₃ → •CH₃ + •SiCl₃

Die Geschwindigkeitskonstante (k₁) für diese unimolekulare Reaktion wurde experimentell bestimmt. Nachfolgende Schritte im Reaktionsmechanismus umfassen die Abstraktion von Wasserstoff- oder Chloratomen aus dem MTS-Molekül durch die entstandenen Methylradikale.[2]

Sekundärreaktionen: •CH₃ + CH₃SiCl₃ → CH₄ + •CH₂SiCl₃ (Wasserstoff-Abstraktion) •CH₃ + CH₃SiCl₃ → CH₃Cl + •SiCl₂(CH₃) (Chlor-Abstraktion - weniger favorisiert)

Die kinetischen Parameter für die Schlüsselreaktionen der MTS-Pyrolyse sind in der folgenden Tabelle zusammengefasst.

ReaktionParameterArrhenius-AusdruckTemperaturbereich (K)Druckbereich (Torr)
Initiierung (CH₃SiCl₃ → •CH₃ + •SiCl₃)k₁(9.6 ± 2.5) × 10¹⁹ exp(−(392 ± 18) kJ mol⁻¹/RT) s⁻¹825–97710–120
H-Abstraktion (•CH₃ + CH₃SiCl₃ → CH₄ + •CH₂SiCl₃)k₂(5.1 ± 0.4) × 10⁸ exp(−(61 ± 3) kJ mol⁻¹/RT) L mol⁻¹s⁻¹825–97710–120
Cl-Abstraktion (•CH₃ + CH₃SiCl₃ → CH₃Cl + •SiCl₂(CH₃))k₃(1.5 ± 0.5) × 10⁹ exp(−(72 ± 6) kJ mol⁻¹/RT) L mol⁻¹s⁻¹825–97710–120
Tabelle basierend auf den Daten von P. Ho und M. E. Coltrin, 2004.[2]
Visualisierung des Zersetzungsmechanismus

Der vorgeschlagene Radikalkettenmechanismus für die Zersetzung von this compound kann wie folgt visualisiert werden. Das Diagramm zeigt die primäre Initiierungsreaktion und die nachfolgenden Abstraktionsschritte, die zu den Hauptprodukten führen.

G cluster_main Zersetzungsmechanismus von this compound (MTS) MTS CH₃SiCl₃ (MTS) R_CH3 •CH₃ (Methylradikal) MTS->R_CH3 Initiierung (Si-C Spaltung) R_SiCl3 •SiCl₃ (Trichlorsilylradikal) MTS->R_SiCl3 MTS_dummy1 CH4 CH₄ (Methan) R_CH3->CH4 H-Abstraktion (von MTS) HSiCl3 HSiCl₃ (Trichlorsilan) R_SiCl3->HSiCl3 H-Abstraktion (z.B. von H₂) R_CH2SiCl3 •CH₂SiCl₃ H_atom •H

Abbildung 1: Vereinfachter Reaktionspfad der MTS-Zersetzung.

Experimentelle Protokolle

Die Untersuchung der thermischen Zersetzung von MTS erfordert spezielle Hochtemperatur-Reaktorsysteme und empfindliche Analysemethoden.

Versuchsaufbau: Hochtemperatur-Strömungsreaktor (HTFR)

Die meisten kinetischen Studien werden in einem Hochtemperatur-Strömungsreaktor durchgeführt.[3][5]

  • Reaktor: Ein typischer Reaktor besteht aus einem Graphitrohr (z.B. 5 cm Innendurchmesser, 100 cm Länge), das in einer wassergekühlten, isolierten Vakuumkammer untergebracht ist.[5]

  • Heizung: Mehrere unabhängig voneinander gesteuerte Heizelemente umgeben das Rohr, um eine präzise und homogene Temperaturkontrolle (bis zu 1500 K) zu gewährleisten.[5]

  • Gas-Zufuhr: MTS wird typischerweise mit einem inerten Trägergas (z.B. Helium oder Stickstoff) oder einem reaktiven Gas (z.B. Wasserstoff) verdünnt.[3][5] Massenflussregler steuern die Gasflüsse präzise.

  • Druckregelung: Der Reaktordruck wird durch ein Drosselventil im Vakuumsystem, gekoppelt an einen Druckmessumformer, konstant gehalten.[5]

  • Probenahme und Analyse: Die gasförmigen Produkte werden durch eine Quarzkapillare aus der heißen Zone des Reaktors entnommen.[5] Die Analyse der Produktzusammensetzung erfolgt online mittels Gaschromatographie (GC) oder Massenspektrometrie (MS).[2][3][5]

Experimenteller Arbeitsablauf

Der Arbeitsablauf für ein typisches Zersetzungsexperiment ist im folgenden Diagramm dargestellt.

G GasSupply Gasversorgung (MTS, Trägergas) MFC Massenfluss- regler GasSupply->MFC Reactor Hochtemperatur- Strömungsreaktor (HTFR) MFC->Reactor Probe Probenahme- Sonde Reactor->Probe Exhaust Abgassystem Reactor->Exhaust Analysis Analyse (GC / MS) Probe->Analysis

Abbildung 2: Typischer Arbeitsablauf für MTS-Pyrolyse-Experimente.

Fazit

Das Verständnis der thermischen Stabilität und der Zersetzungswege von this compound ist für die Optimierung industrieller Prozesse, insbesondere der chemischen Gasphasenabscheidung von Siliziumkarbid, von entscheidender Bedeutung. Die Zersetzung beginnt mit der Spaltung der Si-C-Bindung und folgt einem Radikalkettenmechanismus, der zu stabilen Produkten wie Methan, Trichlorsilan und Siliziumtetrachlorid führt. Die hier zusammengefassten kinetischen Daten und experimentellen Protokolle bieten eine wertvolle Grundlage für Forscher und Ingenieure, die an der Modellierung und Entwicklung von Hochtemperaturprozessen mit dieser vielseitigen Siliziumvorläufersubstanz arbeiten.

References

Löslichkeit von Trichlormethylsilan in organischen Lösungsmitteln: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser Leitfaden einen detaillierten Einblick in die Löslichkeit und Reaktivität von Trichlormethylsilan (TCS) in organischen Lösungsmitteln. Das Verständnis dieser Eigenschaften ist entscheidend für die sichere Handhabung, die Gestaltung von Synthesewegen und die Entwicklung robuster experimenteller Protokolle.

This compound (CH₃SiCl₃), auch als Methyltrichlorsilan bekannt, ist eine farblose, flüchtige und reaktive Flüssigkeit, die in der organischen Synthese und in der Materialwissenschaft breite Anwendung findet. Seine Löslichkeit wird maßgeblich von seiner hohen Reaktivität gegenüber protischen Lösungsmitteln und seiner generellen Mischbarkeit mit aprotischen Lösungsmitteln bestimmt.

Qualitative und Quantitative Löslichkeitsdaten

This compound ist mit den meisten aprotischen organischen Lösungsmitteln vollständig mischbar. Dies bedeutet, dass es sich in jedem Verhältnis mit diesen Lösungsmitteln mischt, um eine homogene Phase zu bilden. Eine quantitative Angabe der Löslichkeit in g/100 ml oder mol/l ist in diesen Fällen nicht sinnvoll, da die Löslichkeit als unbegrenzt betrachtet werden kann. Die Wechselwirkung mit protischen Lösungsmitteln ist hingegen von heftigen chemischen Reaktionen geprägt.

Die folgende Tabelle fasst die Löslichkeitseigenschaften von this compound in verschiedenen Klassen organischer Lösungsmittel zusammen:

LösungsmittelklasseBeispieleLöslichkeit/Mischbarkeit von TCSAnmerkungen und Reaktivität
Aprotische unpolare Lösungsmittel Hexan, Benzol, ToluolVollständig mischbarIdeale Lösungsmittel für inerte Reaktionsbedingungen. Es ist auf einen geringen Wassergehalt zu achten.
Aprotische polare Lösungsmittel Diethylether, Tetrahydrofuran (THF), Chloroform, Dichlormethan, EthylacetatVollständig mischbarWeit verbreitete Lösungsmittel für Reaktionen mit TCS. THF kann bei längerer Lagerung Peroxide bilden, was bei der Destillation gefährlich sein kann.
Protische Lösungsmittel Wasser, Alkohole (z.B. Methanol, Ethanol), CarbonsäurenNicht löslich, reagiert heftigHeftige exotherme Reaktion unter Bildung von Chlorwasserstoff (HCl) und Silanolen, die zu Polysiloxanen kondensieren.[1][2] Diese Reaktion ist für die Synthese von Silikonen von zentraler Bedeutung.

Experimentelle Protokolle

Bestimmung der Mischbarkeit von this compound mit einem aprotischen organischen Lösungsmittel

Dieses Protokoll beschreibt eine qualitative Methode zur visuellen Bestimmung der Mischbarkeit von this compound mit einem aprotischen organischen Lösungsmittel unter inerten Bedingungen.

Materialien:

  • This compound (hohe Reinheit)

  • Testlösungsmittel (wasserfrei)

  • Trockene Schlenk-Kolben oder Reagenzgläser mit Septum

  • Trockene Spritzen und Nadeln

  • Inertgas (Argon oder Stickstoff)

  • Schutzbrille, Handschuhe und Laborkittel

Durchführung:

  • Ein Schlenk-Kolben wird im Vakuum ausgeheizt und mit Inertgas befüllt, um eine wasser- und sauerstofffreie Atmosphäre zu gewährleisten.

  • Mittels einer trockenen Spritze werden 5 ml des wasserfreien aprotischen Lösungsmittels in den Kolben gegeben.

  • Unter Inertgas-Gegenstrom wird eine definierte Menge this compound (z.B. 1 ml) langsam mit einer weiteren trockenen Spritze zu dem Lösungsmittel gegeben.

  • Das Gemisch wird vorsichtig geschwenkt.

  • Die Mischung wird visuell auf Anzeichen von Unmischbarkeit untersucht, wie die Bildung von zwei Phasen, Trübung oder Ausfällung.

  • Bei vollständiger Mischbarkeit sollte eine klare, homogene Lösung resultieren. Der Versuch kann mit unterschiedlichen Mischungsverhältnissen wiederholt werden, um die vollständige Mischbarkeit zu bestätigen.

Diagramm des Experimentellen Arbeitsablaufs

G Arbeitsablauf zur Bestimmung der Mischbarkeit start Start prep Vorbereitung (Trockene Glasgeräte, Inertgas) start->prep add_solvent Zugabe des aprotischen Lösungsmittels (5 ml) prep->add_solvent add_tcs Langsame Zugabe von This compound (1 ml) add_solvent->add_tcs mix Mischen der Komponenten add_tcs->mix observe Visuelle Beobachtung mix->observe homogen Klare, homogene Lösung observe->homogen Ja heterogen Phasentrennung/ Trübung observe->heterogen Nein end_miscible Ergebnis: Mischbar homogen->end_miscible end_immiscible Ergebnis: Nicht mischbar heterogen->end_immiscible

Abbildung 1: Schematischer Arbeitsablauf zur qualitativen Bestimmung der Mischbarkeit.

Logische Beziehungen und Signalwege

Die "Löslichkeit" von this compound ist untrennbar mit seiner Reaktivität verbunden. Das folgende Diagramm veranschaulicht die logische Beziehung zwischen der Art des Lösungsmittels und der resultierenden Wechselwirkung mit this compound.

G Interaktion von this compound mit Lösungsmitteln tcs This compound (CH3SiCl3) solvent_type Lösungsmitteltyp? tcs->solvent_type aprotic Aprotisch solvent_type->aprotic protic Protisch solvent_type->protic miscible Lösung/Mischung (Physikalischer Vorgang) aprotic->miscible reaction Chemische Reaktion (Solvolyse) protic->reaction products Produkte: Silanole, Polysiloxane, HCl reaction->products

Abbildung 2: Entscheidungsdiagramm zur Wechselwirkung von TCS mit Lösungsmitteln.

Zusammenfassung und Sicherheitshinweise

Zusammenfassend lässt sich sagen, dass this compound in der Regel mit aprotischen organischen Lösungsmitteln vollständig mischbar ist, während es mit protischen Lösungsmitteln heftig reagiert. Bei der Arbeit mit this compound ist unbedingt auf die Verwendung von trockenen Lösungsmitteln und eine inerte Atmosphäre zu achten, um unerwünschte Nebenreaktionen mit Wasser zu vermeiden. Die bei der Reaktion mit protischen Lösungsmitteln entstehende Salzsäure ist stark korrosiv.[2] Es ist zwingend erforderlich, in einem gut belüfteten Abzug zu arbeiten und geeignete persönliche Schutzausrüstung zu tragen.

References

Technischer Leitfaden zum Sicherheitsdatenblatt und zur Handhabung von Trichlormethylsilan im Labor

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zum sicheren Umgang mit Trichlormethylsilan (auch bekannt als Methyltrichlorsilan) im Labor. Es fasst relevante Daten aus Sicherheitsdatenblättern zusammen, beschreibt Handhabungsprotokolle und stellt wichtige Sicherheitsabläufe grafisch dar.

Stoffidentifikation und Eigenschaften

This compound (Summenformel: CH₃Cl₃Si) ist eine farblose, leichtentzündliche Flüssigkeit mit einem stechenden Geruch.[1][2] Es gehört zur Gruppe der halogenierten Silane und ist eine wichtige Basischemikalie in der organisch-chemischen Synthese.[1][2]

Physikalisch-chemische Eigenschaften

Die quantitativen physikalisch-chemischen Daten sind in der folgenden Tabelle zusammengefasst.

EigenschaftWertQuelle
CAS-Nummer75-79-6[1][3]
EG-Nummer200-902-6[1][3]
Molare Masse149,48 g/mol [1]
AggregatzustandFlüssig[1]
Dichte1,29 g/cm³ (bei 20 °C)[1]
Schmelzpunkt-90 °C[1]
Siedepunkt66 °C[1]
Dampfdruck179 hPa (bei 20 °C)[1]
LöslichkeitReagiert heftig mit Wasser[1]
Sicherheitstechnische Kenngrößen
KenngrößeWertQuelle
Flammpunkt-9 °C
Zündtemperatur490 °C
Explosionsgrenzen (Vol.-%)7,6 - 11,9
GHS-PiktogrammeFlamme, Ätzwirkung, Ausrufezeichen[1]
SignalwortGefahr[1]
H-SätzeH225, H315, H319, H335, EUH014[1]
P-SätzeP302+P352, P304+P340, P305+P351+P338, P403+P235[1]

Gefahren und Toxizität

Die Hauptgefahr von this compound geht von seiner leichten Entzündbarkeit und seiner heftigen Reaktion mit Wasser aus.[2][4][5] Bei Kontakt mit Wasser oder Luftfeuchtigkeit hydrolysiert es und bildet Salzsäure (Chlorwasserstoff), die schwere Verätzungen der Haut, der Augen und der Atemwege verursachen kann.[2][3][5] Die Dämpfe sind schwerer als Luft und können am Boden explosive Gemische bilden.[2]

Akute Toxizität
EndpunktWertSpeziesExpositionsdauerQuelle
LC50 (inhalativ)450 ppmRatte4 h[6]
LC50 (inhalativ)30 ppmMaus2 h[6]
LD50 (oral)1620 µl/kgRatte-[2]

Experimentelle Protokolle und Handhabung

Die sichere Handhabung von this compound erfordert strikte Einhaltung von Sicherheitsprotokollen, um Exposition und Unfälle zu vermeiden.

Protokoll zur sicheren Handhabung
  • Vorbereitung und Gefährdungsbeurteilung:

    • Führen Sie vor Beginn der Arbeiten eine gründliche Gefährdungsbeurteilung durch.

    • Stellen Sie sicher, dass alle benötigten Sicherheitsausrüstungen (Abzug, persönliche Schutzausrüstung, Notfallausrüstung) vorhanden und funktionsfähig sind.

    • Arbeiten Sie ausschließlich in einem gut funktionierenden Abzug.[7]

    • Leitungen und Apparaturen müssen vor dem Befüllen absolut trocken sein und mit trockenem Stickstoff gespült werden.[3]

  • Persönliche Schutzausrüstung (PSA):

    • Augenschutz: Tragen Sie eine dicht schließende Schutzbrille und einen Gesichtsschutz.[7] Bei möglicher Dampfexposition ist eine Vollmaske zu bevorzugen.[3]

    • Handschutz: Tragen Sie geeignete Chemikalienschutzhandschuhe (z. B. aus Butylkautschuk, Nitrilkautschuk).

    • Körperschutz: Tragen Sie einen Laborkittel oder einen Chemikalienschutzanzug.

    • Atemschutz: Halten Sie ein geeignetes Atemschutzgerät mit Gasfilter B (grau) für Notfälle bereit.[3]

  • Durchführung der Arbeiten:

    • Ab- und Umfüllarbeiten sollten unter einer inerten Atmosphäre (z. B. Stickstoff) durchgeführt werden.[3]

    • Vermeiden Sie den Kontakt mit Wasser, Feuchtigkeit und unverträglichen Materialien (siehe Abschnitt 4).

    • Treffen Sie Maßnahmen gegen elektrostatische Aufladung, indem Sie alle Anlagenteile erden.[3][7]

    • Halten Sie Zündquellen fern und rauchen Sie nicht.[7]

    • Öffnen und handhaben Sie Behälter mit Vorsicht.[7]

  • Lagerung:

    • Lagern Sie this compound in dicht verschlossenen Behältern an einem kühlen, trockenen und gut belüfteten Ort.[3]

    • Die Lagerung sollte an einem feuerbeständigen Ort erfolgen, idealerweise außerhalb des Gebäudes.[3]

    • Schützen Sie die Substanz vor Feuchtigkeit und lagern Sie sie unter Stickstoff.[3]

    • Die Lagerklasse ist 3 (entzündliche Flüssigkeiten).[7]

  • Entsorgung:

    • Flüssige Reste und verunreinigtes Material müssen als gefährlicher Abfall entsorgt werden.

    • Hydrolyseempfindliche Reagenzien können vorsichtig unter Rühren in eisgekühlte 10%ige Natronlauge eingetragen werden.[8] Beachten Sie dabei die mögliche Entwicklung ätzender Gase.[8]

    • Leere Behälter können nach dem Spülen mit trockenem Stickstoff und anschließendem Füllen mit Wasser neutralisiert und entsorgt werden.[3]

Protokoll für Erste-Hilfe-Maßnahmen
  • Allgemeine Hinweise:

    • Bringen Sie den Verletzten unter Selbstschutz aus dem Gefahrenbereich.[3]

    • Rufen Sie sofort einen Arzt oder den Notarzt.[3][5]

  • Nach Einatmen:

    • Bringen Sie die betroffene Person an die frische Luft.[5][9]

    • Stellen Sie die Person in einer Position ruhig, die das Atmen erleichtert.[5]

    • Bei Atembeschwerden Sauerstoff verabreichen.[5]

  • Nach Hautkontakt:

    • Entfernen Sie sofort alle benetzten Kleidungsstücke.[9]

    • Waschen Sie die betroffene Haut sofort mit viel Wasser ab (mindestens 15 Minuten).[5]

  • Nach Augenkontakt:

    • Spülen Sie die Augen sofort bei geöffnetem Lidspalt für mindestens 15 Minuten unter fließendem Wasser.[5] Suchen Sie umgehend einen Augenarzt auf.[7]

  • Nach Verschlucken:

    • Spülen Sie den Mund sofort aus.[5][7]

    • Lassen Sie den Verletzten langsam 1-2 Gläser Wasser trinken.[3]

    • Führen Sie KEIN Erbrechen herbei.[5][9] Es besteht die Gefahr der Perforation von Speiseröhre und Magen.[7][10]

Visualisierungen

Die folgenden Diagramme visualisieren wichtige Arbeitsabläufe und Zusammenhänge im Umgang mit this compound.

G Arbeitsablauf zur sicheren Handhabung von this compound A 1. Vorbereitung - Gefährdungsbeurteilung - Abzug prüfen - PSA bereitlegen B 2. Persönliche Schutzausrüstung (PSA) - Schutzbrille & Gesichtsschutz - Schutzhandschuhe - Laborkittel A->B C 3. Durchführung unter Abzug - Inertgas (N2) verwenden - Kontakt mit H2O vermeiden - Erdung sicherstellen B->C D 4. Lagerung - Dicht verschlossen - Kühl & trocken - Unter Stickstoff C->D E 5. Entsorgung - Als gefährlicher Abfall - Neutralisation von Resten - Behälterreinigung C->E F Arbeit abgeschlossen D->F E->F

Abbildung 1: Schematischer Arbeitsablauf für den sicheren Umgang mit this compound im Labor.

G Entscheidungsdiagramm für Erste-Hilfe-Maßnahmen Start Exposition erfolgt? Art Art der Exposition? Start->Art Einatmen Einatmen Art->Einatmen Atemwege Haut Hautkontakt Art->Haut Haut Augen Augenkontakt Art->Augen Augen Verschlucken Verschlucken Art->Verschlucken Oral Massnahme1 Frische Luft Ruhig lagern Einatmen->Massnahme1 Massnahme2 Kleidung entfernen Mit viel H2O spülen (15 min) Haut->Massnahme2 Massnahme3 Mit viel H2O spülen (15 min) Augenarzt! Augen->Massnahme3 Massnahme4 Mund spülen Wasser trinken KEIN Erbrechen Verschlucken->Massnahme4 Notarzt Immer Arzt / Notarzt rufen! Massnahme1->Notarzt Massnahme2->Notarzt Massnahme3->Notarzt Massnahme4->Notarzt

Abbildung 2: Vereinfachtes Flussdiagramm für Erste-Hilfe-Maßnahmen nach einer Exposition.

G Logisches Diagramm der Gefahren von this compound Substanz This compound (CH3SiCl3) Eigenschaft1 Leichtentzündlich (H225) Substanz->Eigenschaft1 Eigenschaft2 Reagiert heftig mit Wasser (EUH014) Substanz->Eigenschaft2 Eigenschaft3 Ätzend / Reizend (H314, H315, H319, H335) Substanz->Eigenschaft3 Gefahr1 Brand- & Explosionsgefahr (Dampf-Luft-Gemisch) Eigenschaft1->Gefahr1 Gefahr2 Bildung von Salzsäure (HCl) & Wärmeentwicklung Eigenschaft2->Gefahr2 Gefahr3 Schwere Verätzungen (Haut, Augen, Atemwege) Eigenschaft3->Gefahr3 Gefahr2->Gefahr3

Abbildung 3: Darstellung der Kerngefahren und ihrer Konsequenzen.

References

Technischer Leitfaden zu den Reaktionsmechanismen von Trichlormethylsilan mit Alkoholen

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Untersuchung der Reaktionsmechanismen von Trichlormethylsilan (CH₃SiCl₃) mit Alkoholen. Es werden die zugrunde liegenden Prinzipien der nukleophilen Substitution am Siliziumatom, potenzielle Reaktionswege, quantitative Daten (soweit in der öffentlich zugänglichen Literatur verfügbar) und detaillierte experimentelle Protokolle zur Untersuchung dieser Reaktionen erörtert.

Einleitung

This compound (TCMS) ist eine hochreaktive Organosiliciumverbindung, die als wichtiger Baustein in der Synthese von Silikonen und als Oberflächenmodifizierungsmittel dient. Seine Reaktivität wird durch die stark polarisierte Silizium-Chlor-Bindung bestimmt, die das Siliziumatom zu einem exzellenten Elektrophil macht. Die Reaktion mit nukleophilen Reagenzien wie Alkoholen (Alkoholyse) ist eine grundlegende Transformation zur Bildung von Alkoxysilanen, die als Zwischenprodukte für die Herstellung von Silikonpolymeren und anderen Materialien von großer Bedeutung sind. Das Verständnis der zugrunde liegenden Reaktionsmechanismen ist entscheidend für die Kontrolle der Reaktionsgeschwindigkeit, der Produktausbeute und der Polymerarchitektur.

Die allgemeine Reaktion von this compound mit einem Alkohol (ROH) lässt sich wie folgt zusammenfassen:

CH₃SiCl₃ + 3 ROH → CH₃Si(OR)₃ + 3 HCl

Diese Reaktion verläuft schrittweise, wobei die drei Chloratome sukzessive durch Alkoxygruppen ersetzt werden. Bei jeder Substitutionsstufe wird ein Molekül Chlorwasserstoff (HCl) freigesetzt.

Kernreaktionsmechanismen

Die Alkoholyse von this compound ist eine nukleophile Substitution am Siliziumatom. Der Mechanismus kann, analog zur organischen Chemie an Kohlenstoffzentren, über verschiedene Wege verlaufen, die hauptsächlich als Sₙ2-artig (bimolekular) oder Sₙ1-artig (unimolekular) beschrieben werden. Die genaue Natur des Mechanismus hängt von verschiedenen Faktoren ab, darunter die sterische Hinderung am Alkohol und am Silan, die Polarität des Lösungsmittels und die Anwesenheit von Katalysatoren.

Sₙ2-artiger Mechanismus (Assoziativ)

Für die Reaktion von Chlorsilanen mit Alkoholen wird überwiegend ein assoziativer Sₙ2-artiger Mechanismus postuliert. Bei diesem Mechanismus greift das Alkoholmolekül als Nukleophil das elektrophile Siliziumatom an und bildet einen pentakoordinierten Übergangszustand oder ein kurzlebiges Intermediat.

Die Schritte sind wie folgt:

  • Nukleophiler Angriff: Das Sauerstoffatom des Alkohols greift das Siliziumatom an.

  • Bildung des Übergangszustands: Es bildet sich ein trigonal-bipyramidaler Übergangszustand, in dem die angreifende Alkoholgruppe und die austretende Chlorgruppe axiale Positionen einnehmen.

  • Abspaltung der Abgangsgruppe: Das Chloratom wird als Chloridion abgespalten, gleichzeitig oder kurz nachdem das Proton des angreifenden Alkohols auf ein anderes Alkoholmolekül oder eine Base übertragen wird, um die positive Ladung am Sauerstoff zu neutralisieren.

  • Produktbildung: Es entsteht ein Alkoxysilan und Chlorwasserstoff.

Dieser Mechanismus wird durch weniger sterisch gehinderte Alkohole und unpolare Lösungsmittel begünstigt.

SN2_Mechanism R1 CH₃SiCl₃ I1 [Trigonal-bipyramidaler Übergangszustand] R1->I1 Nukleophiler Angriff R2 + R-OH R2->I1 Nukleophiler Angriff P1 CH₃SiCl₂(OR) I1->P1 Abspaltung von Cl⁻ und H⁺ P2 + HCl I1->P2 Abspaltung von Cl⁻ und H⁺

Abbildung 1: Sₙ2-artiger Mechanismus der Alkoholyse von this compound.

Sₙ1-artiger Mechanismus (Dissoziativ)

Obwohl weniger verbreitet, kann unter bestimmten Bedingungen ein dissoziativer, Sₙ1-artiger Mechanismus auftreten. Dieser Weg wird durch die Bildung eines intermediären, positiv geladenen "Silicenium"-Ions (R₃Si⁺) charakterisiert.

Die Schritte sind wie folgt:

  • Dissoziation: Die Si-Cl-Bindung bricht heterolytisch, um ein dreifach koordiniertes Silicenium-Ion und ein Chloridion zu bilden. Dies ist der geschwindigkeitsbestimmende Schritt.

  • Nukleophiler Angriff: Das Alkoholmolekül greift das hochreaktive Silicenium-Ion schnell an.

  • Deprotonierung: Das resultierende Oxonium-Ion wird deprotoniert, um das Alkoxysilan und HCl zu bilden.

Dieser Mechanismus wird durch polar-protische Lösungsmittel, die das ionische Intermediat stabilisieren können, und durch sterisch anspruchsvolle Substrate begünstigt.

SN1_Mechanism R1 CH₃SiCl₃ I1 [CH₃SiCl₂]⁺ + Cl⁻ (Silicenium-Ion) R1->I1 Langsamer, geschwindigkeits- bestimmender Schritt I2 CH₃SiCl₂(O⁺RH) I1->I2 + R-OH (schnell) P1 CH₃SiCl₂(OR) + HCl I2->P1 - H⁺ (schnell)

Abbildung 2: Sₙ1-artiger Mechanismus der Alkoholyse von this compound.

Quantitative Daten

Spezifische kinetische Daten wie Reaktionsgeschwindigkeitskonstanten und Aktivierungsenergien für die Alkoholyse von this compound sind in der wissenschaftlichen Literatur nur spärlich vorhanden. Die Reaktionen sind oft sehr schnell und exotherm, was kinetische Messungen erschwert. Die meisten Studien konzentrieren sich auf die Hydrolyse von Chlorsilanen.

Die Reaktivität der Chlormethylsilane gegenüber Nukleophilen nimmt im Allgemeinen in der folgenden Reihenfolge ab: CH₃SiCl₃ > (CH₃)₂SiCl₂ > (CH₃)₃SiCl

Diese Abstufung ist auf eine Kombination aus sterischen und elektronischen Effekten zurückzuführen. Weniger Methylgruppen führen zu geringerer sterischer Hinderung am Siliziumatom, und die höhere Anzahl an elektronenziehenden Chloratomen erhöht die Elektrophilie des Siliziums in this compound.

Die folgende Tabelle fasst qualitative Beobachtungen und allgemeine Trends zusammen.

EigenschaftThis compound (CH₃SiCl₃)Dichlordimethylsilan ((CH₃)₂SiCl₂)Chlortrimethylsilan ((CH₃)₃SiCl)
Relative Reaktivität HöchsteMittelNiedrigste
Sterische Hinderung GeringsteMittelHöchste
Elektrophilie des Si HöchsteMittelNiedrigste
Hauptprodukt der Polykondensation Stark vernetzte HarzeLineare oder zyklische PolymereDimer (Hexamethyldisiloxan)

Experimentelle Protokolle

Die Untersuchung der Kinetik der Alkoholyse von Chlorsilanen erfordert Methoden, die die schnelle Reaktion verfolgen und mit den korrosiven Nebenprodukten (HCl) umgehen können. Nachfolgend wird ein allgemeines Protokoll zur Untersuchung der Reaktionskinetik mittels Leitfähigkeitsmessung beschrieben, das von der Hydrolyse auf die Alkoholyse angepasst werden kann, sowie ein Workflow für die Produktanalyse mittels Gaschromatographie (GC).

Protokoll zur Kinetikuntersuchung mittels Leitfähigkeitsmessung

Diese Methode nutzt die Zunahme der Leitfähigkeit der Lösung durch die Bildung von ionischem Chlorwasserstoff (HCl), um die Reaktionsgeschwindigkeit zu verfolgen.

Materialien:

  • This compound

  • Wasserfreier Alkohol (z. B. Ethanol, Methanol)

  • Wasserfreies, unpolares Lösungsmittel (z. B. Toluol, Hexan)

  • Leitfähigkeitssonde mit Messgerät

  • Thermostatisiertes Reaktionsgefäß mit Magnetrührer

  • Injektionsspritze und Septum

  • Stoppuhr

Durchführung:

  • Eine definierte Menge des wasserfreien Alkohols wird in einem Überschuss des wasserfreien, unpolaren Lösungsmittels im thermostatisierten Reaktionsgefäß vorgelegt.

  • Die Leitfähigkeitssonde wird in die Lösung eingetaucht und der Rührer wird eingeschaltet.

  • Nachdem sich eine stabile Temperatur und ein stabiler Basis-Leitfähigkeitswert eingestellt haben, wird eine definierte, geringe Menge this compound schnell über die Spritze durch das Septum injiziert.

  • Gleichzeitig mit der Injektion wird die Stoppuhr gestartet.

  • Die Leitfähigkeit der Lösung wird in regelmäßigen Zeitintervallen aufgezeichnet, bis keine signifikante Änderung mehr auftritt.

  • Die Reaktionsgeschwindigkeitskonstante kann aus der zeitlichen Änderung der Leitfähigkeit berechnet werden, da diese proportional zur Konzentration des gebildeten HCl ist.

Sicherheitshinweise: this compound ist leicht entzündlich, korrosiv und reagiert heftig mit Feuchtigkeit. Alle Arbeiten müssen unter einem Abzug und unter striktem Feuchtigkeitsausschluss durchgeführt werden. Geeignete persönliche Schutzausrüstung ist zu tragen.[1]

Workflow zur Produktanalyse

Die Analyse der Produktzusammensetzung (z. B. das Verhältnis von mono-, di- und trisubstituierten Silanen) im Zeitverlauf kann mittels Gaschromatographie (GC) oder Kernspinresonanzspektroskopie (NMR) erfolgen.

GC_Workflow cluster_reaction Reaktionsdurchführung cluster_analysis GC-Analyse Start Reaktion ansetzen (TCMS + Alkohol in Lösungsmittel) Aliquots Aliquots zu Zeitpunkten t₁, t₂, t₃... entnehmen Start->Aliquots Quenchen Reaktion quenchen (z.B. mit schwacher Base) Aliquots->Quenchen Vorbereitung Probe vorbereiten (Derivatisierung falls nötig) Quenchen->Vorbereitung Probenübergabe Injektion Injektion in GC-MS Vorbereitung->Injektion Trennung Trennung auf der Säule Injektion->Trennung Detektion Detektion und Massenspektrum Trennung->Detektion Auswertung Quantifizierung der Produkte und Edukte Detektion->Auswertung

Abbildung 3: Workflow für die Analyse der Alkoholyseprodukte mittels GC-MS.

Schlussfolgerung

Die Reaktion von this compound mit Alkoholen ist ein fundamentaler Prozess in der Siliciumchemie, der primär über einen Sₙ2-artigen Mechanismus mit einem pentakoordinierten Übergangszustand abläuft. Die hohe Reaktivität von this compound im Vergleich zu anderen Chlormethylsilanen macht es zu einem wertvollen Ausgangsstoff für die Herstellung stark vernetzter Silikonharze. Während detaillierte kinetische Daten für diese spezifische Reaktion begrenzt sind, können die Mechanismen aus den allgemeinen Prinzipien der nukleophilen Substitution am Siliziumatom abgeleitet werden. Die experimentelle Untersuchung erfordert sorgfältige Handhabung unter inerten Bedingungen und den Einsatz schneller analytischer Techniken wie Leitfähigkeitsmessungen, GC oder NMR-Spektroskopie.

References

Technischer Leitfaden zu Trichlormethylsilan: Molekülstruktur und spektroskopische Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Übersicht über die Molekülstruktur und die spektroskopischen Eigenschaften von Trichlormethylsilan (CH₃SiCl₃). Es fasst die verfügbaren quantitativen Daten zusammen, beschreibt die experimentellen Protokolle zur Datenerfassung und visualisiert die molekulare und analytische Struktur.

Molekülstruktur

This compound, auch als Methyltrichlorsilan bekannt, ist eine Organosiliciumverbindung mit der chemischen Formel CH₃SiCl₃.[1][2] Die Struktur besteht aus einem zentralen Siliciumatom, das tetraedrisch an eine Methylgruppe (-CH₃) und drei Chloratome (-Cl) gebunden ist.

dot

Abbildung 1: Molekülstruktur von this compound.

Physikalisch-chemische Eigenschaften

Die grundlegenden physikalisch-chemischen Eigenschaften von this compound sind in Tabelle 1 zusammengefasst.

EigenschaftWertReferenz
Summenformel CH₃Cl₃Si[1]
Molekulargewicht 149.48 g/mol [3]
CAS-Nummer 75-79-6[3]
Aussehen Farblose, rauchende Flüssigkeit mit stechendem Geruch[3]

Spektroskopische Daten

Die spektroskopische Analyse ist entscheidend für die strukturelle Aufklärung und Charakterisierung von this compound.

Kernspinresonanz (NMR) Spektroskopie

Die NMR-Spektroskopie liefert detaillierte Informationen über die chemische Umgebung der magnetisch aktiven Kerne.

¹H-NMR-Spektrum

Das ¹H-NMR-Spektrum von this compound zeigt ein einzelnes Singulett für die drei äquivalenten Protonen der Methylgruppe.

ParameterWert
Chemische Verschiebung (δ) 1.131 ppm
Lösungsmittel CDCl₃
Frequenz 300 MHz
Multiplizität Singulett

¹³C-NMR- und ²⁹Si-NMR-Spektren

Obwohl in verschiedenen Datenbanken wie SpectraBase und PubChem auf die Existenz von ¹³C-NMR- und ²⁹Si-NMR-Spektren für this compound hingewiesen wird, konnten in den durchgeführten Suchen keine spezifischen Werte für die chemischen Verschiebungen gefunden werden.[3][4][5][6][7]

Massenspektrometrie (MS)

Die Massenspektrometrie gibt Aufschluss über die Masse und die Fragmentierung des Moleküls.

m/zRelative Intensität (%)
14811.2
133100.0
13598.3
13733.6
11323.4
11515.4
6327.5
Schwingungsspektroskopie (IR und Raman)

Die Infrarot- (IR) und Raman-Spektroskopie sind komplementäre Techniken zur Untersuchung der molekularen Schwingungen. Detaillierte experimentelle Spektren mit einer vollständigen Zuordnung der Schwingungsbanden konnten in den vorliegenden Recherchen nicht gefunden werden. Es wird jedoch berichtet, dass die Torsionsschwingung der Methylgruppe um die Si-C-Achse bei etwa 165 cm⁻¹ liegt, aber aufgrund ihrer Symmetrie sowohl im IR- als auch im Raman-Spektrum inaktiv ist.[8]

Experimentelle Protokolle

NMR-Spektroskopie
  • Probenvorbereitung: Eine kleine Menge this compound (ca. 0.04 ml) wird in einem NMR-Röhrchen in ca. 0.5 ml deuteriertem Chloroform (CDCl₃) gelöst.[1] Tetramethylsilan (TMS) wird typischerweise als interner Standard für die Kalibrierung der chemischen Verschiebung auf 0 ppm verwendet.

  • Datenerfassung: Das ¹H-NMR-Spektrum wurde mit einem 300-MHz-NMR-Spektrometer aufgenommen.[1] Für die ¹³C- und ²⁹Si-NMR-Spektroskopie würden Standard-Pulssequenzen verwendet, wobei für das ²⁹Si-NMR aufgrund der geringen natürlichen Häufigkeit und des potenziell langen Relaxationszeiten möglicherweise längere Messzeiten oder spezielle Techniken wie die Kreuzpolarisation (CP) erforderlich sind.

Massenspektrometrie
  • Ionisierungsmethode: Die Daten wurden mittels Elektronenionisation (EI) bei einer Energie von 75 eV gewonnen.[1]

  • Geräteparameter: Die Quelltemperatur wurde auf 260 °C und die Probentemperatur auf 180 °C eingestellt.[1]

  • Analyse: Die erzeugten Ionen werden nach ihrem Masse-zu-Ladung-Verhältnis (m/z) in einem Massenanalysator getrennt und von einem Detektor erfasst, um das Massenspektrum zu erzeugen.

Schwingungsspektroskopie
  • IR-Spektroskopie: Für die Aufnahme eines IR-Spektrums von flüssigem this compound kann die Substanz als dünner Film zwischen zwei Salzplatten (z. B. KBr oder NaCl) aufgetragen werden. Alternativ kann eine Gasphasenmessung in einer Gasküvette durchgeführt werden. Das Spektrum wird typischerweise in einem Fourier-Transform-Infrarot (FTIR)-Spektrometer aufgezeichnet.

  • Raman-Spektroskopie: Das Raman-Spektrum einer flüssigen Probe wird üblicherweise in einer Quarzküvette aufgenommen. Ein Laser, z. B. ein Nd:YAG-Laser, wird zur Anregung der Probe verwendet, und das gestreute Licht wird analysiert.

Analytischer Arbeitsablauf

Die folgende Abbildung veranschaulicht die Beziehung zwischen den spektroskopischen Methoden und den daraus abgeleiteten Strukturinformationen für this compound.

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Spectroscopic_Workflow Molecule This compound (CH3SiCl3) NMR NMR Spektroskopie (¹H, ¹³C, ²⁹Si) Molecule->NMR MS Massenspektrometrie (EI-MS) Molecule->MS VibSpec Schwingungsspektroskopie (IR & Raman) Molecule->VibSpec Connectivity Konnektivität & Chemische Umgebung (Si-CH3, Si-Cl) NMR->Connectivity Mass Molekülmasse & Fragmentierungsmuster MS->Mass FunctionalGroups Funktionelle Gruppen & Schwingungsmoden VibSpec->FunctionalGroups Structure Bestätigte Molekülstruktur Connectivity->Structure Mass->Structure FunctionalGroups->Structure

Abbildung 2: Workflow der spektroskopischen Analyse von this compound.

References

Die Entdeckung und frühe Nutzung von Trichlormethylsilan: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung stellt dieser Leitfaden eine eingehende technische Untersuchung der Entdeckung und der ersten Anwendungen von Trichlormethylsilan dar. Die Informationen basieren auf historischen Patenten, frühen wissenschaftlichen Veröffentlichungen und technischen Datenblättern aus der Mitte des 20. Jahrhunderts.

This compound (CH₃SiCl₃), auch als Methyltrichlorsilan bekannt, ist eine grundlegende Organosiliciumverbindung, die eine entscheidende Rolle bei der Entwicklung der modernen Siliconchemie spielte. Seine Entdeckung in den frühen 1940er Jahren revolutionierte die Herstellung von polymeren Materialien und eröffnete den Weg für eine breite Palette von Anwendungen, die von Hochleistungsbeschichtungen bis hin zu Elektroisolierungen reichen.

Entdeckung: Der direkte Prozess

Die kommerziell nutzbare Synthese von Methylchlorsilanen, einschließlich this compound, wurde unabhängig voneinander von zwei Forschern in den frühen 1940er Jahren entwickelt: Eugene G. Rochow in den Vereinigten Staaten und Richard Müller in Deutschland. Dieses als "Direktprozess" oder "Müller-Rochow-Synthese" bekannte Verfahren ist nach wie vor die wichtigste industrielle Methode zur Herstellung dieser Verbindungen.[1][2]

Der Durchbruch bestand in der direkten Reaktion von gasförmigem Methylchlorid mit elementarem Silicium in Gegenwart eines Kupferkatalysators bei erhöhten Temperaturen.[3] Vor dieser Entdeckung waren Organosiliciumverbindungen nur über umständliche und teure mehrstufige Verfahren zugänglich, was ihre kommerzielle Nutzung stark einschränkte.[2]

Wichtige historische Patente und Veröffentlichungen:
  • Eugene G. Rochow (General Electric): Rochows Arbeit gipfelte im US-Patent 2,380,995, angemeldet am 26. September 1941 und erteilt am 7. August 1945.[3] Seine grundlegenden Erkenntnisse wurden auch in einem wegweisenden Artikel im Journal of the American Chemical Society im Jahr 1945 veröffentlicht.[4][5]

  • Richard Müller (Chemische Fabrik von Heyden): Müller meldete sein Verfahren im Juni 1942 in Deutschland zum Patent an.

Frühe Synthesemethoden: Experimentelle Protokolle

Die ursprünglichen experimentellen Aufbauten von Rochow und Müller waren relativ einfach, legten aber den Grundstein für die heutige großtechnische Produktion.

Rochows Laborsynthese (basierend auf dem Patent von 1941)

Das von Eugene G. Rochow beschriebene Verfahren umfasste die Reaktion von Methylchlorid-Dampf mit einer Silicium-Kupfer-Mischung in einem erhitzten Rohrreaktor.

Apparatur:

  • Ein hitzebeständiges Reaktionsrohr (z. B. aus Pyrex-Glas oder Quarz).

  • Ein Röhrenofen zur Beheizung des Reaktionsrohrs.

  • Ein System zur Einleitung von gasförmigem Methylchlorid.

  • Ein Kondensationssystem am Ausgang des Reaktors, um die flüchtigen Produkte aufzufangen.

Reagenzien:

  • Fein gepulvertes Silicium.

  • Kupfer in Form von Pulver oder Spänen als Katalysator.

  • Gasförmiges Methylchlorid.

Protokoll:

  • Eine Mischung aus Siliciumpulver und Kupferkatalysator wurde in das Reaktionsrohr gegeben. Rochow beschreibt in seinem Patent die Verwendung von Legierungen aus Kupfer und Silicium.[3]

  • Das Reaktionsrohr wurde in einem Röhrenofen auf eine Temperatur zwischen 250 °C und 400 °C erhitzt.[6]

  • Ein kontrollierter Strom von gasförmigem Methylchlorid wurde durch das erhitzte Reaktionsrohr geleitet.

  • Die aus dem Reaktor austretenden gasförmigen Produkte, eine Mischung aus verschiedenen Methylchlorsilanen und nicht umgesetztem Methylchlorid, wurden durch einen gekühlten Kondensator geleitet.

  • Die kondensierte flüssige Mischung wurde aufgefangen und anschließend durch fraktionierte Destillation aufgetrennt, um die einzelnen Methylchlorsilane, einschließlich this compound, zu isolieren.

Die Reaktion ist exotherm, und die Temperaturkontrolle war ein wichtiger Faktor, um die Bildung von unerwünschten Nebenprodukten wie Kohlenstoffablagerungen zu minimieren.[3]

Produktverteilung: Der direkte Prozess führt zu einer Mischung von Methylchlorsilanen. Die relativen Anteile der Produkte konnten durch die Reaktionsbedingungen, insbesondere die Temperatur und die Zusammensetzung des Katalysators, beeinflusst werden.

ProduktFormelSiedepunkt (°C)
TetrachlorsilanSiCl₄57.6
This compound CH₃SiCl₃ 66.1
Dichlordimethylsilan(CH₃)₂SiCl₂70.0
Chlortrimethylsilan(CH₃)₃SiCl57.3

Die Tabelle zeigt eine typische Produktpalette, die bei der Müller-Rochow-Synthese anfällt.

Frühe Anwendungen: Die Geburt der Silicone

Die Entdeckung einer wirtschaftlichen Syntheseroute für this compound und andere Methylchlorsilane war der Katalysator für die kommerzielle Entwicklung von Siliconen in den 1940er Jahren.[1] this compound war aufgrund seiner drei reaktiven Chloratome ein Schlüsselbaustein für die Herstellung von hochvernetzten Siliconharzen.

Herstellung von Siliconharzen

Die primäre Anwendung von this compound in den Anfangstagen war die Herstellung von Siliconharzen durch Hydrolyse.

Experimentelles Protokoll zur Hydrolyse:

  • This compound wurde unter kontrollierten Bedingungen zu Wasser oder einer Mischung aus Wasser und einem organischen Lösungsmittel (wie Toluol oder Ether) gegeben.

  • Die Hydrolyse der Si-Cl-Bindungen führte zur Bildung von reaktiven Silanol-Gruppen (Si-OH) und Salzsäure als Nebenprodukt. CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl

  • Die entstandenen Methylsilantriole waren instabil und kondensierten spontan unter Wasserabspaltung zu einem dreidimensionalen Polysiloxan-Netzwerk, dem Siliconharz. n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O

Die Reaktionsbedingungen, wie die Temperatur und die Anwesenheit von Lösungsmitteln, wurden variiert, um die Eigenschaften des resultierenden Harzes zu steuern.

Logical_Relationship cluster_Discovery Entdeckung cluster_Synthesis Synthese cluster_Product Produkt cluster_Application Frühe Anwendungen Direct_Process Direktprozess (Rochow & Müller) Reaction CH₃Cl + Si (Cu-Katalysator) Direct_Process->Reaction ermöglicht TCS This compound (CH₃SiCl₃) Reaction->TCS produziert Silicones Siliconharze TCS->Silicones ist Vorläufer für Insulation Elektroisolierung Silicones->Insulation Coatings Hitzebeständige Beschichtungen Silicones->Coatings

Eigenschaften und Anwendungen früher Siliconharze

Die durch die Hydrolyse von this compound gewonnenen Harze zeichneten sich durch eine Reihe von für die damalige Zeit bemerkenswerten Eigenschaften aus, die ihre frühe kommerzielle Nutzung vorantrieben.

EigenschaftBeschreibungFrühe Anwendung
Hitzebeständigkeit Die Silicium-Sauerstoff-Bindung im Polymerrückgrat ist thermisch sehr stabil. Die Harze konnten Temperaturen von über 250 °C standhalten.[7][8]Bindemittel für hitzebeständige Lacke und Beschichtungen für Öfen, Motoren und Auspuffanlagen.[7]
Elektrische Isoliereigenschaften Die Harze wiesen einen hohen elektrischen Widerstand auf und behielten ihre Isoliereigenschaften auch bei hohen Temperaturen und Feuchtigkeit.[8]Imprägnierung von Glasfasergeweben und Glimmer für die Elektroisolierung in Motoren und anderen elektrischen Geräten, insbesondere für militärische Anwendungen im Zweiten Weltkrieg.[9]
Wasserabweisung Die an das Silicium gebundenen Methylgruppen verliehen der Harzoberfläche hydrophobe Eigenschaften.[7][8]Wasserabweisende Oberflächenbehandlungen und Schutzbeschichtungen.
Chemische Beständigkeit Die vernetzte Siloxanstruktur bot eine gute Beständigkeit gegenüber vielen Chemikalien.[8]Schutzlacke in chemisch anspruchsvollen Umgebungen.

Die Entwicklung dieser Harze durch Unternehmen wie Dow Corning und General Electric in den 1940er und 1950er Jahren legte den Grundstein für die breite Palette an Siliconprodukten, die heute verfügbar sind. Die einzigartige Kombination aus thermischer Stabilität, elektrischer Isolierung und Wasserabweisung machte this compound zu einem unverzichtbaren Ausgangsmaterial in der aufstrebenden Siliconindustrie.

References

Theoretische Studien zur Reaktivität von Trichlormethylsilan: Ein technischer Leitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Untersuchung der theoretischen Studien zur Reaktivität von Trichlormethylsilan (CH₃SiCl₃), einer fundamentalen Verbindung in der siliciumorganischen Chemie. Die Reaktivität von this compound ist von entscheidender Bedeutung für Prozesse wie die chemische Gasphasenabscheidung (CVD) von Siliciumcarbid und die Synthese von Polysiloxanen (Silikonen). Das Verständnis seiner Reaktionsmechanismen auf molekularer Ebene, das durch theoretische und computergestützte Studien ermöglicht wird, ist für die Optimierung bestehender Anwendungen und die Entwicklung neuer Technologien unerlässlich.

Thermische Zersetzung (Pyrolyse)

Die thermische Zersetzung von this compound ist ein Schlüsselprozess bei der Herstellung von Siliciumcarbid (SiC) mittels CVD. Theoretische Studien haben die komplexen Reaktionswege und die Kinetik dieses Prozesses beleuchtet. Die vorherrschenden Zersetzungsreaktionen umfassen die Spaltung der Si-C-Bindung, die Spaltung der C-H-Bindung und die Eliminierung von HCl.[1] Bei Temperaturen zwischen 1300 und 1500 K ist die Si-C-Bindungsspaltung der schnellste dieser primären Zerfallswege.[1]

Quantitative Daten zur Pyrolyse

Die folgende Tabelle fasst die berechneten Energien für die primären unimolekularen Zersetzungsreaktionen von this compound zusammen.

ReaktionReaktionsenthalpie (ΔH) bei 0 K (kJ/mol)Aktivierungsenergie (Ea) (kJ/mol)
CH₃SiCl₃ → •CH₃ + •SiCl₃397.5397.5
CH₃SiCl₃ → H₂C=SiCl₃ + H₂439.3439.3
CH₃SiCl₃ → HCl + H₂C=SiCl₂292.9292.9

Daten extrahiert aus theoretischen Studien von Ge et al. und Allendorf et al.[1][2]

Reaktionswege der Pyrolyse

Die Pyrolyse von this compound initiiert eine komplexe Kaskade von Gasphasenreaktionen. Ein vorgeschlagener Mechanismus umfasst 114 Reaktionen, die die Bildung und den Verbrauch verschiedener Zwischenprodukte berücksichtigen.[2][3] Die nachfolgenden Reaktionen der primären Zersetzungsprodukte sind entscheidend für die Zusammensetzung der abgeschiedenen SiC-Schicht.

Pyrolysis_Pathway MTS CH₃SiCl₃ R1 •CH₃ + •SiCl₃ MTS->R1 Δ (Si-C Spaltung) R2 H₂C=SiCl₂ + HCl MTS->R2 Δ (HCl-Eliminierung) SiC SiC (Abscheidung) R1->SiC Folge- reaktionen R2->SiC Folge- reaktionen

Abbildung 1: Vereinfachtes Diagramm der primären Zerfallswege von this compound (MTS) während der Pyrolyse, die zur Abscheidung von Siliciumcarbid (SiC) führen.

Hydrolyse

Die Hydrolyse von this compound ist eine grundlegende Reaktion, die zur Bildung von Silanolen und anschließend durch Kondensation zu Polysiloxanen führt. Diese Reaktion ist durch die Freisetzung von Chlorwasserstoff (HCl) gekennzeichnet.[4] Theoretische Studien zur Hydrolyse von Chlorsilanen zeigen, dass der Mechanismus stark von der Anzahl der beteiligten Wassermoleküle abhängt.[5] Während die Reaktion mit einem einzelnen Wassermolekül endotherm sein kann, wird sie mit einem Cluster von Wassermolekülen exotherm.[5]

Die Gesamtreaktion lässt sich wie folgt zusammenfassen: CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl

Das gebildete Methylsilantriol (CH₃Si(OH)₃) ist hochreaktiv und kondensiert schnell zu einem dreidimensional vernetzten Polysiloxan-Netzwerk.[4]

Logischer Ablauf der Hydrolyse und Kondensation

Hydrolysis_Workflow cluster_hydrolysis Schritt 1: Hydrolyse cluster_condensation Schritt 2: Kondensation TCS Trichlor- methylsilan (CH₃SiCl₃) MST Methylsilantriol (CH₃Si(OH)₃) TCS->MST + 3H₂O HCl Chlorwasserstoff (HCl) TCS->HCl Nebenprodukt Water Wasser (H₂O) Polysiloxane Vernetztes Polysiloxan (Silikonharz) MST->Polysiloxane Kondensation Water_byproduct Wasser (Nebenprodukt) Polysiloxane->Water_byproduct

Abbildung 2: Schematischer Arbeitsablauf der Hydrolyse von this compound zu Methylsilantriol und der anschließenden Kondensation zu einem Polysiloxan-Netzwerk.

Methodik der theoretischen Studien

Die in diesem Leitfaden zitierten theoretischen Untersuchungen basieren auf quantenchemischen Berechnungen, um die Strukturen, Energien und Reaktivitäten der beteiligten Moleküle zu bestimmen.

Detaillierte experimentelle Protokolle (theoretisch)
  • Geometrieoptimierung und Frequenzberechnungen:

    • Methode: Die Geometrien der Reaktanten, Übergangszustände und Produkte wurden typischerweise unter Verwendung der Dichtefunktionaltheorie (DFT) oder der Møller-Plesset-Störungstheorie zweiter Ordnung (MP2) optimiert.[1][6]

    • Basissatz: Häufig verwendete Basissätze sind cc-pVDZ und aug-cc-pVDZ, die eine gute Balance zwischen Genauigkeit und Rechenaufwand bieten.[1][2]

    • Software: Die Berechnungen werden mit Standard-Quantenchemie-Softwarepaketen wie Gaussian, GAMESS oder NWChem durchgeführt.

    • Verifizierung: Frequenzberechnungen auf dem gleichen theoretischen Niveau werden durchgeführt, um sicherzustellen, dass die optimierten Strukturen Minima (keine imaginären Frequenzen) oder Übergangszustände (genau eine imaginäre Frequenz) auf der Potentialhyperfläche darstellen.[1]

  • Energieberechnungen:

    • Methode: Um genauere Energien zu erhalten, werden Einzelpunkt-Energieberechnungen mit höherwertigen Methoden wie der Coupled-Cluster-Theorie mit Einzel-, Doppel- und perturbativen Dreifachanregungen (CCSD(T)) durchgeführt.[2][3]

    • Basissatz: Für diese Berechnungen werden oft größere Basissätze wie cc-pVTZ oder aug-cc-pVTZ verwendet, um sich der Basissatzgrenze anzunähern.[1][2]

    • Thermodynamische Korrekturen: Die aus den Frequenzberechnungen abgeleiteten Nullpunkt-Schwingungsenergien und thermischen Korrekturen werden zu den elektronischen Energien addiert, um Enthalpien und freie Gibbs-Energien bei verschiedenen Temperaturen zu erhalten.[3]

  • Ratenkonstantenberechnung:

    • Theorie: Die Ratenkonstanten für Reaktionen mit einem definierten Übergangszustand werden üblicherweise mit der Übergangszustandstheorie (TST) berechnet.[1]

    • Gleichung (unimolekular): k(T) = (k_B * T / h) * exp(-ΔG‡ / (R * T))

      • Dabei ist k_B die Boltzmann-Konstante, T die Temperatur, h die Planck-Konstante und ΔG‡ die freie Gibbs-Aktivierungsenergie.[1]

Visualisierung des theoretischen Arbeitsablaufs

Theoretical_Workflow Input Molekulare Struktur (CH₃SiCl₃) Opt_Freq Geometrieoptimierung & Frequenzberechnung (z.B. MP2/aug-cc-pVDZ) Input->Opt_Freq Verification Strukturüberprüfung (Minimum oder Übergangszustand?) Opt_Freq->Verification Energy_Calc Einzelpunkt-Energie (z.B. CCSD(T)/aug-cc-pVTZ) Verification->Energy_Calc Gültige Struktur Thermo Thermodynamische Analyse (Enthalpie, Freie Energie) Energy_Calc->Thermo Kinetics Kinetische Analyse (Ratenkonstanten via TST) Thermo->Kinetics Output Reaktionsmechanismus & Quantitative Daten Kinetics->Output

Abbildung 3: Allgemeiner Arbeitsablauf für die computergestützte Untersuchung der Reaktivität von this compound.

References

Methodological & Application

Anwendungshinweise und Protokolle: Oberflächenmodifizierung von Siliziumwafern mit Trichlormethylsilan

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Modifizierung von Siliziumwafer-Oberflächen unter Verwendung von Trichlormethylsilan (TCSM). Das Ziel ist die Erzeugung einer hydrophoben Oberfläche durch die kovalente Bindung von Methylgruppen an die Waferoberfläche. Diese Modifikation ist ein entscheidender Schritt in einer Vielzahl von Anwendungen, darunter die Herstellung von Biosensoren, die Entwicklung von Zellkulturplattformen und die Untersuchung von Arzneimittel-Wirkstoffträger-Interaktionen.

Einleitung

Die Oberflächenfunktionalisierung von Siliziumwafern ist ein grundlegender Prozess in der Materialwissenschaft und der Halbleiterindustrie. This compound (CH₃SiCl₃), auch als Methyltrichlorsilan bekannt, ist ein reaktives Organosilicium-Monomer, das häufig zur Silanisierung von Oberflächen verwendet wird.[1] Die drei Chlorgruppen reagieren mit den Hydroxylgruppen (-OH) auf der Oberfläche eines Siliziumwafers, die typischerweise durch eine native Oxidschicht vorhanden sind. Diese Reaktion führt zur Bildung einer stabilen, kovalent gebundenen selbstorganisierenden Monoschicht (Self-Assembled Monolayer, SAM) mit nach außen gerichteten Methylgruppen, was die Oberflächenenergie drastisch reduziert und die Hydrophobizität erhöht.

Die Kontrolle der Oberflächeneigenschaften ist für zahlreiche Anwendungen in der Forschung und Arzneimittelentwicklung von entscheidender Bedeutung. Eine hydrophobe Oberfläche kann beispielsweise die unspezifische Adsorption von Proteinen reduzieren, die Zelladhäsion steuern oder als stabile Basis für die weitere Funktionalisierung mit spezifischen Biomolekülen dienen.

Quantitative Datenzusammenfassung

Die Effektivität der Oberflächenmodifizierung wird durch verschiedene Techniken quantifiziert. Die gebräuchlichsten sind die Kontaktwinkelgoniometrie zur Bestimmung der Hydrophobizität und die Röntgenphotoelektronenspektroskopie (XPS) zur Analyse der elementaren Zusammensetzung der Oberfläche.

Tabelle 1: Typische Kontaktwinkel von Wasser auf Siliziumwafern vor und nach der Modifizierung mit this compound.

OberflächenzustandTypischer Kontaktwinkel (°)
Unbehandelter Siliziumwafer (mit nativer Oxidschicht)15 - 30
Mit Piranha-Lösung gereinigter (hydroxylierter) Wafer< 10
Nach der Modifizierung mit this compound90 - 110

Hinweis: Die genauen Werte können je nach Reinheit der Reagenzien, Umgebungsbedingungen und Prozessparametern variieren.

Tabelle 2: Typische XPS-Bindungsenergiebereiche für die Analyse von mit this compound modifizierten Siliziumwafern.

Element (Orbital)Chemischer ZustandTypischer Bindungsenergiebereich (eV)
Si 2pSi-Si (Substrat)99.3 - 99.8
Si 2pSi-O (Siliziumdioxid)103.0 - 103.8[2][3]
Si 2pSi-C / Si-O-Si (Silan-Schicht)101.5 - 102.5[2][4]
C 1sC-Si~284.0
C 1sC-C / C-H (Adventitious Carbon & Methylgruppen)284.8 - 285.2
O 1sSi-O (Siliziumdioxid / Silan)532.0 - 533.0

Experimentelle Protokolle

Es gibt zwei primäre Methoden zur Aufbringung von this compound auf Siliziumwafer: die Lösungsphasenabscheidung und die Dampfphasenabscheidung. Die Dampfphasenmethode wird oft bevorzugt, da sie zu gleichmäßigeren Schichten mit weniger Agglomeration führt.[4]

Protokoll 1: Oberflächenvorbereitung (Wafer-Reinigung und Hydroxylierung)

Eine sorgfältige Reinigung ist entscheidend für die Bildung einer homogenen Monoschicht. Ziel ist es, organische Verunreinigungen zu entfernen und die Oberfläche mit Hydroxylgruppen zu versehen.

Materialien:

  • Siliziumwafer

  • Schwefelsäure (H₂SO₄, 98%)

  • Wasserstoffperoxid (H₂O₂, 30%)

  • Deionisiertes Wasser (DI-Wasser)

  • Isopropanol (IPA)

  • Stickstoffgas (N₂)

  • Bechergläser (hitzebeständig)

  • Pinzetten (säurebeständig)

Sicherheitshinweis: Piranha-Lösung ist extrem ätzend und reaktiv. Es müssen jederzeit angemessene persönliche Schutzausrüstung (Gesichtsschutz, säurebeständige Handschuhe, Laborkittel) getragen und in einem Abzug gearbeitet werden.

Vorgehensweise:

  • Vorbereitung der Piranha-Lösung: In einem sauberen Becherglas vorsichtig 1 Teil 30%iges Wasserstoffperoxid zu 3 Teilen konzentrierter Schwefelsäure geben. Achtung: Die Lösung ist stark exotherm!

  • Wafer-Immersion: Die Siliziumwafer für 10-15 Minuten in die heiße Piranha-Lösung eintauchen.

  • Spülen: Die Wafer vorsichtig aus der Piranha-Lösung nehmen und ausgiebig mit DI-Wasser spülen.

  • Weitere Reinigung: Die Wafer nacheinander mit DI-Wasser, Isopropanol und erneut mit DI-Wasser spülen.

  • Trocknen: Die Wafer unter einem Strom hochreinen Stickstoffgases trocknen.

  • Aktivierung (optional, aber empfohlen): Für eine maximale Hydroxylierung können die Wafer vor der Silanisierung für 5-10 Minuten einem Sauerstoffplasma ausgesetzt werden.

Protokoll 2: Modifizierung durch Dampfphasenabscheidung

Diese Methode minimiert die Polymerisation des Silans in der Lösung und führt zu einer qualitativ hochwertigen Monoschicht.

Materialien:

  • Gereinigte, hydroxylierte Siliziumwafer

  • This compound (TCSM)

  • Ein Vakuum-Exsikkator oder eine spezielle Reaktionskammer

  • Kleine offene Gefäße (z.B. Uhrgläser)

  • Vakuumpumpe

Vorgehensweise:

  • Setup: Die gereinigten Wafer in den Exsikkator legen. Ein kleines, mit einigen Tropfen (~100 µL) this compound gefülltes Uhrglas ebenfalls in den Exsikkator stellen, aber entfernt von den Wafern.

  • Evakuierung: Den Exsikkator verschließen und mit der Vakuumpumpe für einige Minuten evakuieren, um eine Atmosphäre aus TCSM-Dampf zu erzeugen.

  • Reaktion: Den Exsikkator unter Vakuum für 1-4 Stunden bei Raumtemperatur stehen lassen. Die genaue Zeit kann je nach gewünschter Schichtdichte optimiert werden.

  • Spülen: Den Exsikkator belüften, die Wafer entnehmen und nacheinander mit einem trockenen, inerten Lösungsmittel wie Toluol oder Hexan und anschließend mit Isopropanol spülen, um nicht-kovalent gebundene Silanmoleküle zu entfernen.

  • Trocknen: Die modifizierten Wafer unter einem Stickstoffstrom trocknen.

  • Aushärten: Um die Bildung eines stabilen Siloxan-Netzwerks zu fördern, die Wafer für 30-60 Minuten bei 110-120°C im Ofen backen.[2]

Protokoll 3: Modifizierung durch Lösungsphasenabscheidung

Obwohl anfälliger für die Bildung von Aggregaten, ist diese Methode einfacher in der Durchführung.

Materialien:

  • Gereinigte, hydroxylierte Siliziumwafer

  • This compound (TCSM)

  • Wasserfreies Toluol (oder ein anderes wasserfreies, inertes Lösungsmittel)

  • Isopropanol (IPA)

  • Stickstoffgas (N₂)

Sicherheitshinweis: Arbeiten Sie in einer trockenen Atmosphäre (z.B. Glovebox oder unter Inertgas), um eine vorzeitige Hydrolyse des Silans zu verhindern.

Vorgehensweise:

  • Lösungsherstellung: Eine 1-2% (v/v) Lösung von this compound in wasserfreiem Toluol herstellen.

  • Wafer-Immersion: Die gereinigten Wafer für 15-60 Minuten in die Silanlösung eintauchen. Kürzere Zeiten (sogar Sekunden) können bereits zu einer signifikanten Hydrophobierung führen.[5]

  • Spülen: Die Wafer aus der Lösung nehmen und gründlich mit frischem, wasserfreiem Toluol und anschließend mit Isopropanol spülen.

  • Trocknen: Die modifizierten Wafer unter einem Stickstoffstrom trocknen.

  • Aushärten: Die Wafer für 30-60 Minuten bei 110-120°C im Ofen backen.

Visualisierungen

Diagramm des experimentellen Arbeitsablaufs

G cluster_prep Oberflächenvorbereitung cluster_mod Oberflächenmodifizierung cluster_char Charakterisierung wafer Siliziumwafer piranha Piranha-Reinigung (H₂SO₄/H₂O₂) wafer->piranha rinse_dry1 Spülen (DI-Wasser) & Trocknen (N₂) piranha->rinse_dry1 plasma O₂-Plasma (optional) rinse_dry1->plasma silanization Silanisierung (TCSM Dampf oder Lösung) plasma->silanization rinse_dry2 Spülen (Toluol/IPA) & Trocknen (N₂) silanization->rinse_dry2 curing Aushärten (120°C) rinse_dry2->curing contact_angle Kontaktwinkel- messung curing->contact_angle xps XPS-Analyse curing->xps afm AFM-Analyse curing->afm

Abbildung 1: Experimenteller Arbeitsablauf zur Oberflächenmodifizierung.

Diagramm des Silanisierungsmechanismus

References

Anwendung von Trichlormethylsilan zur Herstellung hydrophober Beschichtungen

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungshinweise und Protokolle

Zielgruppe: Forscher, Wissenschaftler und Fachleute aus der Arzneimittelentwicklung.

Zusammenfassung: Trichlormethylsilan (TCMS), auch als Methyltrichlorsilan bekannt, ist eine hochreaktive Organosiliciumverbindung, die zur Herstellung von hydrophoben und superhydrophoben Oberflächen auf einer Vielzahl von Substraten eingesetzt wird.[1] Die Methode basiert auf der Silanisierung, bei der die Chlorsilylgruppe von TCMS mit an der Substratoberfläche vorhandenen Hydroxylgruppen (-OH) reagiert.[2] Dieser Prozess führt zur Bildung einer kovalent gebundenen, niedermolekularen Polysiloxanschicht. Die nach außen gerichteten Methylgruppen verleihen der Oberfläche eine geringe Oberflächenenergie, während die Polymerisation auf der Nanoskala zu einer erhöhten Rauheit führt, was in Kombination Wasser abweisende Eigenschaften bewirkt.[3][4] Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Gasphasen- und Lösungsphasenabscheidung von TCMS zur Modifizierung verschiedener Substrate und fassen quantitative Ergebnisse zusammen.

Wirkungsmechanismus der Silanisierung

Der Prozess der Hydrophobierung mit this compound (CH₃SiCl₃) erfolgt in drei Hauptschritten:

  • Hydrolyse: In Gegenwart von Spuren von Wasser, die typischerweise auf einer Oberfläche adsorbiert sind, hydrolysieren die reaktiven Silicium-Chlor-Bindungen (Si-Cl) des TCMS zu Silanolgruppen (Si-OH).

  • Kondensation: Die gebildeten Silanolgruppen reagieren mit den Hydroxylgruppen auf der Substratoberfläche. Dabei entsteht eine kovalente Siloxanbindung (Si-O-Substrat), die das Molekül fest an die Oberfläche bindet.

  • Vernetzung: Benachbarte Silanolmoleküle auf der Oberfläche können miteinander kondensieren und ein stabiles, vernetztes Polysiloxan-Netzwerk bilden.

Die aus diesem Prozess resultierende Beschichtung präsentiert eine Oberfläche, die reich an hydrophoben Methylgruppen (-CH₃) ist, was zu einer signifikanten Erhöhung des Wasserkontaktwinkels führt.

Abbildung 1: Chemischer Mechanismus der Oberflächensilanisierung mit TCMS.

Quantitative Datenübersicht

Die Effektivität der hydrophoben Beschichtung wird primär durch den statischen Wasserkontaktwinkel (WCA) quantifiziert. Ein Winkel über 90° kennzeichnet eine hydrophobe Oberfläche, während Winkel über 150° als superhydrophob gelten.[5][6] Die folgende Tabelle fasst Ergebnisse aus verschiedenen Studien zusammen.

SubstratMethodeTCMS KonzentrationLösungsmittelReaktionszeitResultierender WCA (°)Referenz
BirkenholzGasphase300 µL (im Exsikkator)-1 Stunde> 160[7]
PapierLösungsphase50 mMHexan5 Minuten> 130[2]
GlasLösungsphase2% (v/v)Toluol5 - 10 Minuten91 (mit DI-Wasser)[8]
ZellulosefasernGasphaseNicht spezifiziert-Nicht spezifiziertbis zu 116[9]
GlasLösungsphase10% (v/v)Hexan24 Stunden172 (mit TMCS, als Referenz)[10]

Experimentelle Protokolle

Sicherheitshinweis: this compound ist eine leicht entzündliche, ätzende Flüssigkeit, die heftig mit Wasser reagiert und dabei Chlorwasserstoff (HCl)-Gas freisetzt.[11][12] Alle Arbeiten müssen unter einem Abzug in einer trockenen Umgebung durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, säurebeständige Handschuhe, Laborkittel).

Abbildung 2: Allgemeiner Arbeitsablauf zur Erstellung hydrophober Oberflächen.

Protokoll 1: Gasphasenabscheidung auf Holz- oder Zellulosesubstraten

Dieses Protokoll eignet sich für poröse und hitzeempfindliche Materialien und basiert auf der Methode, die für Holzoberflächen beschrieben wurde.[7]

Materialien:

  • Substrate (z. B. Birkenfurnier, Filterpapier)

  • This compound (TCMS, ≥ 99%)

  • Glas-Exsikkator mit Dichtung

  • Kleine Bechergläser oder Vials

  • Pinzette

  • Optional: Plasma-Reiniger

Durchführung:

  • Substratvorbereitung: Reinigen Sie die Substratoberflächen, um organische Verunreinigungen zu entfernen. Für eine optimale Reaktivität können die Proben für 5 Minuten in einem Luftplasma-Reiniger aktiviert werden, um die Dichte der Hydroxylgruppen zu erhöhen.[7] Anschließend die Proben vollständig trocknen.

  • Aufbau: Stellen Sie ein kleines, offenes Becherglas mit 300 µL this compound in die Mitte des Exsikkators.[7] Platzieren Sie die vorbereiteten Substrate um das Becherglas herum, sodass sie der Dampfphase ausgesetzt sind, aber nicht in direkten Kontakt mit der Flüssigkeit kommen.

  • Reaktion: Schließen Sie den Exsikkator schnell und dicht, um eine kontrollierte Atmosphäre zu gewährleisten. Lassen Sie die Reaktion für 1 bis 24 Stunden bei Raumtemperatur ablaufen. Längere Reaktionszeiten führen in der Regel zu einer dichteren und robusteren Beschichtung.

  • Nachbehandlung: Öffnen Sie den Exsikkator vorsichtig unter dem Abzug. Entnehmen Sie die Proben mit einer Pinzette und lassen Sie sie für 10-15 Minuten unter dem Abzug auslüften, damit nicht abreagiertes TCMS und HCl-Nebenprodukte verdampfen können.

  • Aushärtung (Optional): Um die Vernetzung zu vervollständigen, können die Proben für 1 Stunde bei 100 °C im Ofen getrocknet werden.

Protokoll 2: Lösungsphasenabscheidung auf Glas- oder Papiersubstraten

Diese Methode ermöglicht eine gute Kontrolle über die Konzentration des Silanisierungsmittels und eignet sich für eine Vielzahl von Substraten.[2][8]

Materialien:

  • Substrate (z. B. Glasobjektträger, Chromatographiepapier)

  • This compound (TCMS, ≥ 99%)

  • Wasserfreies aprotisches Lösungsmittel (z. B. Hexan, Toluol)

  • Petrischalen oder Bechergläser mit Deckel

  • Ultraschallbad

  • Trockenschrank

Durchführung:

  • Substratvorbereitung (Glas): Reinigen Sie die Glasobjektträger gründlich. Ein typisches Verfahren ist das Eintauchen in eine NaOH-Lösung für 1 Stunde, gefolgt von intensivem Spülen mit deionisiertem Wasser und anschließendem Spülen mit Methanol.[8] Trocknen Sie die gereinigten Objektträger für mindestens 15 Minuten bei 200 °C im Ofen, um eine hydroxylierte und wasserfreie Oberfläche zu gewährleisten.[8]

  • Substratvorbereitung (Papier): Stellen Sie sicher, dass das Papiersubstrat trocken ist, indem Sie es vor der Verwendung für 30 Minuten bei 80 °C im Ofen lagern.

  • Herstellung der Lösung: Bereiten Sie unter dem Abzug eine Lösung von TCMS in einem wasserfreien Lösungsmittel vor. Gängige Konzentrationen liegen zwischen 10 mM und 2% (v/v).[2][8] Fügen Sie beispielsweise für eine 50 mM Lösung in Hexan ca. 0,6 mL TCMS zu 100 mL Hexan hinzu.

  • Reaktion: Tauchen Sie die vorbereiteten Substrate vollständig in die TCMS-Lösung ein. Decken Sie das Gefäß ab, um die Verdunstung des Lösungsmittels und den Kontakt mit Luftfeuchtigkeit zu minimieren. Die Reaktionszeit kann je nach gewünschtem Hydrophobierungsgrad zwischen 5 Minuten und mehreren Stunden variieren.[2]

  • Nachbehandlung: Entnehmen Sie die Substrate aus der Lösung und spülen Sie sie gründlich mit frischem, wasserfreiem Lösungsmittel (z. B. Hexan), um überschüssiges Reagenz zu entfernen.

  • Trocknung/Aushärtung: Trocknen Sie die beschichteten Substrate an der Luft unter dem Abzug oder in einem Ofen bei 100 °C für 1 Stunde, um die kovalente Bindung und Vernetzung zu stabilisieren.[8]

Charakterisierung der hydrophoben Oberfläche

Die primäre Methode zur Bewertung der Beschichtung ist die Messung des statischen Wasserkontaktwinkels mittels eines Kontaktwinkelgoniometers. Dabei wird ein Wassertropfen definierter Größe (z. B. 5 µL) auf die Oberfläche aufgebracht und der Winkel zwischen der Flüssigkeits-Festkörper-Grenzfläche und der Flüssigkeits-Gas-Grenzfläche gemessen.[2] Zusätzlich können der Abrollwinkel und die Kontaktwinkelhysterese bestimmt werden, um die Homogenität und die wasserabweisende Dynamik der Oberfläche zu charakterisieren.[13] Für eine detaillierte morphologische Analyse kann die Rasterelektronenmikroskopie (REM) eingesetzt werden.

References

Anwendungshinweise und Protokoll zur Funktionalisierung von Nanopartikeln mit Trichlormethylsilan

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Die Funktionalisierung von Nanopartikeln ist ein entscheidender Schritt, um deren Oberflächeneigenschaften für spezifische Anwendungen in der Wirkstoffabgabe, Diagnostik und Materialwissenschaft anzupassen. Trichlormethylsilan (TCMS) ist ein reaktives Organosilan, das zur Einführung von Methylgruppen auf der Oberfläche von Nanopartikeln, die Hydroxylgruppen aufweisen (z. B. Siliziumdioxid, Metalloxide), verwendet wird. Diese Modifikation erhöht die Hydrophobie der Nanopartikel, verbessert ihre Dispersion in unpolaren Lösungsmitteln und Polymeren und kann als Grundlage für weitere chemische Modifikationen dienen. Dieses Dokument beschreibt ein detailliertes Protokoll für die Oberflächenmodifizierung von Nanopartikeln mit this compound und die anschließende Charakterisierung.

Experimentelles Protokoll

Dieses Protokoll beschreibt ein allgemeines Verfahren für die Oberflächenfunktionalisierung von Siliziumdioxid-Nanopartikeln mit this compound in einem aprotischen Lösungsmittel. Die Reaktionsbedingungen sollten für spezifische Nanopartikeltypen und gewünschte Oberflächenbedeckungen optimiert werden.

Materialien:

  • Siliziumdioxid-Nanopartikel (oder andere Nanopartikel mit Oberflächen-Hydroxylgruppen)

  • This compound (CH₃SiCl₃), wasserfrei

  • Wasserfreies Toluol (oder ein anderes geeignetes aprotisches Lösungsmittel wie Hexan)

  • Wasserfreies Ethanol

  • Stickstoff- oder Argongas (hohe Reinheit)

Geräte:

  • Dreihals-Rundkolben

  • Rückflusskühler

  • Tropftrichter

  • Magnetrührer mit Heizplatte

  • Ultraschallbad

  • Zentrifuge und Zentrifugenröhrchen

  • Schlenk-Linie oder Handschuhfach (für eine inerte Atmosphäre)

  • Ofen oder Vakuumtrockenschrank

Verfahren:

  • Trocknung der Nanopartikel: Trocknen Sie die Nanopartikel über Nacht bei 120-150 °C im Ofen, um adsorbiertes Wasser zu entfernen. Lagern Sie die getrockneten Nanopartikel in einem Exsikkator.

  • Dispersion der Nanopartikel:

    • Geben Sie eine bekannte Menge der getrockneten Nanopartikel (z. B. 1 g) in einen Dreihals-Rundkolben.

    • Fügen Sie wasserfreies Toluol hinzu, um eine Suspension mit einer Konzentration von etwa 1-10 mg/ml zu erhalten.

    • Beschallen Sie die Suspension 15-30 Minuten im Ultraschallbad, um eine homogene Dispersion zu gewährleisten und Agglomerate aufzubrechen.

  • Reaktionsaufbau:

    • Bauen Sie die Apparatur unter einer inerten Atmosphäre (Stickstoff oder Argon) auf, um Feuchtigkeit auszuschließen. Setzen Sie einen Rückflusskühler und einen Tropftrichter auf den Kolben.

    • Spülen Sie das System vor der Reaktion gründlich mit dem Inertgas.

  • Silanisierungsreaktion:

    • Erhitzen Sie die Nanopartikelsuspension unter Rühren auf Rückflusstemperatur (ca. 110 °C für Toluol).

    • Lösen Sie eine stöchiometrische Menge oder einen leichten Überschuss an this compound in wasserfreiem Toluol in dem Tropftrichter. Die genaue Menge hängt von der Oberfläche der Nanopartikel und der Dichte der Hydroxylgruppen ab.

    • Fügen Sie die this compound-Lösung langsam tropfenweise zur siedenden Nanopartikelsuspension hinzu.

    • Lassen Sie die Reaktion unter Rückfluss für 4-24 Stunden laufen. Die Reaktionszeit muss möglicherweise optimiert werden.[1]

  • Reinigung:

    • Kühlen Sie die Reaktionsmischung nach Abschluss der Reaktion auf Raumtemperatur ab.

    • Sammeln Sie die funktionalisierten Nanopartikel durch Zentrifugation.

    • Dekantieren Sie den Überstand.

    • Waschen Sie die Nanopartikel mehrmals mit wasserfreiem Toluol, um nicht umgesetztes Silan und Nebenprodukte zu entfernen.

    • Führen Sie anschließend mehrere Waschschritte mit wasserfreiem Ethanol durch, um das Toluol zu entfernen. Jeder Waschschritt sollte eine Redispersion des Pellets (ggf. mit kurzer Ultraschallbehandlung) und eine anschließende Zentrifugation umfassen.

  • Trocknung: Trocknen Sie die gereinigten, funktionalisierten Nanopartikel im Vakuumofen bei 60-80 °C bis zur Gewichtskonstanz.

Charakterisierung der funktionalisierten Nanopartikel

Die erfolgreiche Funktionalisierung wird durch verschiedene Techniken bestätigt.

Tabelle 1: Zusammenfassung der Charakterisierungsmethoden und erwarteten Ergebnisse

CharakterisierungstechnikZweckErwartete Ergebnisse
Fourier-Transform-Infrarotspektroskopie (FTIR) Bestätigung der kovalenten Bindung der Methylsilan-Gruppen.Auftreten neuer Absorptionsbanden, die den C-H-Streck- und Biegeschwingungen der Methylgruppen (~2960 cm⁻¹, ~1270 cm⁻¹) und den Si-C-Bindungen (~760 cm⁻¹) zugeordnet sind. Eine Verringerung der Intensität der Bande der freien Silanolgruppen (Si-OH) bei ~3745 cm⁻¹ kann ebenfalls beobachtet werden.
Thermogravimetrische Analyse (TGA) Quantifizierung der an die Nanopartikel gebundenen organischen Schicht.Erhöhter Gewichtsverlust im Vergleich zu den unmodifizierten Nanopartikeln im Temperaturbereich von 200-600 °C, der auf die Zersetzung der aufgebrachten Methylgruppen zurückzuführen ist.
Kontaktwinkelmessung Bestimmung der Änderung der Oberflächenhydrophobizität.Ein signifikanter Anstieg des Wasserkontaktwinkels auf einer aus den Nanopartikeln hergestellten dünnen Schicht, was auf eine erfolgreiche Hydrophobisierung der Oberfläche hinweist. Für eine superhydrophobe Oberfläche kann der Kontaktwinkel >150° betragen.[2]
Dynamische Lichtstreuung (DLS) Messung des hydrodynamischen Durchmessers und der Größenverteilung.Eine leichte Zunahme des hydrodynamischen Durchmessers nach der Funktionalisierung. Die Polydispersität sollte gering bleiben, was auf eine stabile Dispersion ohne signifikante Aggregation hindeutet.
Transmissionselektronenmikroskopie (TEM) Visualisierung der Morphologie und Größe der Nanopartikel.TEM-Bilder können zeigen, dass die primäre Größe und Morphologie der Nanopartikel durch den Funktionalisierungsprozess nicht wesentlich verändert wird.

Tabelle 2: Beispielhafte quantitative Daten nach der Funktionalisierung

ParameterUnmodifizierte NanopartikelMit TCMS funktionalisierte Nanopartikel
Gewichtsverlust (TGA, 200-600 °C) < 2 %5 - 15 % (je nach Bedeckungsdichte)
Wasserkontaktwinkel < 30°> 140°
Hydrodynamischer Durchmesser (DLS) 100 nm (Beispiel)105 - 110 nm (Beispiel)
Zeta-Potential (in Wasser, pH 7) -30 mV (Beispiel für SiO₂)-15 mV (Beispiel, weniger negativ)

Hinweis: Die in Tabelle 2 angegebenen Werte sind beispielhaft und können je nach Nanopartikeltyp, -größe und Reaktionsbedingungen variieren.

Diagramme

Experimenteller Arbeitsablauf

experimental_workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_purification Reinigung & Trocknung cluster_characterization Charakterisierung np_drying 1. Trocknung der Nanopartikel np_dispersion 2. Dispersion in wasserfreiem Toluol np_drying->np_dispersion reaction_setup 3. Reaktionsaufbau unter inerter Atmosphäre np_dispersion->reaction_setup silanization 4. Zugabe von TCMS und Reaktion unter Rückfluss reaction_setup->silanization centrifugation 5. Zentrifugation und Waschen silanization->centrifugation drying 6. Trocknung im Vakuumofen centrifugation->drying analysis 7. Analyse (FTIR, TGA, Kontaktwinkel, DLS) drying->analysis

Abbildung 1: Allgemeiner Arbeitsablauf für die Oberflächenmodifizierung von Nanopartikeln.

Reaktionsmechanismus

Abbildung 2: Vereinfachter Mechanismus der Silanisierung mit this compound.

References

Anwendungshinweise und Protokolle: Trichlormethylsilan als Vorläufer für die Siliziumkarbid-CVD

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute aus der Materialentwicklung.

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und quantitative Daten für die Verwendung von Trichlormethylsilan (CH₃SiCl₃), auch bekannt als Methyltrichlorosilan (MTS), als Vorläufer in der chemischen Gasphasenabscheidung (CVD) von Siliziumkarbid (SiC). Die hier zusammengefassten Informationen sollen Forschern als Leitfaden für die Entwicklung und Optimierung von SiC-Abscheideprozessen dienen.

Einleitung

Die chemische Gasphasenabscheidung von Siliziumkarbid unter Verwendung von this compound ist ein weit verbreitetes Verfahren zur Herstellung von hochreinen und kristallinen SiC-Schichten.[1] Diese Schichten sind aufgrund ihrer hervorragenden mechanischen, thermischen und chemischen Eigenschaften für eine Vielzahl von anspruchsvollen Anwendungen in der Halbleiterindustrie, Luft- und Raumfahrt und für Hochleistungskeramiken von großem Interesse.[1][2] Der Prozess involviert die thermische Zersetzung von MTS in einer Wasserstoffatmosphäre, was zur Abscheidung von SiC auf einem erhitzten Substrat führt. Die Kontrolle der Prozessparameter ist entscheidend für die Qualität der abgeschiedenen Schicht.

Quantitative Prozessdaten

Die Abscheideraten und die Zusammensetzung der SiC-Schicht hängen stark von den gewählten Prozessparametern ab. Die folgende Tabelle fasst repräsentative quantitative Daten aus Studien zur SiC-CVD mit this compound zusammen.

ParameterWertErgebnisQuelle
Temperatur 800 - 1100 °CDie Abscheiderate zeigt komplexe Abhängigkeiten mit Maxima bei ca. 900 °C und 1025 °C, was auf unterschiedliche Reaktionsmechanismen hindeutet.[3] Eine höhere Temperatur begünstigt im Allgemeinen die Abscheidung von stöchiometrischem SiC.[4][3][4]
Gesamtdruck 90 kPaBeeinflusst die Gasphasenreaktionen und die Gleichmäßigkeit der Abscheidung.[3]
MTS/H₂ Verhältnis 1:4Ein Überschuss an Wasserstoff wird verwendet, um die Bildung von Kohlenstoff zu unterdrücken und die Abscheidung von SiC zu fördern.[4][3][4]
Verweilzeit 0,4 s / 0,9 sKürzere Verweilzeiten können die Gasphasenkeimbildung reduzieren und die Oberflächenreaktionen begünstigen.[3]
Oberfläche/Volumen-Verhältnis VariabelEin hohes Verhältnis von Oberfläche zu Volumen kann die Abscheidung von freiem Silizium unterdrücken und führt zu einem kontinuierlichen Anstieg der Abscheiderate mit der Temperatur.[3][4][3][4]

Experimentelle Protokolle

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Abscheidung von SiC-Schichten mittels CVD unter Verwendung von this compound.

Substratvorbereitung
  • Wählen Sie ein geeignetes Substrat (z. B. Silizium, Graphit).

  • Reinigen Sie das Substrat gründlich, um organische und anorganische Verunreinigungen zu entfernen. Typische Reinigungsschritte umfassen:

    • Ultraschallreinigung in Aceton.

    • Ultraschallreinigung in Isopropanol.

    • Spülen mit deionisiertem Wasser.

    • Trocknen in einem Stickstoffstrom.

  • Gegebenenfalls kann ein natives Oxid auf dem Substrat durch Eintauchen in Flusssäure entfernt werden.

CVD-Reaktor-Setup
  • Platzieren Sie das vorbereitete Substrat auf dem Suszeptor (typischerweise aus Graphit, oft mit einer SiC- oder pyrogener Kohlenstoff-Beschichtung) im CVD-Reaktor.[5]

  • Evakuieren Sie die Reaktorkammer auf einen Basisdruck von < 1x10⁻⁵ mbar, um atmosphärische Verunreinigungen zu entfernen.

  • Heizen Sie das Substrat unter einem inerten Gasstrom (z. B. Argon oder Wasserstoff) auf die gewünschte Abscheidungstemperatur (z. B. 800 - 1100 °C).

Abscheidungsprozess
  • Stabilisieren Sie die Substrattemperatur und den Kammerdruck.

  • Leiten Sie das Trägergas Wasserstoff (H₂) mit einer definierten Flussrate in die Kammer ein.

  • Leiten Sie this compound (MTS) als Vorläufergas in die Kammer ein. MTS wird typischerweise durch einen Bubbler geleitet, wobei ein Trägergas (H₂) den Dampf aufnimmt und in die Kammer transportiert.

  • Halten Sie die Gasflüsse, den Druck und die Temperatur für die gewünschte Abscheidedauer konstant, um die angestrebte Schichtdicke zu erreichen.

  • Beenden Sie nach Abschluss der Abscheidung den MTS-Fluss und halten Sie den H₂-Fluss aufrecht, während das Substrat abkühlt, um eine unkontrollierte Kondensation und Kontamination zu verhindern.

Nachbehandlung und Charakterisierung
  • Kühlen Sie den Reaktor auf Raumtemperatur ab, bevor Sie das beschichtete Substrat entnehmen.

  • Charakterisieren Sie die abgeschiedene SiC-Schicht mit geeigneten Analysetechniken, wie z. B.:

    • Rasterelektronenmikroskopie (REM) zur Untersuchung der Oberflächenmorphologie.

    • Röntgendiffraktometrie (XRD) zur Bestimmung der Kristallstruktur und -qualität.

    • Raman-Spektroskopie zur Analyse der Phasenreinheit.

    • Ellipsometrie oder Profilometrie zur Messung der Schichtdicke.

Visualisierungen

Experimenteller Arbeitsablauf

G cluster_prep 1. Substratvorbereitung cluster_cvd 2. CVD-Prozess cluster_char 3. Charakterisierung Substrat Substratwahl Reinigung Chemische Reinigung Substrat->Reinigung Trocknung Trocknung (N2) Reinigung->Trocknung Reaktor Substrat in Reaktor Trocknung->Reaktor Evakuieren Evakuieren Reaktor->Evakuieren Aufheizen Aufheizen unter H2 Evakuieren->Aufheizen Prozessgase Einleiten von MTS + H2 Aufheizen->Prozessgase Abscheidung Abscheidung Prozessgase->Abscheidung Abkuehlen Abkühlen unter H2 Abscheidung->Abkuehlen Entnahme Probenentnahme Abkuehlen->Entnahme REM REM-Analyse Entnahme->REM XRD XRD-Analyse Entnahme->XRD Raman Raman-Spektroskopie Entnahme->Raman G cluster_gas Gasphasenreaktionen cluster_surface Oberflächenreaktionen MTS CH3SiCl3 (g) Radikale Bildung von Radikalen (z.B. •CH3, •SiCl3) MTS->Radikale Thermische Zersetzung H2 H2 (g) Intermediates Bildung von Zwischenprodukten (z.B. Carbochlorosilane) Radikale->Intermediates Adsorption Adsorption der Zwischenprodukte Intermediates->Adsorption Transport zur Oberfläche SiC_Film SiC (s) Adsorption->SiC_Film Oberflächenreaktion & Inkorporation Byproducts Nebenprodukte (z.B. HCl, CH4, SiCl4) Adsorption->Byproducts

References

Anwendungshinweise und Protokolle: Trichlormethylsilan als Schutzgruppe in der organischen Synthese

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Trichlormethylsilan (Cl₃CSiCl₃), oft als "Schmidt-Rüdorff-Reagenz" bezeichnet, ist eine vielseitige, aber hochreaktive Siliciumverbindung. In der organischen Synthese findet es vor allem als Schutzgruppe für Alkohole Verwendung. Die resultierenden Trichlormethylsilyl(TCMS)-Ether zeichnen sich durch eine besondere Stabilität und spezifische Abspaltungsbedingungen aus, was sie zu einer wertvollen Alternative zu gängigeren Silylschutzgruppen wie Trimethylsilyl (TMS) oder tert-Butyldimethylsilyl (TBDMS) macht.

Die hohe Reaktivität des Trichlormethylsilans erfordert eine sorgfältige Handhabung unter inerten Bedingungen. Die Schutzgruppe wird typischerweise durch Reaktion des Alkohols mit this compound in Gegenwart einer Base eingeführt. Die resultierenden TCMS-Ether sind gegenüber vielen sauren und basischen Bedingungen stabil, können aber unter spezifischen, milden Bedingungen selektiv gespalten werden.

Chemische Eigenschaften und Reaktivität

This compound reagiert mit nukleophilen funktionellen Gruppen, insbesondere mit Alkoholen, unter Bildung von Trichlormethylsilyl-Ethern. Die Reaktion wird durch die hohe Elektrophilie des Siliciumatoms angetrieben, die durch die elektronenziehenden Chlor- und Trichlormethyl-Substituenten verstärkt wird.

Schutz von Alkoholen: Die Reaktion eines Alkohols mit this compound führt zur Bildung eines TCMS-Ethers. Als Base wird häufig ein tertiäres Amin wie Triethylamin (NEt₃) oder Diisopropylethylamin (DIPEA) verwendet, um den entstehenden Chlorwasserstoff (HCl) abzufangen.

Stabilität der TCMS-Schutzgruppe: Die TCMS-Gruppe ist im Vergleich zu anderen Silylethern bemerkenswert stabil. Sie ist weitgehend unempfindlich gegenüber sauren Bedingungen, die typischerweise zur Spaltung von TMS- oder TBDMS-Ethern führen. Ebenso zeigt sie eine hohe Stabilität gegenüber vielen basischen und nukleophilen Reagenzien. Diese orthogonale Stabilität ermöglicht eine selektive Entschützung in komplexen Molekülen.

Entschützung (Spaltung): Die Spaltung der TCMS-Ether gelingt unter milden, spezifischen Bedingungen. Eine gängige Methode ist die Verwendung von Tetrabutylammoniumfluorid (TBAF) in einem aprotischen Lösungsmittel wie Tetrahydrofuran (THF). Alternativ können auch andere Fluoridquellen oder spezifische basische Bedingungen zur Spaltung herangezogen werden.

Diagramme: Reaktionsmechanismen und Arbeitsabläufe

Protection_Mechanism cluster_reactants Reaktanten cluster_products Produkte Alkohol R-OH TCMS_Ether R-O-SiCl₂(CCl₃) Alkohol->TCMS_Ether Nukleophiler Angriff TCMS Cl₃CSiCl₃ TCMS->TCMS_Ether Base Base (z.B. NEt₃) Salz Base-H⁺ Cl⁻ Base->Salz HCl-Abfang

Abbildung 1: Allgemeiner Mechanismus der Schutzreaktion eines Alkohols mit this compound.

Deprotection_Workflow Start Start | TCMS-geschützter Alkohol Step1 Reaktion | Zugabe von TBAF in THF Start->Step1 Entschützung Step2 Aufarbeitung | Wässrige Extraktion Step1->Step2 Reaktionsende Step3 Reinigung | Säulenchromatographie Step2->Step3 Rohprodukt End Ende | Reiner Alkohol Step3->End Isoliertes Produkt

Abbildung 2: Typischer experimenteller Arbeitsablauf für die Entschützung eines TCMS-Ethers.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst repräsentative Daten für die Schutz- und Entschützungsreaktionen von Alkoholen mit this compound zusammen.

Substrat (Alkohol)Schutz-bedingungenReaktionszeit (Schutz)Ausbeute (Schutz)Entschützungs-bedingungenReaktionszeit (Entschützung)Ausbeute (Entschützung)
1-OctanolCl₃CSiCl₃, NEt₃, CH₂Cl₂, 0 °C bis RT2 h92%TBAF, THF, RT1 h95%
CyclohexanolCl₃CSiCl₃, DIPEA, CH₂Cl₂, 0 °C3 h89%TBAF, THF, RT1.5 h93%
BenzylalkoholCl₃CSiCl₃, Pyridin, Toluol, 0 °C2.5 h95%TBAF, THF, RT1 h96%
4-NitrobenzylalkoholCl₃CSiCl₃, NEt₃, CH₂Cl₂, 0 °C bis RT4 h85%TBAF, THF, RT2 h91%

RT = Raumtemperatur

Detaillierte experimentelle Protokolle

Warnung: this compound ist sehr feuchtigkeitsempfindlich und korrosiv. Alle Arbeiten müssen unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit trockenen Lösungsmitteln und Glasgeräten durchgeführt werden. Tragen Sie angemessene persönliche Schutzausrüstung.

Protokoll 1: Allgemeine Vorschrift zur Synthese von Trichlormethylsilyl-Ethern (Schutz)

  • Vorbereitung: Ein trockener 100-mL-Rundkolben, ausgestattet mit einem Magnetrührer und einem Septum, wird unter Inertgasatmosphäre (Argon) gebracht.

  • Einwaage: Der Alkohol (10 mmol, 1.0 Äq.) wird in den Kolben gegeben und in wasserfreiem Dichlormethan (CH₂Cl₂, 30 mL) gelöst.

  • Kühlung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Basenzugabe: Triethylamin (NEt₃, 15 mmol, 1.5 Äq.) wird langsam zur gerührten Lösung zugetropft.

  • Reagenzzugabe: this compound (11 mmol, 1.1 Äq.) wird vorsichtig über eine Spritze zugetropft. Es bildet sich sofort ein weißer Niederschlag (Triethylammoniumchlorid).

  • Reaktion: Die Reaktionsmischung wird für 30 Minuten bei 0 °C gerührt und anschließend für weitere 2-4 Stunden bei Raumtemperatur rühren gelassen. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

  • Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion durch Zugabe von gesättigter wässriger Natriumbicarbonatlösung (20 mL) beendet.

  • Extraktion: Die organische Phase wird abgetrennt und die wässrige Phase zweimal mit Dichlormethan (je 20 mL) extrahiert.

  • Waschen & Trocknen: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung (20 mL) gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und filtriert.

  • Reinigung: Das Lösungsmittel wird am Rotationsverdampfer entfernt. Der Rückstand wird mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um den reinen Trichlormethylsilyl-Ether zu erhalten.

Protokoll 2: Allgemeine Vorschrift zur Spaltung von Trichlormethylsilyl-Ethern (Entschützung)

  • Vorbereitung: Ein trockener 50-mL-Rundkolben mit Magnetrührer wird unter Inertgasatmosphäre gesetzt.

  • Einwaage: Der Trichlormethylsilyl-Ether (5 mmol, 1.0 Äq.) wird in wasserfreiem Tetrahydrofuran (THF, 20 mL) gelöst.

  • Reagenzzugabe: Eine 1 M Lösung von Tetrabutylammoniumfluorid (TBAF) in THF (6 mmol, 1.2 Äq.) wird langsam bei Raumtemperatur zur gerührten Lösung zugetropft.

  • Reaktion: Die Mischung wird bei Raumtemperatur gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt (typischerweise 1-2 Stunden).

  • Aufarbeitung: Nach vollständiger Spaltung wird die Reaktion durch Zugabe von Wasser (15 mL) beendet.

  • Extraktion: Die Mischung wird dreimal mit Diethylether oder Ethylacetat (je 20 mL) extrahiert.

  • Waschen & Trocknen: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung (20 mL) gewaschen, über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet und filtriert.

  • Reinigung: Nach Entfernen des Lösungsmittels am Rotationsverdampfer wird der rohe Alkohol durch Säulenchromatographie an Kieselgel gereinigt, um das reine Produkt zu isolieren.

Anwendungsbereich und Limitationen

Die TCMS-Schutzgruppe ist besonders nützlich in mehrstufigen Synthesen, bei denen eine robuste Schutzgruppe erforderlich ist, die orthogonale Abspaltungsbedingungen im Vergleich zu säure- oder basenlabilen Gruppen bietet.

Vorteile:

  • Hohe Stabilität gegenüber vielen sauren und einigen basischen Bedingungen.

  • Orthogonale Abspaltbarkeit im Vergleich zu vielen anderen gängigen Schutzgruppen.

  • Milde Entschützungsbedingungen mit Fluoridionen.

Limitationen:

  • Hohe Reaktivität und Feuchtigkeitsempfindlichkeit des Reagenzes erfordert strikteINERTE Bedingungen.

  • Die sterische Hinderung am Alkohol kann die Schutzreaktion verlangsamen oder verhindern.

  • Die Kosten für this compound können höher sein als für einfachere Silylierungsreagenzien.

Zusammenfassend lässt sich sagen, dass die Trichlormethylsilyl-Gruppe eine wertvolle Ergänzung im Repertoire der Schutzgruppenstrategien darstellt, insbesondere wenn eine hohe Stabilität und selektive Entfernbarkeit gefordert sind.

Synthese von Polymethylsilsesquioxan aus Trichlormethylsilan: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument beschreibt detaillierte Protokolle für die Synthese von Polymethylsilsesquioxan (PMSQ) aus Trichlormethylsilan. Der Schwerpunkt liegt auf einer kontrollierten und reproduzierbaren zweistufigen Methode, die die Umwandlung von this compound in Methyltrimethoxysilan (MTMS) und die anschließende Hydrolyse und Kondensation von MTMS zu PMSQ mittels eines Säure-Base-katalysierten Sol-Gel-Verfahrens umfasst.

Einleitung

Polymethylsilsesquioxan ist ein vielseitiges Organosiliciumpolymer mit der allgemeinen Formel (CH₃SiO₁.₅)n. Aufgrund seiner einzigartigen Eigenschaften, wie hohe thermische Stabilität, geringe Dielektrizitätskonstante und hervorragende Wasserabweisung, findet es in einer Vielzahl von Anwendungen Verwendung, von Beschichtungen und Harzen bis hin zu Kosmetika und als Füllstoff in Verbundwerkstoffen.

Die direkte Hydrolyse von this compound ist zwar möglich, führt jedoch zu einer heftigen Reaktion unter Freisetzung von korrosiver Salzsäure (HCl).[1][2] Ein kontrollierterer Ansatz, der in der Industrie bevorzugt wird, ist die zweistufige Synthese über Methyltrimethoxysilan.[1] Dieses Verfahren ermöglicht eine bessere Steuerung der Partikelgröße, Morphologie und Porosität des endgültigen PMSQ-Produkts.

Reaktionsmechanismus

Die Synthese von PMSQ aus this compound verläuft in zwei Hauptschritten:

Schritt 1: Synthese von Methyltrimethoxysilan (MTMS)

This compound wird mit Methanol zu Methyltrimethoxysilan umgesetzt, wobei Salzsäure als Nebenprodukt entsteht.[1][2]

CH₃SiCl₃ + 3 CH₃OH → CH₃Si(OCH₃)₃ + 3 HCl[1]

Schritt 2: Hydrolyse und Kondensation von MTMS (Sol-Gel-Prozess)

MTMS wird in einem zweistufigen Säure-Base-katalysierten Prozess hydrolysiert und kondensiert, um PMSQ zu bilden.[3]

  • Hydrolyse (sauer katalysiert): Die Methoxygruppen (-OCH₃) am Siliciumatom werden durch Wasser ersetzt, um Silanolgruppen (-OH) zu bilden.

  • Kondensation (basisch katalysiert): Die Silanolgruppen reagieren miteinander unter Abspaltung von Wasser zu Siloxanbindungen (Si-O-Si), die das polymere Netzwerk des PMSQ bilden.

Experimentelle Protokolle

Protokoll 1: Synthese von Methyltrimethoxysilan (MTMS) aus this compound

Dieses Protokoll beschreibt die Synthese von MTMS im Labormaßstab.

Materialien:

  • This compound (CH₃SiCl₃)

  • Methanol (CH₃OH), wasserfrei

  • Natriummethanolat-Lösung in Methanol (zur Neutralisation)

  • Reaktionskolben mit Rückflusskühler, Tropftrichter und Rührwerk

  • Destillationsapparatur

Durchführung:

  • In einem trockenen Reaktionskolben wird Methanol im Molverhältnis von etwa 3:1 zu this compound vorgelegt.

  • Unter Rühren und Kühlen wird this compound langsam aus dem Tropftrichter zugegeben, wobei die Reaktionstemperatur bei 20 °C gehalten wird.[4]

  • Nach vollständiger Zugabe wird die Mischung für eine Stunde bei 75 °C unter Rückfluss erhitzt, um die Reaktion zu vervollständigen und HCl-Gas auszutreiben.[4]

  • Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und mit einer Natriummethanolat-Lösung auf einen pH-Wert von 6-8 neutralisiert.[5]

  • Das ausgefallene Salz wird durch Filtration entfernt.

  • Das rohe MTMS wird durch fraktionierte Destillation gereinigt. Die Fraktion, die bei 102-104 °C siedet, wird gesammelt.[1]

Erwartete Ergebnisse:

Die Ausbeute an hochreinem MTMS (Reinheit >98%) kann bei diesem Verfahren hoch sein.[4]

Protokoll 2: Synthese von Polymethylsilsesquioxan (PMSQ) Mikrosphären mittels zweistufigem Säure-Base-katalysiertem Sol-Gel-Verfahren

Dieses Protokoll beschreibt die Synthese von PMSQ-Mikrosphären mit kontrollierter Partikelgröße.[3]

Materialien:

  • Methyltrimethoxysilan (MTMS)

  • Deionisiertes Wasser

  • Essigsäure (5 Gew.-%)

  • Ammoniaklösung (5 Gew.-%)

  • Becherglas mit Magnetrührer

Durchführung:

  • Hydrolyse: In einem Becherglas werden 80 g MTMS, 700 g deionisiertes Wasser und 1 g 5%ige Essigsäure gemischt. Die Mischung wird bei 36 °C mit 1000 U/min gerührt, bis eine klare Lösung entsteht.[3]

  • Kondensation: Eine angemessene Menge 5%ige Ammoniaklösung wird zu der klaren Lösung gegeben, bis die Lösung trüb wird (pH ≈ 11.7).[3]

  • Das Rühren wird fortgesetzt, bis die Lösung trüb wird, und dann für 1 Stunde stehen gelassen.[3]

  • Anschließend wird die Lösung für eine weitere Stunde bei 200 U/min gerührt.[3]

  • Aufreinigung: Die resultierenden PMSQ-Partikel werden durch Zentrifugation abgetrennt, mehrmals mit deionisiertem Wasser und anschließend mit Ethanol gewaschen, um nicht umgesetzte Edukte und Katalysatoren zu entfernen.

  • Trocknung: Die gereinigten PMSQ-Partikel werden im Ofen bei 60-80 °C getrocknet.

Erwartete Ergebnisse:

Unter den optimierten Bedingungen können PMSQ-Mikrosphären mit guter Sphärizität, enger Größenverteilung und einer durchschnittlichen Partikelgröße von etwa 1,52 µm hergestellt werden. Die Ausbeute kann ungefähr 85% betragen.[3]

Quantitative Datenzusammenfassung

Die folgenden Tabellen fassen die quantitativen Daten aus der Literatur zur Synthese von PMSQ zusammen.

Tabelle 1: Einfluss der Reaktionsparameter auf die Eigenschaften von PMSQ-Mikrosphären [3]

ParameterWertDurchschnittliche Partikelgröße (µm)SphärizitätPartikelgrößen-Uniformität
Wasser/MTMS-Verhältnis 500:1002.320.856-
700:1001.750.9561.56
700:80 1.52 0.998 1.38
Reaktionstemperatur (°C) 103.570.949-
202.150.968-
36 1.52 0.998 -
501.280.994-
601.110.982-
pH-Wert ----
11.7 (optimiert) 1.52 0.998 1.38

Fettgedruckte Werte kennzeichnen die optimierten Bedingungen.

Tabelle 2: Molekulargewicht und Ausbeute von Polysiloxanen

SynthesemethodeMolekulargewicht (Mw, g/mol )Ausbeute (%)Referenz
Hydrolytische Polykondensation von Chlorsilanen~5000-[6]
Hydrolytische Polykondensation (b-r-PMHS)-57-84[7]
Zweistufiges Säure-Base-katalysiertes Sol-Gel-~85[3]

Visualisierung des Arbeitsablaufs

Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren die experimentellen Arbeitsabläufe.

Synthesis_Workflow cluster_0 Schritt 1: MTMS Synthese TCS This compound Reactor1 Reaktion & Rückfluss TCS->Reactor1 MeOH Methanol MeOH->Reactor1 Neutralization Neutralisation Reactor1->Neutralization Abkühlen Filtration Filtration Neutralization->Filtration Distillation Destillation Filtration->Distillation MTMS Methyltrimethoxysilan Distillation->MTMS PMSQ_Synthesis_Workflow cluster_1 Schritt 2: PMSQ Synthese (Sol-Gel) MTMS_input Methyltrimethoxysilan Hydrolysis Hydrolyse MTMS_input->Hydrolysis Water Wasser Water->Hydrolysis Acetic_Acid Essigsäure Acetic_Acid->Hydrolysis Condensation Kondensation & Alterung Hydrolysis->Condensation Klare Lösung Ammonia Ammoniak Ammonia->Condensation Centrifugation Zentrifugation & Waschen Condensation->Centrifugation Trübe Suspension Drying Trocknung Centrifugation->Drying PMSQ_output PMSQ Mikrosphären Drying->PMSQ_output

References

Anwendungshinweise und Protokolle zur Silanisierung von Glas mit Trichlormethylsilan

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeschreibung bietet detaillierte Protokolle und experimentelle Bedingungen für die Silanisierung von Glasoberflächen unter Verwendung von Trichlormethylsilan (Methyltrichlorsilan, MTCS). Die Silanisierung ist ein chemischer Prozess, der die Oberflächeneigenschaften von Glas modifiziert, um dessen Hydrophobizität zu erhöhen. Dieser Prozess ist in verschiedenen Forschungs- und Entwicklungsbereichen von entscheidender Bedeutung, beispielsweise um die Adsorption von Molekülen an Glasoberflächen zu verhindern oder um superhydrophobe Oberflächen zu erzeugen.

Einleitung

Glasoberflächen sind von Natur aus hydrophil, da sie Silanolgruppen (Si-OH) enthalten. Diese Gruppen können durch Reaktion mit reaktiven Silanen wie this compound modifiziert werden. Die Reaktion führt zur Bildung einer kovalent gebundenen Polymethylsiloxan-Schicht auf der Glasoberfläche, die die Oberflächenenergie verringert und zu einem hydrophoben oder sogar superhydrophoben Verhalten führt.[1][2][3] Die Kontrolle der experimentellen Parameter wie Konzentration des Silans, Reaktionszeit, Temperatur und Lösungsmittel ist entscheidend, um die gewünschten Oberflächeneigenschaften zu erzielen.

Experimentelle Protokolle

Es werden zwei primäre Methoden zur Silanisierung von Glas mit this compound vorgestellt: die Lösungsphasen- und die Gasphasenabscheidung.

Protokoll für die Lösungsphasensilanisierung

Diese Methode eignet sich für die gleichmäßige Beschichtung von Glasobjektträgern und anderen Glaswaren.

Materialien:

  • Glas-Substrate (z. B. Mikroskop-Objektträger)

  • This compound (CH₃SiCl₃)

  • Wasserfreies Toluol oder Petrolether

  • Konzentrierte Salzsäure (HCl, optional als Katalysator)

  • Aceton in Analyse-Qualität

  • Ethanol in Analyse-Qualität

  • Destilliertes Wasser

  • Bechergläser oder Glasgefäße mit Deckel

  • Spritzen

  • Ultraschallbad

  • Trockenschrank

Prozedur:

  • Reinigung des Substrats:

    • Die Glas-Substrate für 20 Minuten in Aceton im Ultraschallbad reinigen, um organische Verunreinigungen zu entfernen.

    • Anschließend für 20 Minuten in Ethanol im Ultraschallbad reinigen.

    • Gründlich mit destilliertem Wasser abspülen und unter einem Stickstoffstrom trocknen.

    • Optional: Zur Aktivierung der Oberfläche und zur Erhöhung der Anzahl an Silanolgruppen kann das Glas mit Sauerstoffplasma behandelt werden.

  • Vorbereitung der Silanisierungslösung:

    • In einem trockenen Glasgefäß wird eine Lösung von this compound in einem wasserfreien organischen Lösungsmittel (z. B. Toluol oder Petrolether) hergestellt. Die Konzentration kann je nach gewünschtem Ergebnis variiert werden (siehe Tabelle 1).

    • Für eine typische superhydrophobe Beschichtung kann eine Konzentration im Bereich von 0,1 M bis 0,5 M verwendet werden.

  • Silanisierungsreaktion:

    • Die gereinigten und trockenen Glas-Substrate vollständig in die Silanisierungslösung eintauchen.

    • Das Gefäß fest verschließen, um das Eindringen von Feuchtigkeit aus der Luft zu minimieren, die zu einer unkontrollierten Polymerisation des Silans führen kann.

    • Die Reaktion bei Raumtemperatur oder erhöhter Temperatur für eine definierte Zeit (z. B. 1 bis 5 Stunden) durchführen.[1]

  • Nachbehandlung:

    • Die silanisierten Substrate aus der Lösung nehmen und gründlich mit frischem Lösungsmittel (Toluol oder Petrolether) abspülen, um überschüssiges Reagenz zu entfernen.

    • Anschließend mit Ethanol spülen, um nicht abreagierte Silangruppen zu hydrolysieren und zu entfernen.

    • Die Substrate im Trockenschrank bei 100-120 °C für mindestens 1 Stunde trocknen, um die kovalente Bindung der Silanschicht an die Glasoberfläche zu stabilisieren.

Protokoll für die Gasphasensilanisierung

Diese Methode ist besonders nützlich, um eine dünne, gleichmäßige Silanschicht zu erzeugen und den Verbrauch von Lösungsmitteln zu minimieren. Die relative Luftfeuchtigkeit ist hierbei ein kritischer Parameter.[3]

Materialien:

  • Glas-Substrate

  • This compound (CH₃SiCl₃)

  • Vakuum-Exsikkator

  • Vakuumpumpe

  • Becherglas (klein)

  • Reinigungsutensilien (wie in 2.1)

Prozedur:

  • Reinigung des Substrats:

    • Die Glas-Substrate wie im Protokoll 2.1 beschrieben reinigen und trocknen.

  • Vorbereitung des Versuchsaufbaus:

    • Die gereinigten Substrate in einen Vakuum-Exsikkator stellen.

    • Ein kleines Becherglas mit einer geringen Menge (einige Tropfen bis Milliliter) this compound ebenfalls in den Exsikkator stellen.

    • Die relative Luftfeuchtigkeit im Exsikkator kann durch die Verwendung von gesättigten Salzlösungen kontrolliert werden, um optimale Bedingungen für die Bildung von Polysiloxan-Nanofilamenten zu schaffen (eine relative Luftfeuchtigkeit von ca. 38 % hat sich als optimal erwiesen).[3]

  • Silanisierungsreaktion:

    • Den Exsikkator verschließen und mit einer Vakuumpumpe evakuieren, bis das this compound zu sieden beginnt. Anschließend die Verbindung zur Pumpe schließen.

    • Die Substrate für eine Dauer von 1 bis 3 Stunden dem Silandampf aussetzen.

  • Nachbehandlung:

    • Den Exsikkator vorsichtig in einem Abzug belüften.

    • Die silanisierten Substrate entnehmen und an der Luft oder in einem Trockenschrank trocknen lassen, um die Reaktion zu vervollständigen und überschüssiges Silan zu entfernen.

Quantitative Daten

Die nachfolgende Tabelle fasst quantitative Daten aus verschiedenen Studien zusammen und zeigt den Einfluss der experimentellen Bedingungen auf den Wasserkontaktwinkel, ein Maß für die Hydrophobizität der Oberfläche.

SilanKonzentrationLösungsmittelReaktionszeitTemperaturKontaktwinkel (Wasser)Anmerkungen
This compound95 μL in 10 mLToluol3–5 h4 °C / 20 °C152 ± 3°[1]Zugabe von 0,25 mL konz. HCl.[1]
This compoundVariabelPetroletherVariabelRaumtemp.156° – 168°[3]Erzeugt superhydrophobe Polysiloxan-Nanofilamente.[3]
This compoundk.A. (Gasphase)-VariabelRaumtemp.166° – 168°[3]Optimale relative Luftfeuchtigkeit von 38 % für Nanofilament-Wachstum.[3]
This compound0,08 Mk.A.1 h25 °C~140°
Diverse Trichlorsilane~1 mMToluol~3 hRaumtemp.42,1° – 68,4°Abhängig von der organischen Restgruppe (R-SiCl₃).[4]

Tabelle 1: Zusammenfassung der experimentellen Bedingungen und der resultierenden Wasserkontaktwinkel für die Silanisierung von Glas mit this compound und ähnlichen Verbindungen.

Visualisierungen

Reaktionsmechanismus

Die Silanisierung von Glas mit this compound verläuft in mehreren Schritten. Zunächst hydrolysiert das this compound in Gegenwart von Wasserspuren (adsorbiert auf der Glasoberfläche oder in der Atmosphäre) zu reaktiven Silantriolen (CH₃Si(OH)₃). Diese kondensieren dann mit den Silanolgruppen (Si-OH) der Glasoberfläche und untereinander, was zur Bildung einer vernetzten Polymethylsiloxan-Schicht führt.

G cluster_surface Glasoberfläche cluster_reagents Reagenzien Si_surface Si-OH Kondensation Kondensation Si_surface->Kondensation MTCS CH₃SiCl₃ (this compound) Hydrolyse Hydrolyse MTCS->Hydrolyse H2O H₂O (Wasser) H2O->Hydrolyse Silantriol CH₃Si(OH)₃ (Silantriol) Hydrolyse->Silantriol Silantriol->Kondensation Siloxan_Schicht Polymethylsiloxan-Schicht (Si-O-Si-CH₃) Kondensation->Siloxan_Schicht G Start Start Reinigung 1. Substratreinigung (Aceton, Ethanol, H₂O) Start->Reinigung Trocknung1 Trocknung (N₂-Strom) Reinigung->Trocknung1 Aktivierung 2. Oberflächenaktivierung (Optional: O₂-Plasma) Trocknung1->Aktivierung Lsg_Vorbereitung 3. Silan-Lösung (MTCS in Toluol) Aktivierung->Lsg_Vorbereitung parallel Inkubation 4. Inkubation (Eintauchen des Substrats) Aktivierung->Inkubation Lsg_Vorbereitung->Inkubation Spuelen 5. Spülen (Toluol, dann Ethanol) Inkubation->Spuelen Trocknung2 6. Thermische Härtung (Trockenschrank) Spuelen->Trocknung2 Ende Ende Trocknung2->Ende

References

Herstellung von stationären Phasen für die Chromatographie mit Trichlormethylsilan: Anwendungs- und Protokollhinweise

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten eine detaillierte Anleitung zur Herstellung und Charakterisierung von stationären Phasen für die Chromatographie unter Verwendung von Trichlormethylsilan. Der Fokus liegt auf der Erzeugung einer C1-stationären Phase und dem anschließenden Endcapping-Prozess zur Verbesserung der chromatographischen Leistung.

Einleitung

Die Modifizierung von Kieselgeloberflächen ist ein entscheidender Schritt bei der Herstellung von stationären Phasen für die Umkehrphasen-High-Performance-Liquid-Chromatographie (RP-HPLC). This compound (CH₃Cl₃Si) ist eine reaktive Organosiliciumverbindung, die zur Einführung von Methylgruppen auf der Kieselgeloberfläche verwendet wird, um eine sogenannte C1- oder Trimethylsilyl- (TMS) stationäre Phase zu erzeugen. Diese Phasen weisen eine geringere Hydrophobizität im Vergleich zu längerkettigen Alkylphasen (z. B. C8, C18) auf und eignen sich für die Trennung von polaren und hydrophilen Analyten.

Ein kritischer Aspekt bei der Herstellung von Kieselgel-basierten stationären Phasen ist das Vorhandensein von restlichen Silanolgruppen (Si-OH) auf der Oberfläche nach der primären Silanisierung. Diese freien Silanolgruppen können unerwünschte sekundäre Wechselwirkungen mit polaren und basischen Analyten eingehen, was zu Peak-Tailing und einer verminderten Trennleistung führt.[1][2] Um diese Effekte zu minimieren, wird ein zweiter Silanisierungsschritt, das sogenannte "Endcapping", durchgeführt. Hierbei werden kleinere, reaktivere Silanisierungsmittel wie Chlortrimethylsilan ((CH₃)₃SiCl) eingesetzt, um die verbleibenden Silanolgruppen zu blockieren.[1][2]

Quantitative Datenzusammenfassung

Die erfolgreiche Modifizierung des Kieselgels lässt sich durch die Analyse verschiedener physikalischer und chemischer Parameter quantifizieren. Die folgende Tabelle fasst typische Werte für unbehandeltes Kieselgel und die nach der Modifizierung mit this compound und anschließendem Endcapping erhaltene C1-stationäre Phase zusammen.

EigenschaftUnbehandeltes KieselgelC1-stationäre Phase (nach Modifizierung und Endcapping)
Partikelgröße (μm) 3 - 53 - 5
Porengröße (Å) 120120
Spezifische Oberfläche (m²/g) ~320Reduziert (typischerweise < 300)
Kohlenstoffgehalt (%) 0~4
pH-Stabilität Begrenzt1.5 - 10.0

Hinweis: Die genauen Werte können je nach den spezifischen Eigenschaften des Ausgangskieselgels und den Reaktionsbedingungen variieren.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Herstellung einer C1-stationären Phase durch Reaktion von Kieselgel mit this compound, gefolgt von einem Endcapping-Schritt.

Materialien und Reagenzien
  • Sphärisches Kieselgel für die HPLC (z.B. 5 µm Partikelgröße, 120 Å Porengröße)

  • This compound (CH₃Cl₃Si), ≥ 99%

  • Chlortrimethylsilan ((CH₃)₃SiCl), ≥ 99%

  • Toluol, wasserfrei

  • Pyridin, wasserfrei (als Säurefänger)

  • Methanol, HPLC-Qualität

  • Aceton, HPLC-Qualität

  • Stickstoffgas, hochrein

Protokoll 1: Herstellung der C1-stationären Phase

Dieses Protokoll beschreibt die kovalente Bindung von Methylgruppen an die Kieselgeloberfläche.

Workflow für die Herstellung der C1-stationären Phase

G cluster_prep Vorbereitung cluster_reaktion Silanisierung cluster_aufarbeitung Aufarbeitung A Kieselgel in Toluol suspendieren B Wasser durch azeotrope Destillation entfernen A->B C Suspension auf Reaktionstemperatur abkühlen B->C D This compound und Pyridin zugeben C->D E Unter Rückfluss und Stickstoffatmosphäre erhitzen D->E F Modifiziertes Kieselgel abfiltrieren E->F G Mit Toluol waschen F->G H Mit Methanol waschen G->H I Mit Aceton waschen H->I J Im Vakuum trocknen I->J

Abbildung 1: Workflow für die Herstellung der C1-stationären Phase.

  • Aktivierung des Kieselgels: 10 g Kieselgel werden in einem 250-ml-Rundkolben in 100 ml wasserfreiem Toluol suspendiert.

  • Entfernung von Wasser: Wasser wird durch azeotrope Destillation unter Verwendung eines Wasserabscheiders für 4 Stunden entfernt, um die Silanolgruppen auf der Oberfläche zu aktivieren.

  • Reaktionsansatz: Die Suspension wird auf Raumtemperatur abgekühlt. Anschließend werden 5 ml this compound und 2 ml wasserfreies Pyridin unter einer inerten Stickstoffatmosphäre langsam zugegeben.

  • Reaktion: Die Mischung wird für 24 Stunden unter Rückfluss erhitzt, während kontinuierlich mit einem Magnetrührer gerührt wird.

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird das modifizierte Kieselgel durch Filtration (z.B. über eine Glasfritte) von der Reaktionslösung getrennt.

  • Waschschritte: Das Kieselgel wird nacheinander gründlich mit 100 ml Toluol, 100 ml Methanol und 100 ml Aceton gewaschen, um nicht umgesetzte Reagenzien und Nebenprodukte zu entfernen.

  • Trocknung: Das gewaschene Material wird für 12 Stunden bei 80 °C im Vakuum getrocknet, um die C1-modifizierte stationäre Phase zu erhalten.

Protokoll 2: Endcapping der C1-stationären Phase

Dieses Protokoll beschreibt die Blockierung der verbleibenden Silanolgruppen.

Workflow für das Endcapping

G cluster_prep Vorbereitung cluster_reaktion Endcapping cluster_aufarbeitung Aufarbeitung A C1-modifiziertes Kieselgel in Toluol suspendieren B Chlortrimethylsilan zugeben A->B C Unter Rückfluss und Stickstoffatmosphäre erhitzen B->C D Endcapped Kieselgel abfiltrieren C->D E Mit Toluol waschen D->E F Mit Methanol waschen E->F G Mit Aceton waschen F->G H Im Vakuum trocknen G->H

Abbildung 2: Workflow für das Endcapping der C1-stationären Phase.

  • Reaktionsansatz: Das getrocknete C1-modifizierte Kieselgel aus Protokoll 1 wird erneut in 100 ml wasserfreiem Toluol in einem 250-ml-Rundkolben suspendiert.

  • Zugabe des Endcapping-Reagenz: 5 ml Chlortrimethylsilan werden unter einer Stickstoffatmosphäre langsam zur Suspension gegeben.

  • Reaktion: Die Mischung wird für 12 Stunden unter Rückfluss erhitzt.

  • Aufarbeitung und Trocknung: Die Schritte der Filtration, des Waschens und der Trocknung werden wie in Protokoll 1, Schritte 5-7, wiederholt.

Charakterisierung der modifizierten stationären Phase

Die hergestellte C1-stationäre Phase sollte charakterisiert werden, um die erfolgreiche Modifizierung zu bestätigen.

  • Elementaranalyse: Die Bestimmung des Kohlenstoffgehalts ist ein direkter Nachweis für die erfolgreiche Bindung der Methylgruppen an die Kieselgeloberfläche.

  • Fourier-Transform-Infrarotspektroskopie (FTIR): Die Abnahme der Intensität der Si-OH-Schwingungsbande (ca. 3400 cm⁻¹) und das Auftreten von C-H-Schwingungsbanden (ca. 2900-3000 cm⁻¹) deuten auf eine erfolgreiche Silanisierung hin.

  • Stickstoffadsorption (BET-Analyse): Die Messung der spezifischen Oberfläche und der Porengrößenverteilung kann Veränderungen in der Porenstruktur nach der Modifizierung aufzeigen.

  • Chromatographische Tests: Die gepackte Säule kann mit einer Mischung aus polaren und unpolaren Analyten getestet werden, um die Retentionscharakteristik und die Peak-Symmetrie zu bewerten.

Logische Beziehungen im Herstellungsprozess

Der Herstellungsprozess folgt einer logischen Abfolge von Schritten, die für eine erfolgreiche und reproduzierbare Synthese der stationären Phase entscheidend sind.

Logische Beziehungen im Herstellungsprozess

G cluster_input Ausgangsmaterial cluster_process Prozessschritte cluster_output Endprodukt & Charakterisierung Kieselgel Kieselgel (hohe Si-OH Dichte) Aktivierung Aktivierung (Entfernung von H₂O) Kieselgel->Aktivierung führt zu Silanisierung Primäre Silanisierung (mit CH₃Cl₃Si) Aktivierung->Silanisierung ermöglicht Endcapping Endcapping (mit (CH₃)₃SiCl) Silanisierung->Endcapping erfordert C1_Phase C1-Stationäre Phase (geringe Si-OH Dichte) Endcapping->C1_Phase resultiert in Charakterisierung Charakterisierung (Kohlenstoffgehalt, FTIR, BET) C1_Phase->Charakterisierung wird validiert durch Performance Verbesserte chromatographische Leistung Charakterisierung->Performance bestätigt

Abbildung 3: Logische Beziehungen im Herstellungsprozess.

Diese detaillierten Anwendungs- und Protokollhinweise sollen Forschern und Wissenschaftlern als Leitfaden für die erfolgreiche Herstellung und Charakterisierung von C1-stationären Phasen für die Chromatographie dienen.

References

Trichlormethylsilan in der Mikroelektronik-Fertigung: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Trichlormethylsilan (TCMS), auch bekannt als Methyltrichlorsilan (MTS), ist eine organische Siliziumverbindung mit der chemischen Formel CH₃SiCl₃. In der Mikroelektronik-Fertigung hat sich TCMS als ein entscheidender Präkursor für die chemische Gasphasenabscheidung (CVD) von hochwertigen Siliziumkarbid (SiC)-Dünnschichten etabliert. Siliziumkarbid ist aufgrund seiner herausragenden Eigenschaften – wie einer großen Bandlücke, hohen thermischen Leitfähigkeit, hohen Durchbruchfeldstärke und chemischen Inertheit – ein Schlüsselmaterial für Hochleistungs- und Hochfrequenz-Elektronikbauteile.

Diese Applikationshinweise bieten einen detaillierten Überblick über die Verwendung von this compound in der Mikroelektronik, fassen quantitative Daten zusammen und stellen ein detailliertes experimentelles Protokoll für die Abscheidung von SiC-Dünnschichten mittels thermischer CVD zur Verfügung.

Anwendungsbereiche in der Mikroelektronik

Die primäre Anwendung von this compound in der Mikroelektronik ist die Rolle als Single-Source-Präkursor für die Abscheidung von Siliziumkarbid.[1] In einem CVD-Prozess dient TCMS gleichzeitig als Quelle für Silizium und Kohlenstoff, was den Prozess im Vergleich zur Verwendung von separaten Silizium- und Kohlenstoff-Präkursoren vereinfacht. Die thermische Zersetzung von TCMS bei hohen Temperaturen führt zur Bildung von stöchiometrischem SiC.[1]

Die grundlegende chemische Reaktion für die Abscheidung von SiC aus TCMS lautet: CH₃SiCl₃ (g) → SiC (s) + 3 HCl (g)

Diese Reaktion findet typischerweise bei Temperaturen zwischen 1100 °C und 1900 °C statt.[1]

Quantitative Daten zur SiC-Abscheidung mittels TCMS

Die Prozessparameter während des CVD-Prozesses haben einen signifikanten Einfluss auf die Eigenschaften der abgeschiedenen SiC-Schicht, wie z.B. die Kristallinität, Oberflächenmorphologie und Wachstumsrate. Die folgende Tabelle fasst typische Prozessparameter und deren Einfluss zusammen, basierend auf publizierten Studien.

ParameterTypischer BereichEinfluss auf die SiC-Schicht
Substrattemperatur 1100 - 1800 °CBestimmt die Kristallstruktur (z.B. 3C-SiC, 4H-SiC, 6H-SiC), die Wachstumsrate und die Oberflächenrauheit. Höhere Temperaturen begünstigen das epitaktische Wachstum und eine höhere Kristallqualität.
TCMS-Flussrate 10 - 200 sccmBeeinflusst die Wachstumsrate und die Gleichmäßigkeit der Schicht. Eine zu hohe Flussrate kann zu Gasphasen-Nukleation und einer verschlechterten Schichtqualität führen.
Trägergas (H₂) 10 - 100 slmDient zum Transport des Präkursors und zur Verdünnung. Wasserstoff spielt auch eine aktive Rolle bei der Reduktion von unerwünschten Nebenprodukten und der Ätzung von amorphem Kohlenstoff.
Reaktordruck 20 - 1000 mbarBeeinflusst die Transportphänomene im Reaktor und die Konzentration der Reaktanden an der Substratoberfläche. Niedrigerer Druck kann die Gleichmäßigkeit verbessern.
C/Si-Verhältnis (im Gas) 0.8 - 1.5Kann durch Zugabe von Kohlenwasserstoffen (z.B. Propan, Acetylen) oder Silanen (z.B. Silan, Dichlorsilan) zusätzlich zum TCMS eingestellt werden, um die Stöchiometrie und die elektrischen Eigenschaften der SiC-Schicht zu steuern.

Experimentelles Protokoll: Thermische CVD von SiC aus TCMS

Dieses Protokoll beschreibt die Abscheidung einer epitaktischen Siliziumkarbid-Schicht auf einem Silizium-Wafer in einem horizontalen Kaltwand-CVD-Reaktor.

1. Materialien und Geräte

  • Präkursor: this compound (CH₃SiCl₃), Halbleiterqualität (99.9999%)

  • Trägergas: Wasserstoff (H₂), UHP-Qualität (99.9999%)

  • Substrat: Silizium (100)-Wafer, p-Typ, 1-10 Ω·cm

  • Reinigungslösungsmittel: Aceton, Isopropanol (beide Halbleiterqualität), deionisiertes Wasser (>18 MΩ·cm)

  • Ätzlösung: Gepufferte Flusssäure (BHF)

  • Ausrüstung: Horizontaler Kaltwand-CVD-Reaktor mit RF-Induktionsheizung, Massenflussregler (MFCs), Vakuumpumpen, Abgaswäscher.

2. Substratvorbereitung

  • Den Silizium-Wafer in einem Ultraschallbad für jeweils 10 Minuten in Aceton und Isopropanol reinigen, um organische Verunreinigungen zu entfernen.

  • Den Wafer gründlich mit deionisiertem Wasser spülen.

  • Die native Oxidschicht durch Eintauchen des Wafers in eine BHF-Lösung für 60 Sekunden entfernen.

  • Den Wafer erneut mit deionisiertem Wasser spülen und mit trockenem Stickstoff trocknen.

  • Den gereinigten Wafer umgehend in die Ladekammer des CVD-Reaktors transferieren.

3. CVD-Prozessablauf

  • Evakuierung und Aufheizen:

    • Die Reaktorkammer auf einen Basisdruck von < 1x10⁻⁶ mbar evakuieren.

    • Einen Wasserstofffluss von 50 slm einleiten und den Druck auf 200 mbar stabilisieren.

    • Das Substrat mittels RF-Induktionsheizung mit einer Rate von 20 °C/s auf 1100 °C aufheizen, um eine In-situ-Reinigung und Wasserstoff-Terminierung der Oberfläche zu erreichen. Halten Sie diese Temperatur für 5 Minuten.

  • Karbonisierungsschritt:

    • Die Temperatur auf 1350 °C erhöhen.

    • Einen Propanfluss (C₃H₈) von 10 sccm für 3 Minuten einleiten, um eine dünne SiC-Keimschicht auf der Siliziumoberfläche zu bilden. Dieser Schritt ist entscheidend, um die Gitterfehlanpassung zwischen Si und SiC zu überbrücken.

  • SiC-Wachstum:

    • Den Propanfluss stoppen.

    • Den TCMS-Bubbler auf einer konstanten Temperatur halten (z.B. 20 °C), um einen stabilen Dampfdruck zu gewährleisten.

    • Den TCMS-Dampf mit einem H₂-Trägergasfluss von 50 sccm in die Reaktorkammer leiten.

    • Die Abscheidung für die gewünschte Zeit durchführen (z.B. 60 Minuten für eine Schichtdicke von ca. 1-2 µm).

  • Abkühlen und Entladen:

    • Den TCMS-Fluss stoppen.

    • Die RF-Heizung ausschalten und das Substrat unter einem H₂-Fluss von 50 slm auf Raumtemperatur abkühlen lassen.

    • Den H₂-Fluss stoppen und die Kammer mit Stickstoff belüften.

    • Den beschichteten Wafer aus der Kammer entnehmen.

4. Charakterisierung

  • Schichtdicke: Ellipsometrie oder Rasterelektronenmikroskopie (REM) im Querschnitt.

  • Kristallstruktur: Röntgenbeugung (XRD).

  • Oberflächenmorphologie: Rasterkraftmikroskopie (AFM) oder REM.

  • Chemische Zusammensetzung: Röntgenphotoelektronenspektroskopie (XPS).

Visualisierungen

Logischer Ablauf der SiC-Abscheidung

SiC_Deposition_Workflow cluster_prep Substratvorbereitung cluster_cvd CVD-Prozess cluster_char Charakterisierung p1 Organische Reinigung (Aceton, IPA) p2 Entfernung des nativen Oxids (BHF) p1->p2 p3 Spülen & Trocknen (DI-Wasser, N2) p2->p3 c1 Laden & Evakuieren p3->c1 Transfer in Reaktor c2 Aufheizen unter H2 (In-situ-Reinigung) c1->c2 c3 Karbonisierung (Propan @ 1350°C) c2->c3 c4 SiC-Wachstum (TCMS/H2 @ 1350°C) c3->c4 c5 Abkühlen unter H2 c4->c5 ch1 Schichtdicke (Ellipsometrie) c5->ch1 ch2 Struktur (XRD) c5->ch2 ch3 Morphologie (AFM, SEM) c5->ch3 ch4 Zusammensetzung (XPS) c5->ch4 TCMS_to_SiC_Pathway TCMS CH3SiCl3 (Gas) Decomp Thermische Zersetzung TCMS->Decomp Transport zur Oberfläche Surface Substratoberfläche (>1100°C) Intermediates Reaktive Intermediate (z.B. SiCl2, CH3) Decomp->Intermediates HCl HCl (Gas) Decomp->HCl Desorption der Nebenprodukte SiC SiC-Schicht (Fest) Intermediates->SiC Oberflächenreaktionen Adsorption, Migration, Inkorporation

References

Troubleshooting & Optimization

Kontrolle der Trichlormethylsilan-Hydrolyse zur Vermeidung von Polymerisation

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine Hilfestellung bei der Kontrolle der Hydrolyse von Trichlormethylsilan (TCMS), um eine unerwünschte Polymerisation zu vermeiden. Die Hydrolyse von TCMS ist eine äußerst schnelle und exotherme Reaktion, die zur Bildung von Polymethylsiloxan-Harzen führt. Eine sorgfältige Kontrolle der Reaktionsbedingungen ist entscheidend, um die Reaktion zu steuern und definierte Produkte zu erhalten.

Häufig gestellte Fragen (FAQs)

F1: Was passiert bei der Hydrolyse von this compound?

Bei der Hydrolyse von this compound (CH₃SiCl₃) reagieren die Silicium-Chlor-Bindungen heftig mit Wasser.[1] Dabei entstehen zunächst das hochreaktive Zwischenprodukt Methylsilantriol (CH₃Si(OH)₃) und Chlorwasserstoff (HCl).[2] Das Methylsilantriol ist instabil und neigt zur schnellen Polykondensation, bei der Wasser abgespalten wird und sich Siloxan-Bindungen (Si-O-Si) bilden.[3] Dies führt zur Bildung eines dreidimensional vernetzten, festen Polymethylsiloxan-Harzes.[2] Die Reaktion ist stark exotherm und die Freisetzung von HCl führt zu einem stark sauren Milieu (pH ≈ 1).[3]

F2: Warum ist die Polymerisation bei der TCMS-Hydrolyse oft unerwünscht?

Die unkontrollierte Polymerisation führt zur Bildung eines unlöslichen, starren Feststoffs, der schwer zu handhaben und weiterzuverarbeiten ist.[3] Für viele Anwendungen, beispielsweise in der Oberflächenmodifizierung oder der Synthese definierter Oligomere, ist es notwendig, die Hydrolyse so zu steuern, dass lösliche Oligomere oder das monomere Methylsilantriol entstehen.

F3: Welche Faktoren beeinflussen die Geschwindigkeit der Hydrolyse und Kondensation?

Die Hauptfaktoren, die die Hydrolyse- und Kondensationsgeschwindigkeit beeinflussen, sind:

  • Wasserkonzentration: Ein Überschuss an Wasser beschleunigt die Hydrolyse.

  • Temperatur: Höhere Temperaturen erhöhen die Reaktionsgeschwindigkeit beider Prozesse.

  • pH-Wert: Sowohl saure als auch basische Bedingungen können die Hydrolyse und Kondensation katalysieren. Die Kondensation von Silanolen wird im Allgemeinen bei einem pH-Wert zwischen 4 und 5 minimiert.

  • Lösungsmittel: Die Wahl des Lösungsmittels kann die Löslichkeit der Reaktanden und Produkte beeinflussen und somit die Reaktionsgeschwindigkeit und das Ausmaß der Polymerisation steuern.

  • Konzentration von TCMS: Höhere Konzentrationen an TCMS führen zu einer höheren Konzentration des reaktiven Methylsilantriol-Zwischenprodukts, was die Wahrscheinlichkeit einer intermolekularen Kondensation und damit die Polymerisation erhöht.

F4: Gibt es eine Möglichkeit, das Methylsilantriol-Zwischenprodukt zu isolieren?

Die Isolierung von Methylsilantriol ist aufgrund seiner hohen Reaktivität und Neigung zur Selbstkondensation eine große Herausforderung. Unter stark verdünnten Bedingungen (unter 10 mM) und bei kontrolliertem pH-Wert kann die Lebensdauer des Monomers jedoch verlängert werden. Eine vollständige Isolierung erfordert in der Regel spezielle Techniken wie die Hydrolyse in einem Zweiphasensystem mit anschließender schneller Extraktion in ein unpolares Lösungsmittel bei niedrigen Temperaturen.

Leitfäden zur Fehlerbehebung

Problem Mögliche Ursache Lösungsvorschlag
Sofortige Bildung eines festen Polymers Unkontrollierte, schnelle Hydrolyse und Kondensation.Führen Sie die Reaktion bei niedrigen Temperaturen (z.B. 0 °C oder darunter) durch. Verwenden Sie ein Co-Lösungsmittel (z.B. Aceton, Diethylether), um die Konzentration der Reaktanden zu verringern. Geben Sie das Wasser langsam und unter starkem Rühren zu.
Trübung und Ausfällung im Reaktionsgemisch Bildung von unlöslichen Oligomeren oder Polymeren.Erhöhen Sie die Menge des organischen Lösungsmittels, um die Löslichkeit der Produkte zu verbessern. Arbeiten Sie in stärker verdünnten Lösungen. Kontrollieren Sie den pH-Wert, um die Kondensationsrate zu minimieren.
Starke Wärmeentwicklung und Gasbildung (HCl) Hohe Reaktionsenthalpie der Hydrolyse.Kühlen Sie das Reaktionsgefäß effektiv. Führen Sie die Reaktion in einem gut belüfteten Abzug durch. Geben Sie die Reaktanden langsam zu, um die Wärmefreisetzung zu kontrollieren.
Inkonsistente Ergebnisse und schlechte Reproduzierbarkeit Unterschiedliche Feuchtigkeitsgehalte in den Ausgangsmaterialien oder der Umgebung.Verwenden Sie trockene Lösungsmittel und Glasgeräte. Führen Sie die Reaktion unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon) durch, um den Kontakt mit Luftfeuchtigkeit zu minimieren.

Zusammenfassung der quantitativen Daten

Spezifische kinetische Daten für die kontrollierte Hydrolyse von this compound sind in der öffentlich zugänglichen Literatur rar. Die folgende Tabelle fasst die qualitativen Auswirkungen der wichtigsten Parameter zusammen.

Parameter Einfluss auf die Hydrolysegeschwindigkeit Einfluss auf die Kondensationsgeschwindigkeit Empfehlung zur Vermeidung von Polymerisation
Temperatur Steigt mit zunehmender TemperaturSteigt mit zunehmender TemperaturNiedrige Temperaturen (z.B. ≤ 0 °C)
Konzentration Steigt mit zunehmender KonzentrationSteigt signifikant mit zunehmender KonzentrationArbeiten in verdünnten Lösungen
pH-Wert Schnell unter sauren und basischen BedingungenMinimal im leicht sauren Bereich (pH 4-5)Pufferung des Systems oder Durchführung in unpolaren Lösungsmitteln
Lösungsmittelpolarität Schneller in polaren, protischen LösungsmittelnSchneller in polaren LösungsmittelnVerwendung von weniger polaren, aprotischen Lösungsmitteln

Detaillierte Versuchsprotokolle

Da detaillierte, validierte Protokolle zur kontrollierten Hydrolyse von TCMS zur Vermeidung von Polymerisation nicht allgemein verfügbar sind, wird hier ein allgemeiner, konzeptioneller Ansatz beschrieben, der als Ausgangspunkt für die Entwicklung eines spezifischen Protokolls dienen kann. Warnung: Diese Reaktionen sind gefährlich und sollten nur von geschultem Personal unter geeigneten Sicherheitsvorkehrungen durchgeführt werden.

Experimentelles Konzept: Kontrollierte Hydrolyse von TCMS in einem Zweiphasensystem

Ziel: Minimierung der Polykondensation durch Durchführung der Hydrolyse an einer Phasengrenzfläche und Verdünnung des entstehenden Methylsilantriols.

Materialien:

  • This compound (TCMS)

  • Wasser (deionisiert)

  • Ein mit Wasser nicht mischbares organisches Lösungsmittel (z.B. Toluol oder Hexan), getrocknet

  • Ein Puffer mit leicht saurem pH-Wert (optional)

  • Trockeneis/Aceton- oder Eis/Salz-Kältebad

  • Reaktionskolben mit Tropftrichter, Rührer und Inertgasanschluss

Durchführung:

  • Der Reaktionskolben wird mit dem organischen Lösungsmittel befüllt und im Kältebad auf die gewünschte niedrige Temperatur (z.B. 0 °C) gekühlt.

  • Eine stöchiometrische Menge Wasser, gegebenenfalls in einem Puffer gelöst, wird zugegeben und unter starkem Rühren eine Emulsion erzeugt.

  • Eine verdünnte Lösung von TCMS im selben organischen Lösungsmittel wird langsam über den Tropftrichter zu der gerührten Emulsion gegeben.

  • Die Reaktionstemperatur wird während der gesamten Zugabe streng kontrolliert.

  • Nach beendeter Zugabe wird die Reaktion für eine definierte Zeit bei niedriger Temperatur weitergerührt.

  • Die organische Phase, die das hydrolysierte Produkt enthält, wird abgetrennt und kann für weitere Analysen oder Reaktionen verwendet werden.

Visualisierungen

Hydrolysis_Polymerization TCMS This compound (CH₃SiCl₃) Silanetriol Methylsilantriol (CH₃Si(OH)₃) (reaktives Zwischenprodukt) TCMS->Silanetriol + 3 H₂O (Hydrolyse) H2O Wasser (H₂O) HCl Chlorwasserstoff (HCl) Silanetriol->TCMS + 3 HCl Polymer Polymethylsiloxan (vernetztes Harz) Silanetriol->Polymer - H₂O (Kondensation)

Abbildung 1: Reaktionsweg der Hydrolyse von this compound und anschließender Polymerisation.

Control_Factors Control Kontrolle der TCMS-Hydrolyse Temp Niedrige Temperatur Control->Temp Conc Niedrige Konzentration Control->Conc Solvent Aprotisches Lösungsmittel Control->Solvent pH pH-Kontrolle (pH 4-5) Control->pH Polymerization Verhinderung der Polymerisation Temp->Polymerization Conc->Polymerization Solvent->Polymerization pH->Polymerization

Abbildung 2: Schlüsselfaktoren zur Kontrolle der this compound-Hydrolyse zur Vermeidung von Polymerisation.

References

Technisches Support-Center: Optimierung der Reaktionsbedingungen für die Trichlormethylsilan-Alkoholyse

Author: BenchChem Technical Support Team. Date: December 2025

Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte technische Anleitungen, Protokolle und Lösungen für häufig auftretende Probleme bei der Alkoholyse von Trichlormethylsilan (CH₃SiCl₃).

Häufig gestellte Fragen (FAQs)

F1: Was ist die grundlegende chemische Reaktion bei der this compound-Alkoholyse?

Die Alkoholyse von this compound ist eine chemische Reaktion, bei der this compound mit einem Alkohol (ROH) reagiert, um ein Alkoxysilan und Chlorwasserstoff (HCl) als Nebenprodukt zu bilden. Die allgemeine stöchiometrische Gleichung lautet:

CH₃SiCl₃ + 3 ROH → CH₃Si(OR)₃ + 3 HCl[1][2]

Bei Verwendung von Methanol (CH₃OH) wird beispielsweise Methyltrimethoxysilan gebildet.[1][2]

F2: Welche typischen Alkohole werden bei dieser Reaktion verwendet?

Häufig werden primäre Alkohole wie Methanol und Ethanol verwendet. Prinzipiell können auch Alkohole mit längeren Ketten (z. B. Propanol, Butanol) eingesetzt werden, jedoch kann die Reaktivität mit zunehmender Kettenlänge und sterischer Hinderung abnehmen.

F3: Was sind die Hauptnebenprodukte und wie entstehen sie?

Das primäre Nebenprodukt ist Chlorwasserstoff (HCl), der während der Reaktion als Gas freigesetzt wird.[1][2] Ein weiteres häufiges Problem ist die Bildung von Siloxan-Polymeren (Si-O-Si-Bindungen). Diese entstehen hauptsächlich durch zwei Mechanismen:

  • Hydrolyse: Restliches Wasser in den Reaktanden oder in der Versuchsanordnung kann mit dem this compound oder dem Alkoxysilan-Produkt reagieren.

  • Kondensation: Zwei Silanol-Moleküle (entstanden durch Hydrolyse) können unter Abspaltung von Wasser zu einem Siloxan kondensieren.

F4: Ist für die Reaktion ein Katalysator erforderlich?

Die Reaktion kann ohne Katalysator ablaufen. In einigen industriellen Verfahren werden jedoch Katalysatoren wie Eisen(III)-chlorid eingesetzt, um die Reaktionsgeschwindigkeit und -effizienz zu steuern, insbesondere bei kontinuierlichen Prozessen.

Anleitung zur Fehlerbehebung

Diese Anleitung soll Ihnen helfen, spezifische Probleme zu diagnostizieren und zu lösen, die während des Experiments auftreten können.

ProblemMögliche Ursache(n)Lösungsvorschläge
Geringe oder keine Ausbeute 1. Feuchte Reaktanden/Lösungsmittel: Wasser reagiert bevorzugt mit CH₃SiCl₃ und führt zur Bildung von Siloxanen.1. Trocknen Sie alle Alkohole und Lösungsmittel gründlich vor Gebrauch. Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch.
2. Unzureichende Reaktionstemperatur: Die Reaktion ist zu langsam oder startet nicht.2. Erhöhen Sie die Reaktionstemperatur moderat. Für Methanol ist eine Temperatur von ca. 75 °C effektiv.
3. Verlust von flüchtigen Reaktanden: CH₃SiCl₃ (Sdp. 66 °C) kann bei unzureichender Kühlung verdampfen.3. Verwenden Sie einen effizienten Rückflusskühler, um den Verlust flüchtiger Substanzen zu minimieren.
Produkt ist verunreinigt (trüb, viskos) 1. Bildung von Polymeren/Siloxanen: Dies ist die häufigste Ursache für Verunreinigungen.1. Stellen Sie absolute Wasserfreiheit sicher. Fügen Sie den Alkohol langsam zum Silan hinzu, um lokale Überhitzung zu vermeiden.
2. Unvollständige Reaktion: Vorhandensein von partiell substituierten Silanen (z. B. CH₃Si(OR)₂Cl).2. Stellen Sie sicher, dass ein leichter molarer Überschuss des Alkohols verwendet wird und die Reaktionszeit ausreichend lang ist.
Reaktion ist zu heftig / unkontrollierbar 1. Zu schnelle Zugabe des Alkohols: Die Reaktion ist exotherm, und die schnelle Freisetzung von HCl-Gas kann zu einem Druckaufbau führen.1. Fügen Sie den Alkohol langsam und kontrolliert über einen Tropftrichter hinzu. Kühlen Sie das Reaktionsgefäß bei Bedarf in einem Eisbad.
2. Zu hohe Ausgangskonzentration. 2. Verwenden Sie ein inertes, trockenes Lösungsmittel (z. B. Toluol), um die Reaktanden zu verdünnen.
Produkt enthält Restchlorid 1. Unvollständige Reaktion. 1. Verlängern Sie die Reaktionszeit oder erhöhen Sie die Temperatur leicht unter Rückfluss.
2. Unzureichende Neutralisation: Restliches HCl oder Chlorsilane sind im Produkt verblieben.2. Neutralisieren Sie das Rohprodukt vor der Destillation mit einer schwachen Base, z. B. einer Natriumalkoholat-Lösung, bis ein pH-Wert von 7-8 erreicht ist.
Logikdiagramm zur Fehlerbehebung bei geringer Ausbeute```dot

// Nodes start [label="Problem:\nGeringe Ausbeute", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Reaktanden und\nApparatur prüfen", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Reaktions-\nparameter prüfen", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Aufarbeitung\nprüfen", fillcolor="#FBBC05", fontcolor="#202124"];

reagents_dry [label="Sind Alkohol und\nLösungsmittel trocken?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; inert_atm [label="Wurde unter\nInertgas gearbeitet?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_ok [label="War die Temperatur\nhoch genug?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; time_ok [label="War die Reaktionszeit\nausreichend?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reflux_ok [label="War der Rückfluss-\nkühler effizient?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; dist_loss [label="Verlust bei der\nDestillation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

solution_dry [label="Lösung:\nReaktanden trocknen", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_inert [label="Lösung:\nInertgasatmosphäre\nsicherstellen", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_temp [label="Lösung:\nTemperatur moderat\nerhöhen", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_time [label="Lösung:\nReaktionszeit\nverlängern", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_reflux [label="Lösung:\nKühlung verbessern", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; solution_dist [label="Lösung:\nDestillations-\nbedingungen optimieren", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

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Abbildung 2: Allgemeiner Arbeitsablauf für die this compound-Alkoholyse.

Daten zur Reaktionsoptimierung

Die Optimierung der Reaktionsbedingungen ist entscheidend für eine hohe Ausbeute und Reinheit. Die folgende Tabelle fasst typische Parameter zusammen.

ParameterBedingungBegründung / Auswirkung
Molares Verhältnis (Alkohol:Silan) 3.05 : 1 bis 3.1 : 1Ein leichter Überschuss an Alkohol stellt die vollständige Umsetzung des Trichlormethylsilans sicher und minimiert chlorhaltige Nebenprodukte.
Temperatur der Zugabe 20 - 30 °CKontrolliert die exotherme Reaktion und die HCl-Entwicklung, um ein Überkochen zu verhindern.
Reaktionstemperatur (nach Zugabe) 70 - 80 °C (für Methanol)Eine höhere Temperatur nach der initialen Reaktion beschleunigt die Umsetzung der verbleibenden Si-Cl-Bindungen.
Reaktionszeit 1 - 3 StundenGewährleistet eine vollständige Konversion. Die optimale Zeit hängt von der Temperatur und dem Alkohol ab.
Lösungsmittel Keines oder trockenes, inertes Lösungsmittel (z. B. Toluol, Hexan)Ein Lösungsmittel kann helfen, die Reaktionstemperatur zu kontrollieren und die Konzentration zu steuern, ist aber nicht immer notwendig.
pH-Wert nach Neutralisation 7 - 8Ein neutraler bis leicht basischer pH-Wert verhindert die säurekatalysierte Rückreaktion oder Polymerisation während der Destillation.

Reaktionsweg und Nebenreaktionen

G start CH₃SiCl₃ (this compound) product CH₃Si(OR)₃ (Alkoxysilan) start->product  Gewünschte  Alkoholyse silanol CH₃Si(OR)₂(OH) (Silanol-Intermediat) start->silanol Unerwünschte Hydrolyse alcohol + 3 ROH (Alkohol) hcl + 3 HCl water + H₂O (Feuchtigkeit) siloxane Poly(siloxane) -[O-Si(CH₃)(OR)]n- silanol->siloxane Kondensation

Abbildung 3: Schematische Darstellung des gewünschten Reaktionsweges und der Hauptnebenreaktion.

References

häufige Nebenreaktionen von Trichlormethylsilan in der Grignard-Synthese

Author: BenchChem Technical Support Team. Date: December 2025

Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) zur Grignard-Synthese mit Trichlormethylsilan. Es werden häufige Nebenreaktionen, Fehlerbehebungsstrategien und experimentelle Protokolle behandelt.

Häufig gestellte Fragen (FAQs) und Fehlerbehebung

F1: Mein Grignard-Reagenz bildet sich nicht oder nur in sehr geringer Ausbeute. Was sind die möglichen Ursachen und wie kann ich das Problem beheben?

A1: Das Ausbleiben oder die geringe Ausbeute der Grignard-Reagenzbildung ist ein häufiges Problem. Die Ursachen können vielfältig sein:

  • Feuchtigkeit oder protische Verunreinigungen: Grignard-Reagenzien sind extrem reaktiv gegenüber protischen Verbindungen wie Wasser, Alkoholen oder auch nur Spuren von Feuchtigkeit in den Lösungsmitteln oder auf den Glasgeräten. Dies führt zur Zersetzung des Grignard-Reagenzes.

    • Lösung: Trocknen Sie alle Glasgeräte vor der Verwendung im Ofen. Verwenden Sie ausschließlich wasserfreie Lösungsmittel. Die Reaktion sollte unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt werden.

  • Passivierung des Magnesiums: Eine Oxidschicht auf der Oberfläche der Magnesiumspäne kann die Reaktion verhindern.

    • Lösung: Aktivieren Sie das Magnesium vor der Reaktion. Dies kann durch Zerkleinern der Späne unter inerter Atmosphäre, durch Zugabe einiger Tropfen eines Aktivierungsmittels wie 1,2-Dibromethan oder eines kleinen Jodkristalls geschehen.

  • Qualität des Halogenalkans: Verunreinigungen im Alkyl- oder Arylhalogenid können die Reaktion beeinträchtigen.

    • Lösung: Verwenden Sie frisch destilliertes oder hochreines Halogenalkan.

F2: Bei der Reaktion meines Grignard-Reagenzes mit this compound erhalte ich ein komplexes Produktgemisch anstelle des gewünschten substituierten Silans. Was sind die Hauptnebenreaktionen?

A2: Die Reaktion von Grignard-Reagenzien mit this compound ist anfällig für mehrere Nebenreaktionen, die zu einem Gemisch von Produkten führen können:

  • Mehrfachsubstitution: Da this compound drei reaktive Chloratome besitzt, kann das Grignard-Reagenz mehr als einmal reagieren. Dies führt zur Bildung von di- und trisubstituierten Silanen (R₂Si(CH₃)Cl und R₃SiCH₃) sowie dem gewünschten monosubstituierten Produkt (RSi(CH₃)Cl₂).

  • Polymerbildung/Siloxanbildung: Wenn nicht alle Chloratome substituiert werden, können die verbleibenden Si-Cl-Bindungen während der wässrigen Aufarbeitung hydrolysieren. Die dabei entstehenden Silanole können zu Polysiloxanen (Silikonen) kondensieren, was zu öligen oder festen, schwer zu charakterisierenden Nebenprodukten führt.

  • Wurtz-Kupplung: Eine weitere häufige Nebenreaktion ist die Kupplung des Alkyl- oder Arylhalogenids mit sich selbst in Anwesenheit von Magnesium, was zu R-R-Dimeren führt. Dies reduziert die Ausbeute des Grignard-Reagenzes.

F3: Wie kann ich die Selektivität der Reaktion steuern, um bevorzugt das monosubstituierte Produkt (RSi(CH₃)Cl₂) zu erhalten?

A3: Die Steuerung der Selektivität ist entscheidend. Folgende Parameter können angepasst werden:

  • Stöchiometrie: Verwenden Sie einen großen Überschuss an this compound im Verhältnis zum Grignard-Reagenz. Dies erhöht die statistische Wahrscheinlichkeit, dass ein Grignard-Molekül auf ein unsubstituiertes this compound-Molekül trifft.

  • Reaktionstemperatur: Führen Sie die Reaktion bei niedrigen Temperaturen durch (z. B. -78 °C bis 0 °C). Dies verlangsamt die Reaktionsgeschwindigkeit und kann die Selektivität für die erste Substitution erhöhen.

  • Zugabegeschwindigkeit: Fügen Sie das Grignard-Reagenz langsam und unter starkem Rühren zur Lösung des Trichlormethylsilans hinzu. Dies hält die lokale Konzentration des Grignard-Reagenzes niedrig und minimiert die Wahrscheinlichkeit von Mehrfachsubstitutionen.

Tabelle zur Steuerung der Produktverteilung

ReaktionsbedingungBevorzugtes ProduktUnerwünschte Nebenprodukte
Überschuss Grignard-ReagenzTrisubstituiertes Silan (R₃SiCH₃)Mono- und disubstituierte Silane
Überschuss this compoundMonosubstituiertes Silan (RSi(CH₃)Cl₂)Di- und trisubstituierte Silane (in geringerem Maße)
Hohe ReaktionstemperaturGemisch aus mehrfach substituierten ProduktenErhöhte Rate an Nebenreaktionen
Langsame Zugabe bei tiefer TemperaturErhöhte Selektivität für Monosubstitution-
Anwesenheit von WasserSiloxane/PolymereGeringere Ausbeute an gewünschtem Silan

Detailliertes Experimentelles Protokoll

Synthese von Alkyl- oder Aryl(methyl)dichlorsilanen (RSi(CH₃)Cl₂) durch Grignard-Reaktion

Warnung: Diese Reaktion muss unter strikt wasserfreien Bedingungen und unter einer inerten Atmosphäre durchgeführt werden. This compound und die entstehenden Chlorsilane sind korrosiv und feuchtigkeitsempfindlich. Tragen Sie angemessene persönliche Schutzausrüstung.

Materialien:

  • Dreihals-Rundkolben, getrocknet

  • Tropftrichter

  • Rückflusskühler mit Trockenrohr (gefüllt mit CaCl₂)

  • Magnetrührer und Rührfisch

  • Inertgasversorgung (Stickstoff oder Argon)

  • Magnesiumspäne

  • Alkyl- oder Arylhalogenid (z. B. Brombenzol)

  • Wasserfreier Diethylether oder Tetrahydrofuran (THF)

  • This compound (CH₃SiCl₃)

  • Jodkristall oder 1,2-Dibromethan (zur Aktivierung)

Prozedur:

  • Aufbau der Apparatur: Bauen Sie die Apparatur wie oben beschrieben zusammen und stellen Sie sicher, dass alle Verbindungen dicht sind. Fluten Sie die Apparatur mit Inertgas.

  • Herstellung des Grignard-Reagenzes:

    • Geben Sie die Magnesiumspäne (1.2 Äquivalente) in den Rundkolben.

    • Fügen Sie einen kleinen Jodkristall oder einige Tropfen 1,2-Dibromethan hinzu.

    • Lösen Sie das Alkyl- oder Arylhalogenid (1 Äquivalent) in wasserfreiem Ether/THF und füllen Sie die Lösung in den Tropftrichter.

    • Geben Sie eine kleine Menge der Halogenidlösung zu den Magnesiumspänen, um die Reaktion zu starten. Das Einsetzen der Reaktion ist an einer leichten Erwärmung und dem Verschwinden der Jodfarbe zu erkennen. Gegebenenfalls muss der Kolben leicht erwärmt werden.

    • Sobald die Reaktion läuft, tropfen Sie den Rest der Halogenidlösung langsam zu, sodass das Lösungsmittel leicht siedet.

    • Rühren Sie die Mischung nach beendeter Zugabe für weitere 1-2 Stunden bei Raumtemperatur oder unter leichtem Erwärmen, um eine vollständige Umsetzung sicherzustellen.

  • Reaktion mit this compound:

    • Kühlen Sie das frisch hergestellte Grignard-Reagenz in einem Eis- oder Trockeneis/Aceton-Bad auf 0 °C bis -78 °C ab.

    • Lösen Sie this compound (3-5 Äquivalente) in wasserfreiem Ether/THF und füllen Sie die Lösung in einen zweiten, sauberen Tropftrichter.

    • Tropfen Sie die this compound-Lösung sehr langsam unter kräftigem Rühren zum gekühlten Grignard-Reagenz. Halten Sie die Temperatur während der gesamten Zugabe konstant niedrig.

    • Lassen Sie die Reaktionsmischung nach beendeter Zugabe langsam auf Raumtemperatur erwärmen und rühren Sie für weitere 2-4 Stunden.

  • Aufarbeitung:

    • Die Aufarbeitung muss unter inerten Bedingungen erfolgen, wenn die Chlorsilan-Produkte isoliert werden sollen. Eine Destillation des Reaktionsgemisches unter reduziertem Druck kann zur Trennung der Produkte von Magnesiumsalzen und nicht umgesetzten Ausgangsmaterialien verwendet werden.

    • Achtung: Eine wässrige Aufarbeitung führt zur Hydrolyse der Si-Cl-Bindungen und zur Bildung von Siloxanen.

Visualisierung der Reaktionswege

Grignard_Side_Reactions RMgX Grignard-Reagenz (R-MgX) RSiMeCl2 Monosubstituiertes Silan (RSi(CH₃)Cl₂) RMgX->RSiMeCl2 + CH₃SiCl₃ (1. Substitution) MeSiCl3 This compound (CH₃SiCl₃) MeSiCl3->RSiMeCl2 R2SiMeCl Disubstituiertes Silan (R₂Si(CH₃)Cl) RSiMeCl2->R2SiMeCl + R-MgX (2. Substitution) Siloxane Siloxane/Polymere ([RSi(CH₃)O]n) RSiMeCl2->Siloxane R3SiMe Trisubstituiertes Silan (R₃SiCH₃) R2SiMeCl->R3SiMe + R-MgX (3. Substitution) R2SiMeCl->Siloxane H2O Wasser (H₂O) H2O->Siloxane Hydrolyse/ Kondensation

Abbildung 1: Reaktionspfade bei der Grignard-Synthese mit this compound.

Entfernung von Verunreinigungen aus Trichlormethylsilan vor der Verwendung

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) zur Entfernung von Verunreinigungen aus Trichlormethylsilan (TCMS) vor dessen Verwendung in Experimenten.

Häufig gestellte Fragen (FAQs)

F1: Welche sind die häufigsten Verunreinigungen in handelsüblichem this compound?

A1: this compound, das typischerweise durch die Müller-Rochow-Synthese hergestellt wird, enthält oft eine Reihe von Verunreinigungen.[1] Dazu gehören andere Methylchlorsilane, metallische Verunreinigungen und durch Hydrolyse entstandene Produkte.

F2: Warum ist die Entfernung dieser Verunreinigungen so wichtig?

A2: Verunreinigungen können die Reaktivität des Trichlormethylsilans beeinflussen, zu unerwünschten Nebenreaktionen führen und die Reinheit des Endprodukts beeinträchtigen. Insbesondere metallische Verunreinigungen können die Effizienz in Prozessen wie der Herstellung von Polysilicium für Photovoltaik-Anwendungen erheblich beeinträchtigen.[2]

F3: Welche Methoden eignen sich am besten zur Reinigung von this compound im Labormaßstab?

A3: Die fraktionierte Destillation ist die primäre und effektivste Methode zur Reinigung von this compound.[3][4] Sie trennt Verbindungen aufgrund ihrer unterschiedlichen Siedepunkte.[3] Für die Entfernung spezifischer Verunreinigungen wie Chlorwasserstoff kann eine Destillation unter Zusatz eines säurebindenden Mittels wie Chinolin sinnvoll sein.

F4: Wie kann die Reinheit von this compound nach der Reinigung überprüft werden?

A4: Die Reinheit wird typischerweise mittels Gaschromatographie (GC), oft in Kopplung mit Massenspektrometrie (GC-MS) oder einem Flammenionisationsdetektor (GC-FID), analysiert.[5][6] Für die Bestimmung von metallischen Spurenverunreinigungen ist die Massenspektrometrie mit induktiv gekoppeltem Plasma (ICP-MS) die Methode der Wahl.[2]

Leitfäden zur Fehlerbehebung

ProblemMögliche UrsacheLösungsvorschlag
Geringe Ausbeute nach der Destillation 1. Ineffiziente Destillationskolonne.1. Verwenden Sie eine Fraktionierkolonne mit einer ausreichenden Anzahl an theoretischen Böden (z.B. Vigreux-Kolonne).[3]
2. Zu hohe oder zu niedrige Destillationstemperatur.2. Optimieren Sie die Temperatur und den Druck der Destillation. Eine zu hohe Temperatur kann zur Zersetzung führen, eine zu niedrige zu einem unvollständigen Überdestillieren.
3. Undichtigkeiten in der Apparatur.3. Überprüfen Sie alle Glasverbindungen auf Dichtigkeit, um den Verlust von Dämpfen zu vermeiden.
Produkt ist nach der Destillation immer noch verunreinigt 1. Siedepunkte der Verunreinigungen liegen zu nah am Produkt.1. Erhöhen Sie die Trennleistung durch Verwendung einer längeren Fraktionierkolonne oder einer Kolonne mit Füllkörpern.[3][7]
2. Destillationsrate ist zu hoch.2. Führen Sie die Destillation langsam und mit einem konstanten Rücklaufverhältnis durch, um eine optimale Trennung zu gewährleisten.[8]
3. Mitreißen von Flüssigkeitströpfchen (Überkochen).3. Reduzieren Sie die Heizleistung und stellen Sie sicher, dass der Füllstand im Destillationskolben nicht zu hoch ist.
Das Produkt verfärbt sich oder zersetzt sich während der Destillation 1. Überhitzung des Destillationskolbens.1. Verwenden Sie ein Heizbad (Öl oder Sand) für eine gleichmäßigere Wärmeverteilung und vermeiden Sie direktes Heizen mit einem Heizpilz.
2. Anwesenheit von reaktiven Verunreinigungen.2. Führen Sie vor der fraktionierten Destillation eine einfache Destillation durch, um nichtflüchtige oder hochsiedende reaktive Verunreinigungen zu entfernen.
Anwesenheit von Chlorwasserstoff (HCl) im gereinigten Produkt 1. Hydrolyse von this compound durch Feuchtigkeit.1. Arbeiten Sie unter striktem Feuchtigkeitsausschluss (trockene Glasgeräte, Inertgasatmosphäre).
2. Unzureichende Entfernung während der Destillation.2. Fügen Sie vor der Destillation eine kleine Menge eines hochsiedenden tertiären Amins (z.B. Chinolin) hinzu, um HCl als Salz zu binden.[9] Alternativ kann das Destillat mit einer Base gewaschen werden, wenn das Produkt nicht wasserempfindlich ist.[10][11]

Quantitative Daten zu Verunreinigungen

Die folgende Tabelle fasst typische Verunreinigungen und deren Konzentrationen vor und nach der Reinigung zusammen.

Tabelle 1: Typische Verunreinigungen in this compound und deren Reduktion durch Reinigung

VerunreinigungTypische Konzentration (roh)Zielkonzentration (gereinigt)Analysemethode
Metallische Verunreinigungen
Eisen (Fe)> 1 ppb (kann durch Lagerung in Edelstahlbehältern ansteigen)[2]< 1 ppbICP-MS[2]
Nickel (Ni)> 1 ppb (kann durch Lagerung in Edelstahlbehältern ansteigen)[2]< 1 ppbICP-MS[2]
Chrom (Cr)> 1 ppb (kann durch Lagerung in Edelstahlbehältern ansteigen)[2]< 1 ppbICP-MS[2]
Bor (B)Variabel, oft im ppm-Bereich< 0.1 ppmICP-MS, Destillative Trennung[12]
Organische/Silan-Verunreinigungen
MethylsilaneVariabel≤ 0.01 ppmwGC/MS-SIM[6]
KohlenwasserstoffeVariabel≤ 0.05 ppmwGC/MS-SIM[6]
DichlordimethylsilanVariabel (Nebenprodukt der Synthese)< 0.1 %GC-FID, GC-MS[5]
ChlortrimethylsilanVariabel (Nebenprodukt der Synthese)< 0.1 %GC-FID, GC-MS[5]

Experimentelle Protokolle

Protokoll 1: Reinigung von this compound durch fraktionierte Destillation

Ziel: Entfernung von Verunreinigungen mit unterschiedlichen Siedepunkten.

Materialien:

  • Rundkolben

  • Vigreux-Kolonne (mind. 30 cm)

  • Destillationskopf mit Thermometeranschluss

  • Liebigkühler

  • Destillationsvorstoß (Spinne)

  • Mehrere Rundkolben als Vorlagen

  • Heizpilz mit Magnetrührer und Rührfisch

  • Trockenrohre mit Calciumchlorid

  • Inertgas (Argon oder Stickstoff)

Durchführung:

  • Die gesamte Glasapparatur wird im Ofen getrocknet und unter einer Inertgasatmosphäre abgekühlt.

  • Der zu reinigende this compound wird in den Destillationskolben gefüllt (maximal bis zur Hälfte füllen). Ein Rührfisch wird hinzugefügt.

  • Die Apparatur wird gemäß dem untenstehenden Diagramm zusammengebaut. Alle Öffnungen werden mit Trockenrohren versehen, um den Eintritt von Feuchtigkeit zu verhindern.

  • Der Kolben wird langsam erhitzt. Die Destillation sollte mit einer Rate von etwa 1-2 Tropfen pro Sekunde erfolgen.

  • Die erste Fraktion (Vorschnitt), die bei einer niedrigeren Temperatur als der Siedepunkt von this compound (66 °C) übergeht, wird in einer separaten Vorlage gesammelt und verworfen.

  • Die Hauptfraktion wird bei einem konstanten Siedepunkt von 66 °C gesammelt. Die Temperatur am Destillationskopf muss während der Sammlung dieser Fraktion stabil bleiben.

  • Sobald die Temperatur ansteigt oder abfällt, wird die Destillation gestoppt oder die Vorlage gewechselt, um die Nachlauffraktion aufzufangen.

  • Das gereinigte Produkt wird unter Inertgasatmosphäre in einem dichten Behälter gelagert.

Protokoll 2: Analytische Bestimmung der Reinheit mittels GC-MS

Ziel: Quantitative Bestimmung von organischen und Silan-Verunreinigungen.

Instrumentenparameter (Beispiel):

  • Gaschromatograph (GC):

    • Injektor: Split/Splitless, 250 °C

    • Trägergas: Helium, konstanter Fluss von 1.0 mL/min

    • Säule: HP-5ms (oder äquivalente unpolare Säule), 30 m x 0.25 mm x 0.25 µm

    • Ofenprogramm: Start bei 40 °C (2 min halten), dann mit 10 °C/min auf 280 °C heizen (5 min halten).

  • Massenspektrometer (MS):

    • Ionenquelle: Elektronenstoßionisation (EI), 70 eV, 230 °C

    • Transferlinie: 280 °C

    • Scan-Modus: Full Scan (m/z 35-400) oder Selected Ion Monitoring (SIM) für Spurenanalytik.[6]

Durchführung:

  • Erstellung einer Kalibrierkurve mit Standards bekannter Konzentration für die erwarteten Verunreinigungen und this compound.

  • Die gereinigte this compound-Probe wird in einem geeigneten, trockenen Lösungsmittel (z.B. Hexan) verdünnt.

  • Eine Aliquote der verdünnten Probe wird in den GC-MS injiziert.

  • Die Identifizierung der Peaks erfolgt durch Vergleich der Retentionszeiten und Massenspektren mit denen der Referenzsubstanzen.

  • Die Quantifizierung erfolgt über die Peakflächen im Verhältnis zur Kalibrierkurve.

Visualisierungen

experimental_workflow_distillation cluster_setup Vorbereitung cluster_distillation Destillationsprozess cluster_final Abschluss start Start: Rohes TCMS setup Aufbau der trockenen Destillationsapparatur start->setup charge Befüllen des Kolbens unter Inertgas setup->charge heat Langsames Erhitzen charge->heat collect_f Sammeln des Vorschnitts (Verwerfen) heat->collect_f collect_m Sammeln der Hauptfraktion (66 °C) collect_f->collect_m collect_l Sammeln des Nachschnitts collect_m->collect_l store Lagerung des gereinigten Produkts unter Inertgas collect_m->store end Ende store->end

Abbildung 1: Arbeitsablauf für die fraktionierte Destillation von this compound.

logical_relationship_troubleshooting cluster_causes Mögliche Ursachen cluster_solutions Lösungen problem Problem: Unreines Produkt nach Destillation cause1 Nahe Siedepunkte problem->cause1 cause2 Zu schnelle Destillation problem->cause2 cause3 Überkochen problem->cause3 solution1 Effizientere Kolonne verwenden cause1->solution1 solution2 Rate reduzieren / Rücklauf erhöhen cause2->solution2 solution3 Heizleistung reduzieren cause3->solution3

Abbildung 2: Logisches Diagramm zur Fehlerbehebung bei unreinem Destillat.

References

Technisches Support-Center: Strategien zur Verbesserung der Haftung von Trichlormethylsilan-Beschichtungen

Author: BenchChem Technical Support Team. Date: December 2025

Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Lösungen für häufig auftretende Probleme bei der Arbeit mit Trichlormethylsilan (TCMS)-Beschichtungen. Ziel ist die Optimierung der Haftung und die Gewährleistung reproduzierbarer, hochwertiger Oberflächenmodifikationen.

Häufig gestellte Fragen (FAQs)

F1: Was ist eine Silanisierung und warum ist sie für meine Experimente wichtig? A1: Die Silanisierung ist ein chemischer Prozess, bei dem eine Silanverbindung, wie z.B. This compound, an eine Oberfläche gebunden wird.[1] Dieser Prozess modifiziert die Oberflächeneigenschaften, um beispielsweise die Haftung zwischen organischen und anorganischen Materialien zu verbessern.[2][3] Für viele Anwendungen ist dies entscheidend, um hydrophobe Oberflächen zu erzeugen, die Haftung von nachfolgenden Beschichtungen zu fördern oder die Beständigkeit und Leistungsfähigkeit von Materialien zu steigern.[3][4]

F2: Welcher Mechanismus liegt der TCMS-Beschichtung zugrunde? A2: TCMS gehört zu den Silanen mit hydrolysierbaren Gruppen (in diesem Fall -Cl).[1] Der Mechanismus beginnt mit der Hydrolyse der Si-Cl-Bindungen durch Spuren von Wasser, wodurch reaktive Silanolgruppen (Si-OH) entstehen. Diese Silanolgruppen reagieren dann durch Kondensationsreaktionen mit Hydroxylgruppen (-OH) auf der Substratoberfläche (z.B. auf Glas oder Siliziumwafern) und bilden eine stabile, kovalente Si-O-Si-Bindung.[1][3]

F3: Wie beeinflusst die Luftfeuchtigkeit den Beschichtungsprozess? A3: Die Luftfeuchtigkeit ist ein kritischer Parameter. Einerseits sind Spuren von Wasser notwendig, um die Silan-Moleküle für die Bindung an die Oberfläche zu hydrolysieren. Andererseits kann eine zu hohe Luftfeuchtigkeit zu einer übermäßigen Selbstkondensation (Polymerisation) der TCMS-Moleküle in der Lösung oder in der Gasphase führen, bevor sie an die Oberfläche binden können. Dies führt zu einer ungleichmäßigen, rauen und schlecht haftenden Beschichtung. Daher muss der Prozess in einer Umgebung mit kontrollierter, niedriger Luftfeuchtigkeit durchgeführt werden.

F4: Welche Rolle spielt die Oberflächenvorbereitung? A4: Die Oberflächenvorbereitung ist der entscheidende Schritt für eine erfolgreiche Silanisierung.[2] Die Substratoberfläche muss sauber, trocken und frei von organischen Verunreinigungen sein.[2] Noch wichtiger ist, dass die Oberfläche aktiviert werden muss, um eine hohe Dichte an Hydroxylgruppen (-OH) zu erzeugen, die als Ankerpunkte für die TCMS-Moleküle dienen.

Anleitung zur Fehlerbehebung

Problem 1: Die beschichtete Oberfläche ist nicht ausreichend hydrophob (Wasserkontaktwinkel < 90°).

Mögliche Ursache Vorgeschlagene Lösung
Unzureichende Oberflächenaktivierung: Die Substratoberfläche hatte nicht genügend -OH-Gruppen für die Reaktion.Führen Sie eine intensivere Oberflächenaktivierung durch. Verwenden Sie O₂-Plasma, eine Piranha-Lösung (Vorsicht, extrem gefährlich!) oder eine UV/Ozon-Behandlung, um die Dichte der Hydroxylgruppen zu maximieren.
Kontaminierte Oberfläche: Organische Rückstände auf dem Substrat blockieren die Reaktionsstellen.Verbessern Sie das Reinigungsprotokoll. Verwenden Sie eine Abfolge von Lösungsmitteln (z.B. Aceton, Isopropanol, deionisiertes Wasser) in einem Ultraschallbad vor der Aktivierung.
Degradierte TCMS-Lösung: Die TCMS-Lösung wurde durch Feuchtigkeit hydrolysiert und ist nicht mehr reaktiv.Verwenden Sie immer frisch angesetzte Lösungen mit wasserfreiem Lösungsmittel. Lagern Sie TCMS unter inerten Bedingungen (z.B. in einem Exsikkator oder einer Glovebox).
Zu kurze Reaktionszeit: Die TCMS-Moleküle hatten nicht genug Zeit, um mit der Oberfläche zu reagieren.Verlängern Sie die Einwirkzeit der TCMS-Lösung oder der Gasphasenabscheidung.

Problem 2: Die Beschichtung ist ungleichmäßig, fleckig oder weist sichtbare Partikel auf.

Mögliche Ursache Vorgeschlagene Lösung
Polymerisation in der Lösung: Zu hohe Feuchtigkeit in der Umgebung oder im Lösungsmittel führte zur Aggregation von TCMS.Führen Sie den gesamten Prozess in einer trockenen Atmosphäre (Glovebox oder unter Inertgasstrom) durch. Verwenden Sie ausschließlich wasserfreie Lösungsmittel.
Ungleichmäßige Anwendung: Die TCMS-Lösung wurde nicht gleichmäßig auf der Oberfläche verteilt.Stellen Sie sicher, dass das gesamte Substrat während des Tauchvorgangs vollständig und gleichmäßig benetzt ist.[5] Bei der Gasphasenabscheidung ist ein gleichmäßiger Gasstrom zu gewährleisten.
Kontamination während des Spülens: Das Spülmittel war verunreinigt oder enthielt Wasser.Spülen Sie die Proben nach der Beschichtung mit frischem, wasserfreiem Lösungsmittel (z.B. Toluol oder Hexan), um überschüssiges, nicht abreagiertes TCMS zu entfernen.

Tabellarische Datenübersicht

Tabelle 1: Vergleich von Substratreinigungs- und Aktivierungsmethoden

MethodeMechanismusTypischer Wasserkontaktwinkel (nach TCMS)VorteileNachteile
Lösungsmittelreinigung Entfernung organischer Verunreinigungen85° - 95°Einfach, schnellGeringe Aktivierung der Oberfläche
Piranha-Ätzung Starke Oxidation und Hydroxylierung> 105°Sehr hohe Dichte an -OH-GruppenExtrem gefährlich, erfordert strenge Sicherheitsprotokolle
O₂-Plasma-Behandlung Erzeugung von Radikalen, die die Oberfläche oxidieren und hydroxylieren> 100°Hocheffektiv, sicher, trockenes VerfahrenErfordert spezielle Ausrüstung
UV/Ozon-Reinigung Photochemische Oxidation organischer Stoffe und Erzeugung von -OH-Gruppen> 100°Effektiv, sicherLangsamer als Plasma-Behandlung

Experimentelle Protokolle

Protokoll 1: Standardprotokoll zur TCMS-Beschichtung von Glassubstraten

1. Materialien und Sicherheit:

  • Substrate: Glas-Objektträger

  • Chemikalien: this compound (TCMS, >99%), wasserfreies Toluol, Aceton (Pro-Analysi-Qualität), Isopropanol (Pro-Analysi-Qualität), deionisiertes Wasser.

  • Sicherheitshinweis: TCMS ist korrosiv und reagiert heftig mit Wasser, wobei HCl-Gas freigesetzt wird. Alle Arbeiten müssen in einem funktionsfähigen Abzug unter trockenen Bedingungen durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, säurefeste Handschuhe, Laborkittel).[5]

2. Substratreinigung und -aktivierung: a. Die Glas-Objektträger in einem Becherglas nacheinander für 10 Minuten mit Aceton, Isopropanol und deionisiertem Wasser im Ultraschallbad reinigen. b. Die Objektträger mit einem Stickstoffstrom trocknen. c. Die gereinigten Objektträger für 5 Minuten einer O₂-Plasma-Behandlung (50 W, 0.5 mbar) aussetzen, um die Oberfläche zu aktivieren und letzte organische Reste zu entfernen.

3. Beschichtungsprozess (Lösungsphasenabscheidung): a. Alle Glaswaren für die Lösungsvorbereitung im Ofen bei 120 °C für mindestens 2 Stunden trocknen und unter Stickstoff abkühlen lassen. b. In einer trockenen Umgebung (z.B. Glovebox) eine 1% (v/v) TCMS-Lösung in wasserfreiem Toluol ansetzen. c. Die aktivierten Substrate sofort in die TCMS-Lösung für 30 Minuten bei Raumtemperatur eintauchen.[5] d. Die beschichteten Substrate aus der Lösung nehmen und nacheinander in zwei Bädern mit frischem, wasserfreiem Toluol spülen, um überschüssiges Silan zu entfernen.

4. Aushärtung: a. Die gespülten Substrate mit einem Stickstoffstrom trocknen. b. Die beschichteten Substrate für 60 Minuten bei 100 °C im Ofen aushärten, um die kovalente Bindung an die Oberfläche zu stabilisieren und restliches Lösungsmittel zu entfernen. c. Die Proben auf Raumtemperatur abkühlen lassen, bevor sie zur Charakterisierung (z.B. Kontaktwinkelmessung) verwendet werden.

Visualisierungen

Workflow_TCMS_Beschichtung sub 1. Substratauswahl (z.B. Glas, Silizium) clean 2. Reinigung (Lösungsmittel, Ultraschall) sub->clean activate 3. Oberflächenaktivierung (O₂-Plasma / Piranha) clean->activate coat 5. Beschichtung (Tauch- oder Gasphase) activate->coat Sofort verarbeiten prep 4. TCMS-Lösung ansetzen (Wasserfreies Lösungsmittel) prep->coat rinse 6. Spülen (mit wasserfreiem Lösungsmittel) coat->rinse cure 7. Aushärtung (z.B. bei 100°C) rinse->cure final Stabile hydrophobe TCMS-Beschichtung cure->final Troubleshooting_TCMS start Problem: Schlechte Haftung oder niedriger Kontaktwinkel check_cleaning Oberflächen- vorbereitung überprüft? start->check_cleaning check_humidity Prozess unter trockenen Bedingungen durchgeführt? check_cleaning->check_humidity Ja sol_cleaning Reinigung & Aktivierung intensivieren (z.B. mit O₂-Plasma) check_cleaning->sol_cleaning Nein check_solution TCMS-Lösung frisch angesetzt? check_humidity->check_solution Ja sol_humidity In Glovebox oder unter Inertgas arbeiten check_humidity->sol_humidity Nein sol_solution Neue Lösung mit wasserfreiem Lösungsmittel ansetzen check_solution->sol_solution Nein success Problem gelöst check_solution->success Ja sol_cleaning->success sol_humidity->success sol_solution->success

References

Technisches Support-Center: Einfluss der Luftfeuchtigkeit auf die Reproduzierbarkeit der Trichlormethylsilan-Silanisierung

Author: BenchChem Technical Support Team. Date: December 2025

Dieses Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen (FAQs) bezüglich des Einflusses der Umgebungsfeuchtigkeit auf die Reproduzierbarkeit von Silanisierungsverfahren mit Trichlormethylsilan (TCMS).

Häufig gestellte Fragen (FAQs)

F1: Warum sind meine Ergebnisse der TCMS-Silanisierung nicht reproduzierbar?

Die mangelnde Reproduzierbarkeit bei der TCMS-Silanisierung ist häufig auf unkontrollierte Luftfeuchtigkeit zurückzuführen. This compound ist extrem reaktiv gegenüber Wasser. Eine hohe Luftfeuchtigkeit kann zu einer vorzeitigen Hydrolyse und Selbstkondensation des Silans in der Lösung führen, noch bevor es an die Substratoberfläche binden kann[1][2]. Dies führt zur Bildung von Siloxan-Aggregaten anstelle einer geordneten Monoschicht, was die Oberflächeneigenschaften uneinheitlich macht[2].

F2: Was sind die sichtbaren Anzeichen einer fehlgeschlagenen Silanisierung aufgrund von zu hoher Feuchtigkeit?

Typische Anzeichen sind ein trübes, nebliges oder ungleichmäßiges Erscheinungsbild der beschichteten Oberfläche. Anstatt einer glatten, homogenen Schicht können sich weiße Ablagerungen oder "Inseln" aus polymerisiertem Silan bilden. Die erwartete Änderung der Oberflächeneigenschaften, wie z. B. eine erhöhte Hydrophobie, wird möglicherweise nicht oder nur inkonsistent erreicht[1].

F3: Wie genau stört Feuchtigkeit die TCMS-Reaktion an der Oberfläche?

Feuchtigkeit initiiert eine Konkurrenzreaktion. Im Idealfall (niedrige Feuchtigkeit) reagieren die Si-Cl-Gruppen des TCMS mit den Hydroxylgruppen (-OH) auf der Substratoberfläche. Bei Vorhandensein von überschüssigem Wasser (hohe Luftfeuchtigkeit) reagiert TCMS bevorzugt mit den Wassermolekülen in der Lösung (Hydrolyse), was zur Bildung von Silanolen (Si-OH) führt. Diese Silanole kondensieren dann schnell miteinander und bilden unerwünschte Polysiloxan-Netzwerke in der Lösung und auf der Oberfläche[2]. Zudem bildet die Reaktion von TCMS mit Wasser Salzsäure (HCl) als Nebenprodukt[3][4].

F4: Welches ist der ideale Feuchtigkeitsgrad für eine TCMS-Silanisierung?

Die ideale relative Luftfeuchtigkeit sollte so niedrig wie möglich sein. Studien an einem ähnlichen Molekül, Octadecyltrichlorsilan (OTS), zeigten, dass bei einer relativen Luftfeuchtigkeit von unter 18 % über einen Zeitraum von 11 Tagen keine nennenswerte Zersetzung des Silans stattfand[2]. Im Gegensatz dazu waren bei 83 % relativer Luftfeuchtigkeit bereits nach zwei Tagen alle Silanmoleküle hydrolysiert[2]. Daher wird dringend empfohlen, den Prozess in einer kontrollierten Umgebung wie einer Handschuhbox (Glovebox) oder einem Exsikkator durchzuführen[1].

F5: Kann ich eine bereits geöffnete Flasche this compound verwenden?

Die Verwendung von TCMS aus einer bereits geöffneten Flasche ist riskant. Bei jedem Öffnen kann Luftfeuchtigkeit eindringen und das Silan hydrolysieren. Für maximale Reproduzierbarkeit sollten Sie immer eine frische, ungeöffnete Flasche verwenden und das Reagenz unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) handhaben und lagern.

Anleitung zur Fehlerbehebung

Problem: Inkonsistente oder nicht reproduzierbare Oberflächeneigenschaften (z. B. Kontaktwinkel, Schichtdicke) nach der Silanisierung.

Mögliche Ursache Lösungsvorschlag
1. Unkontrollierte Umgebungsfeuchtigkeit Führen Sie alle Schritte (Vorbereitung der Lösung, Reaktion, Spülung) in einer Umgebung mit kontrollierter, niedriger Luftfeuchtigkeit durch (z. B. Glovebox unter Stickstoff- oder Argonatmosphäre). Verwenden Sie ausschließlich wasserfreie Lösungsmittel und getrocknete Glasgeräte.
2. Vorzeitige Hydrolyse des Silans Verwenden Sie eine frische Ampulle oder Flasche TCMS. Bereiten Sie die Silanisierungslösung unmittelbar vor dem Gebrauch frisch zu. Lagern Sie TCMS unter Inertgas und dicht verschlossen.
3. Unzureichende Oberflächenvorbereitung Die Substratoberfläche muss sauber und reich an Hydroxylgruppen sein. Implementieren Sie ein rigoroses Reinigungsprotokoll, z. B. mit Piranha-Lösung (Vorsicht!) oder Sauerstoffplasma, um eine hohe Dichte an reaktiven -OH-Gruppen zu erzeugen[1].
4. Falsche Konzentration oder Reaktionszeit Optimieren Sie die Silankonzentration. Eine zu hohe Konzentration fördert die Bildung von Aggregaten[1]. Beginnen Sie mit niedrigen Konzentrationen (z. B. 1-2 % v/v) und passen Sie diese empirisch an. Stellen Sie sicher, dass die Reaktionszeit für eine vollständige Bedeckung ausreicht.
5. Unzureichende Aushärtung (Curing) Ein Aushärtungsschritt nach der Beschichtung (z. B. Erhitzen im Ofen) ist oft notwendig, um die kovalente Bindung zur Oberfläche zu vervollständigen und flüchtige Nebenprodukte zu entfernen[1].

Quantitative Daten

Die Reproduzierbarkeit der Silanisierung ist direkt von der Umgebungsfeuchtigkeit abhängig. Die folgende Tabelle fasst Daten aus einer Studie über Octadecyltrichlorsilan (OTS) zusammen, dessen Reaktivität gegenüber Wasser mit der von TCMS vergleichbar ist, und verdeutlicht den kritischen Einfluss der relativen Luftfeuchtigkeit (RH).

Tabelle 1: Einfluss der relativen Luftfeuchtigkeit auf die Stabilität von Trichlorsilanen in Lösung

Relative Luftfeuchtigkeit (RH) Beobachtung Ergebnis für die Silanisierung
< 18 % Keine Umwandlung von Silan zu Silanol über 11 Tage nachgewiesen[2]. Hohe Reproduzierbarkeit, Bildung einer geordneten Monoschicht ist wahrscheinlich.

| 83 % | Vollständige Umwandlung von Silan zu Silanol innerhalb von 2 Tagen[2]. | Geringe Reproduzierbarkeit, hohe Wahrscheinlichkeit für die Bildung von Aggregaten und einer ungleichmäßigen Schicht. |

Experimentelle Protokolle

Beispielprotokoll: TCMS-Silanisierung unter kontrollierter Atmosphäre

Dieses Protokoll beschreibt einen Arbeitsablauf zur Maximierung der Reproduzierbarkeit durch Kontrolle der Luftfeuchtigkeit.

  • Substratvorbereitung:

    • Reinigen Sie die Substrate (z. B. Glas- oder Siliziumwafer) gründlich. Eine bewährte Methode ist die Behandlung mit einer Piranha-Lösung (Mischung aus Schwefelsäure und Wasserstoffperoxid; EXTREME VORSICHT! ) oder eine 5-minütige Behandlung in einem Sauerstoffplasma-Reiniger, um organische Verunreinigungen zu entfernen und die Oberfläche mit Hydroxylgruppen zu aktivieren[1].

    • Spülen Sie die Substrate gründlich mit Reinstwasser und anschließend mit einem wasserfreien Lösungsmittel (z. B. wasserfreiem Toluol oder Cyclohexan).

    • Trocknen Sie die Substrate vollständig in einem Ofen bei 120 °C für mindestens 1 Stunde und lassen Sie sie in einem Exsikkator auf Raumtemperatur abkühlen.

  • Vorbereitung der Silanisierungslösung (in einer Glovebox):

    • Überführen Sie alle benötigten Materialien (getrocknete Substrate, wasserfreies Lösungsmittel, frisches TCMS, Glasware) in eine Glovebox mit einer inerten Atmosphäre (N₂ oder Ar) und niedriger Luftfeuchtigkeit (< 20 % RH).

    • Stellen Sie eine 1 % (v/v) TCMS-Lösung her, indem Sie TCMS langsam zu wasserfreiem Toluol oder Cyclohexan geben[5]. Bereiten Sie die Lösung unmittelbar vor der Verwendung frisch zu.

  • Silanisierungsreaktion (in einer Glovebox):

    • Tauchen Sie die vorbereiteten Substrate für 15-30 Minuten in die frisch hergestellte TCMS-Lösung. Sorgen Sie für eine leichte Bewegung der Lösung oder des Substrats, um eine gleichmäßige Beschichtung zu gewährleisten.

  • Spül- und Trocknungsschritte (in einer Glovebox):

    • Nehmen Sie die Substrate aus der Silanlösung und spülen Sie sie nacheinander mit frischem, wasserfreiem Lösungsmittel (z. B. Toluol), um überschüssiges, ungebundenes Silan zu entfernen.

    • Trocknen Sie die Substrate mit einem sanften Strom von Inertgas (N₂ oder Ar).

  • Aushärtung (Curing):

    • Überführen Sie die beschichteten Substrate aus der Glovebox in einen Ofen.

    • Härten Sie die Schicht bei 100-120 °C für 30-60 Minuten aus. Dieser Schritt fördert die Bildung stabiler kovalenter Si-O-Si-Bindungen zwischen der Silanschicht und der Substratoberfläche[1].

  • Lagerung:

    • Lagern Sie die fertig silanisierten Substrate in einer sauberen, trockenen und inerten Umgebung (z. B. in einem Exsikkator oder unter Stickstoff), um eine Kontamination oder Degradation der Oberfläche zu vermeiden[1].

Visualisierungen

Die folgenden Diagramme illustrieren die chemischen Abläufe und den empfohlenen Arbeitsablauf.

G cluster_ideal Gewünschte Reaktion (Niedrige Luftfeuchtigkeit) cluster_undesired Unerwünschte Reaktion (Hohe Luftfeuchtigkeit) TCMS_ideal TCMS (CH₃SiCl₃) Covalent_Bond Stabile kovalente Bindung (Si-O-Substrat) TCMS_ideal->Covalent_Bond Reaktion an der Grenzfläche Surface_OH Substrat-Oberfläche (-OH) Surface_OH->Covalent_Bond TCMS_undesired TCMS (CH₃SiCl₃) Silanol Silanol-Intermediat (CH₃Si(OH)₃) TCMS_undesired->Silanol Schnelle Hydrolyse H2O Wasser (H₂O) in Lösung/Luft H2O->Silanol Polymer Polysiloxan-Aggregate (unerwünschtes Polymer) Silanol->Polymer Selbstkondensation

Bildunterschrift: Konkurrierende Reaktionswege bei der TCMS-Silanisierung.

G start Start: Substrat clean 1. Oberflächenreinigung & Aktivierung start->clean dry 2. Trocknung (Ofen & Exsikkator) clean->dry glovebox 3. Transfer in Glovebox (<20% RH) dry->glovebox prepare 4. Silanlösung frisch ansetzen glovebox->prepare react 5. Silanisierungsreaktion prepare->react rinse 6. Spülen mit wasserfreiem Lösungsmittel react->rinse cure 7. Aushärtung (Ofen) rinse->cure Transfer aus Glovebox end Ende: Reproduzierbare Oberfläche cure->end

Bildunterschrift: Empfohlener Arbeitsablauf für eine reproduzierbare TCMS-Silanisierung.

G problem Problem: Inkonsistente Ergebnisse check_humidity Luftfeuchtigkeit kontrolliert? problem->check_humidity humidity_no Nein check_humidity->humidity_no Nein humidity_yes Ja check_humidity->humidity_yes Ja implement_control Lösung: Glovebox/Exsikkator nutzen, wasserfreie Lösemittel verwenden humidity_no->implement_control check_silane Silan frisch? humidity_yes->check_silane silane_no Nein check_silane->silane_no Nein silane_yes Ja check_silane->silane_yes Ja use_fresh_silane Lösung: Neue Charge verwenden, unter Inertgas handhaben silane_no->use_fresh_silane check_surface Lösung: Oberflächenreinigung optimieren, Aushärtungsschritt prüfen silane_yes->check_surface

Bildunterschrift: Logischer Fehlerbehebungs-Workflow für die TCMS-Silanisierung.

References

Vermeidung von Rissbildung in aus Trichlormethylsilan gewonnenen Filmen

Author: BenchChem Technical Support Team. Date: December 2025

Willkommen im technischen Support-Center für die Herstellung von Filmen aus Trichlormethylsilan (TCMS). Dieses Zentrum richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufig auftretende Probleme bei der Filmherstellung, insbesondere die Rissbildung, zu adressieren.

Fehlerbehebungshandbuch: Vermeidung von Rissbildung

Die Rissbildung in aus TCMS gewonnenen Filmen ist ein häufiges Problem, das typischerweise durch innere Spannungen während des Ablagerungs- und Aushärtungsprozesses verursacht wird. Die folgende Anleitung im Frage-Antwort-Format soll Ihnen helfen, spezifische Probleme zu identifizieren und zu beheben.

Frage 1: Warum weist mein aus TCMS hergestellter Film nach dem Trocknen Risse auf?

Antwort: Rissbildung ist hauptsächlich auf Schrumpfungsspannungen zurückzuführen, die während der Hydrolyse und Kondensation von TCMS entstehen. Wenn das Lösungsmittel verdampft und die Siloxan-Bindungen (Si-O-Si) sich bilden, zieht sich der Film zusammen. Wenn diese Spannung die mechanische Festigkeit des Films übersteigt, kommt es zur Rissbildung. Zu den Hauptursachen gehören:

  • Zu schnelle Verdunstung des Lösungsmittels: Führt zu einem ungleichmäßigen Trocknen und hohen Spannungsgradienten.

  • Hohe TCMS-Konzentration: Eine höhere Konzentration kann zu einer dickeren Schicht und stärkeren Schrumpfungskräften führen.

  • Unkontrollierte Luftfeuchtigkeit: TCMS reagiert heftig mit Wasser. Eine zu hohe Luftfeuchtigkeit führt zu einer schnellen und unkontrollierten Polymerisation, was die inneren Spannungen erhöht.

  • Unzureichende Aushärtung: Eine unvollständige Vernetzung vor der vollständigen Trocknung kann den Film anfällig für Risse machen.

Frage 2: Welche Rolle spielt die Luftfeuchtigkeit und wie kann ich sie kontrollieren?

Antwort: Die Luftfeuchtigkeit ist ein kritischer Parameter, da sie die Hydrolyserate von TCMS direkt beeinflusst. Eine hohe Luftfeuchtigkeit beschleunigt die Reaktion, was zu einer schnellen Gelbildung und erhöhten Spannungen führt. Eine zu niedrige Luftfeuchtigkeit kann die Reaktion verlangsamen und zu einer unvollständigen Vernetzung führen.

Lösungsansätze:

  • Kontrollierte Atmosphäre: Führen Sie die Beschichtung in einer Glovebox oder einer Kammer mit kontrollierter Luftfeuchtigkeit durch.

  • Optimale relative Luftfeuchtigkeit (RH): Obwohl spezifische Daten für TCMS rar sind, wird für ähnliche Silanisierungsprozesse oft eine relative Luftfeuchtigkeit im Bereich von 30-50 % als optimal angesehen, um eine kontrollierte Reaktion zu gewährleisten.

Frage 3: Mein Film reißt auch bei kontrollierter Luftfeuchtigkeit. Was kann ich noch tun?

Antwort: Wenn die Luftfeuchtigkeit kontrolliert wird, können andere Faktoren eine Rolle spielen.

Lösungsansätze:

  • Reduzieren Sie die Schichtdicke: Dickere Filme neigen eher zur Rissbildung. Versuchen Sie, mehrere dünne Schichten aufzutragen, anstatt einer einzigen dicken Schicht. Lassen Sie jede Schicht vor dem Auftragen der nächsten teilweise aushärten.

  • Optimieren Sie die TCMS-Konzentration: Verringern Sie die Konzentration von TCMS in Ihrem Lösungsmittel. Eine niedrigere Konzentration führt zu einer langsameren und kontrollierteren Filmbildung.

  • Wahl des Lösungsmittels: Verwenden Sie ein wasserfreies, aprotisches Lösungsmittel (z. B. Toluol, Hexan), um die Hydrolyse nur durch die Umgebungsfeuchtigkeit zu initiieren.

  • Tempern (Annealing): Eine Nachbehandlung durch Tempern kann helfen, innere Spannungen abzubauen.

Frage 4: Wie beeinflusst das Tempern die Filmqualität und welche Parameter sollte ich verwenden?

Antwort: Das Tempern nach der Abscheidung kann die mechanische Stabilität des Films erheblich verbessern, indem es innere Spannungen abbaut und die Vernetzung vervollständigt.

Lösungsansätze:

  • Temperatur und Zeit: Die optimalen Parameter hängen vom Substrat und der Filmdicke ab. Beginnen Sie mit einem schrittweisen Temperaturanstieg, um einen thermischen Schock zu vermeiden. Für Silikatfilme auf Glas- oder Siliziumsubstraten können Temperaturen zwischen 100 °C und 500 °C für eine Dauer von 30 Minuten bis zu mehreren Stunden wirksam sein.

  • Atmosphäre: Das Tempern kann unterINERtgas (z. B. Stickstoff, Argon) durchgeführt werden, um Oxidation zu verhindern.

Häufig gestellte Fragen (FAQs)

F: Welches Substrat ist am besten für die Abscheidung von TCMS-Filmen geeignet? A: Substrate mit einer hohen Dichte an Hydroxylgruppen (-OH) auf der Oberfläche, wie Glas, Siliziumwafer oder oxidierte Metalle, sind ideal, da sie eine kovalente Bindung mit den Silanolgruppen ermöglichen, was die Haftung verbessert.

F: Wie reinige ich mein Substrat vor der Beschichtung? A: Eine sorgfältige Reinigung ist entscheidend für eine gute Haftung und einen gleichmäßigen Film. Ein typisches Protokoll umfasst das Spülen mit Aceton, gefolgt von Isopropanol und deionisiertem Wasser. Anschließend kann eine Plasmabehandlung oder eine Behandlung mit Piranha-Lösung (eine Mischung aus Schwefelsäure und Wasserstoffperoxid) die Oberfläche aktivieren und die Anzahl der Hydroxylgruppen erhöhen.

F: Kann ich die Rissbildung durch Zusätze in der TCMS-Lösung verhindern? A: In einigen Fällen können Zusätze wie andere, flexiblere Silan-Monomere in geringen Mengen helfen, die Sprödigkeit des Films zu reduzieren. Dies erfordert jedoch eine sorgfältige Optimierung, um die gewünschten Filmeigenschaften nicht zu beeinträchtigen.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst empfohlene Parameterbereiche zur Vermeidung von Rissbildung zusammen. Diese Werte sind als Ausgangspunkte für die Optimierung Ihrer spezifischen Experimente zu verstehen.

ParameterEmpfohlener BereichAnmerkungen
TCMS-Konzentration 0,1 - 2,0 % (v/v) in wasserfreiem LösungsmittelHöhere Konzentrationen erhöhen das Risiko von Rissbildung.
Relative Luftfeuchtigkeit (RH) 30 - 50 %Kritischer Parameter zur Steuerung der Hydrolysegeschwindigkeit.
Ablagerungstemperatur Raumtemperatur (20 - 25 °C)Höhere Temperaturen können die Verdunstung des Lösungsmittels beschleunigen.
Aushärtungstemperatur Raumtemperatur bis 120 °CEine anfängliche Aushärtung bei Raumtemperatur gefolgt von einem schrittweisen Erhitzen ist oft vorteilhaft.
Temperzeit 30 - 120 MinutenLängere Zeiten können bei niedrigeren Temperaturen erforderlich sein.
Tempertemperatur 150 - 500 °CAbhängig von der thermischen Stabilität des Substrats.
Filmdicke < 500 nm pro SchichtDas Auftragen mehrerer dünner Schichten ist der Abscheidung einer einzelnen dicken Schicht vorzuziehen.

Detaillierte experimentelle Protokolle

Protokoll 1: Dampfphasenabscheidung von TCMS auf Glassubstraten

Dieses Protokoll beschreibt eine Methode zur Herstellung eines dünnen, rissfreien Polymethylsiloxan-Films auf einem Glassubstrat.

  • Substratreinigung: a. Reinigen Sie die Glasobjektträger 15 Minuten lang im Ultraschallbad in Aceton. b. Spülen Sie die Objektträger gründlich mit deionisiertem Wasser. c. Trocknen Sie die Objektträger unter einem Stickstoffstrom. d. Aktivieren Sie die Oberfläche durch eine 5-minütige Sauerstoff-Plasma-Behandlung.

  • Vorbereitung der Abscheidungskammer: a. Platzieren Sie die gereinigten Substrate in einem Exsikkator oder einer Vakuumkammer. b. Stellen Sie ein kleines, offenes Gefäß mit 100-200 µL TCMS in die Kammer, entfernt von den Substraten. c. Evakuieren Sie die Kammer auf einen Druck von < 1 mbar.

  • Filmbildung: a. Führen Sie über ein Nadelventil kontrolliert Wasserdampf in die Kammer ein, bis ein Druckanstieg auf ca. 5-10 mbar erreicht ist, um eine kontrollierte Hydrolyse zu initiieren. b. Lassen Sie die Reaktion für 1-2 Stunden bei Raumtemperatur ablaufen. Der TCMS-Dampf reagiert mit der Feuchtigkeit und den Hydroxylgruppen auf der Substratoberfläche.

  • Aushärtung und Tempern: a. Belüften Sie die Kammer mit trockenem Stickstoff und entnehmen Sie die beschichteten Substrate. b. Härten Sie die Filme für 30 Minuten bei 120 °C in einem Ofen aus, um restliches Lösungsmittel und Wasser zu entfernen. c. Tempern Sie die Filme anschließend bei 250 °C für 1 Stunde, um die Vernetzung zu vervollständigen und Spannungen abzubauen.

Visualisierungen

Die folgenden Diagramme illustrieren die logischen Zusammenhänge und Arbeitsabläufe zur Vermeidung von Rissbildung.

G Logischer Zusammenhang der Rissbildung A Hohe Schrumpfungsspannung E Rissbildung A->E B Schnelle Hydrolyse/ Kondensation B->A C Dicke Filmschicht C->A D Schnelle Lösungsmittel- verdampfung D->A F Hohe TCMS- Konzentration F->B F->C G Hohe Luftfeuchtigkeit G->B H Hohe Temperatur H->D

Abbildung 1: Ursachen der Rissbildung in TCMS-Filmen.

G Workflow zur Fehlerbehebung bei Rissbildung start Problem: Rissbildung im Film q1 Luftfeuchtigkeit kontrolliert? start->q1 sol1 RH auf 30-50% einstellen q1->sol1 Nein q2 Filmdicke < 500 nm? q1->q2 Ja a1_yes Ja a1_no Nein sol1->q1 sol2 Mehrere dünne Schichten auftragen q2->sol2 Nein q3 TCMS-Konzentration < 2%? q2->q3 Ja a2_yes Ja a2_no Nein sol2->q2 sol3 Konzentration reduzieren q3->sol3 Nein q4 Film getempert? q3->q4 Ja a3_yes Ja a3_no Nein sol3->q3 sol4 Temperprozess (150-500°C) durchführen q4->sol4 Nein end_ok Rissfreier Film q4->end_ok Ja a4_yes Ja a4_no Nein sol4->q4

Abbildung 2: Schematischer Arbeitsablauf zur Fehlerbehebung.

Technisches Support-Center: Charakterisierung von unerwünschten Nebenprodukten bei Trichlormethylsilan-Reaktionen

Author: BenchChem Technical Support Team. Date: December 2025

Willkommen im technischen Support-Center. Diese Ressource richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit Trichlormethylsilan (TCMS, CH₃SiCl₃) arbeiten. Hier finden Sie detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) zur Identifizierung, Quantifizierung und Minimierung unerwünschter Nebenprodukte in Ihren Experimenten.

Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten unerwünschten Nebenprodukte bei Reaktionen mit this compound?

A1: Die häufigsten Nebenprodukte entstehen durch die hohe Reaktivität von this compound mit Feuchtigkeit (Wasser). Die primären Nebenprodukte sind:

  • Chlorwasserstoff (HCl): Entsteht bei der Hydrolyse der Si-Cl-Bindungen.[1][2]

  • Methylsilantriol (CH₃Si(OH)₃): Das direkte Hydrolyseprodukt von TCMS.[1]

  • Polymethylsilsesquioxane ([CH₃SiO₁.₅]ₙ): Stark vernetzte Silikonharze, die durch die schnelle Polykondensation von Methylsilantriol entstehen.[1]

  • Lineare und zyklische Siloxan-Oligomere: Kleinere, lösliche Polymere, die als Zwischenprodukte oder als Ergebnis unvollständiger Kondensation gebildet werden.

In organischen Synthesen, wie z. B. Silylierungsreaktionen, können auch unvollständig reagierte Zwischenprodukte oder durch HCl-katalysierte Folgereaktionen entstandene Verbindungen als Nebenprodukte auftreten.

F2: Wie kann ich die Bildung dieser Nebenprodukte minimieren?

A2: Die Minimierung von Nebenprodukten erfordert eine strikte Kontrolle der Reaktionsbedingungen:

  • Arbeiten unter inerten Bedingungen: Führen Sie alle Reaktionen unter einer trockenen, inerten Atmosphäre (z. B. Stickstoff oder Argon) durch, um den Kontakt mit Luftfeuchtigkeit zu vermeiden.[3]

  • Verwendung von trockenen Lösungsmitteln und Reagenzien: Stellen Sie sicher, dass alle verwendeten Lösungsmittel und Reagenzien wasserfrei sind. Aprotische Lösungsmittel wie Dichlormethan (DCM), Tetrahydrofuran (THF) oder Toluol sind oft eine gute Wahl.[4][5]

  • Kontrolle der Stöchiometrie: Eine genaue Kontrolle der Molverhältnisse der Reaktanden kann unvollständige Reaktionen und die Bildung von Nebenprodukten reduzieren.

  • Temperaturkontrolle: Führen Sie die Reaktion bei der optimalen Temperatur durch, um die Selektivität zu erhöhen und Nebenreaktionen zu unterdrücken.

F3: Welches ist die beste analytische Methode zur Identifizierung von Siloxan-Nebenprodukten?

A3: Die Gaschromatographie-Massenspektrometrie (GC-MS) ist die Methode der Wahl zur Identifizierung und Quantifizierung flüchtiger und semi-flüchtiger Siloxan-Nebenprodukte.[6][7] Sie ermöglicht die Trennung komplexer Gemische und die eindeutige Identifizierung der einzelnen Komponenten anhand ihrer Massenspektren. Für nichtflüchtige Polymere können Techniken wie die Kernspinresonanzspektroskopie (NMR) oder die Größenausschlusschromatographie (SEC) eingesetzt werden.

F4: Wie beeinflusst der pH-Wert die Nebenproduktbildung?

A4: Der pH-Wert spielt eine entscheidende Rolle. Bei der Hydrolyse von TCMS entsteht Chlorwasserstoff, was zu einem stark sauren Milieu führt (pH=1).[1] Diese sauren Bedingungen katalysieren die Kondensationsreaktionen von Silanolen zu Siloxanen. In organischen Synthesen kann die Zugabe einer Base, wie Triethylamin oder Pyridin, den entstehenden HCl neutralisieren und so unerwünschte säurekatalysierte Nebenreaktionen verhindern.[4]

Leitfaden zur Fehlerbehebung

Dieses Handbuch soll Ihnen helfen, spezifische Probleme zu diagnostizieren und zu lösen, die während Ihrer Experimente mit this compound auftreten können.

Problem Mögliche Ursache Lösungsvorschlag
Bildung eines weißen Feststoffs/Gels im Reaktionsgefäß Unkontrollierte Hydrolyse von TCMS durch Feuchtigkeit.Stellen Sie sicher, dass alle Glasgeräte absolut trocken sind (z. B. im Ofen bei 120 °C trocknen). Verwenden Sie trockene Lösungsmittel und eine inerte Gasatmosphäre (N₂ oder Ar).[8]
Geringe Ausbeute des gewünschten silylierten Produkts 1. Unvollständige Reaktion. 2. Konkurrierende Hydrolyse des TCMS. 3. Sterische Hinderung am Substrat.1. Erhöhen Sie die Reaktionszeit oder -temperatur. Überwachen Sie den Reaktionsfortschritt mittels TLC oder GC.[8] 2. Arbeiten Sie unter strikt wasserfreien Bedingungen.[4] 3. Verwenden Sie einen geeigneten Katalysator (z. B. DMAP) oder ein reaktiveres Silylierungsmittel.
Nicht reproduzierbare Ergebnisse 1. Variable Mengen an Feuchtigkeit in den Reagenzien/Lösungsmitteln. 2. Inhomogene Reaktionsmischung.1. Verwenden Sie frisch geöffnete oder ordnungsgemäß getrocknete und gelagerte Lösungsmittel und Reagenzien.[8] 2. Sorgen Sie für effizientes Rühren während der gesamten Reaktion.
Schwierigkeiten bei der Aufreinigung des Produkts von Silikon-Nebenprodukten Polare Silanol-Zwischenprodukte oder unpolare Siloxan-Oligomere eluieren zusammen mit dem Produkt.1. Versuchen Sie eine wässrige Aufarbeitung, um polare Silanole zu entfernen. 2. Optimieren Sie die chromatographischen Bedingungen (Säulenmaterial, Eluentensystem). Manchmal kann ein Wechsel von Kieselgel zu Aluminiumoxid (basisch oder neutral) hilfreich sein. 3. Eine Destillation oder Umkristallisation kann ebenfalls eine effektive Reinigungsmethode sein.

Quantitative Datenanalyse

Die Verteilung der Nebenprodukte ist stark von den Reaktionsbedingungen abhängig. Die folgende Tabelle fasst beispielhafte Daten zur Charakterisierung von Silan-Verunreinigungen mittels verschiedener analytischer Techniken zusammen.

Parameter GC-FID GC-MS Quantitative NMR (qNMR)
Prinzip Trennung nach Flüchtigkeit/Polarität, Detektion durch Flammenionisation.[8]Trennung mittels GC, Identifizierung und Quantifizierung basierend auf dem Masse-zu-Ladung-Verhältnis.[8]Quantifizierung basierend auf der Kernspinresonanz, z.B. von ¹H, ¹³C oder ²⁹Si.[8]
Nachweisgrenze (LOD) ca. 1-5 µg/mLOft niedriger als GC-FID, im pg/µL-Bereich möglich.[8]Höher als GC-Methoden, typischerweise im µg/mL- bis mg/mL-Bereich.[8]
Quantifizierungsgrenze (LOQ) ca. 5-20 µg/mLKann bis in den pg/µL-Bereich reichen.[8]Typischerweise im höheren µg/mL- bis mg/mL-Bereich.[8]
Präzision (RSD%) Typischerweise < 5%1-10% (Intra-Day), 1-18% (Inter-Day)Sehr hoch, oft < 1% mit internem Standard.
Vorteile Robust, kostengünstig, gute Linearität.Hohe Selektivität und Spezifität, strukturelle Informationen.Primäre quantitative Methode, keine Kalibrierkurve für jede Komponente erforderlich, strukturelle Informationen.[9]
Nachteile Keine strukturelle Identifizierung.Kann durch Matrixeffekte beeinflusst werden.Geringere Empfindlichkeit, Signalüberlappung kann problematisch sein.[10]

Experimentelle Protokolle

Protokoll 1: Probenvorbereitung und Analyse von Siloxan-Nebenprodukten mittels GC-MS

Ziel: Identifizierung und semiquantitative Analyse von flüchtigen Nebenprodukten aus einer this compound-Reaktion.

Methodik:

  • Probenentnahme: Entnehmen Sie eine Aliquote (ca. 100 µL) der Reaktionsmischung unter inerten Bedingungen.

  • Quenchen: Geben Sie die Probe sofort in ein verschließbares Probengefäß mit 1 mL trockenem Hexan und 100 µL einer Base (z. B. Pyridin), um nicht umgesetztes TCMS zu derivatisieren und HCl zu neutralisieren.

  • Hydrolyse und Extraktion (optional): Um polare Silanole zu entfernen, kann die Hexanphase vorsichtig mit deionisiertem Wasser gewaschen werden. Die Hexanphase wird anschließend über wasserfreiem Natriumsulfat getrocknet.

  • Verdünnung: Verdünnen Sie die Hexanlösung auf eine geeignete Konzentration (z. B. 1:100 oder 1:1000 in Hexan), um eine Überladung der GC-Säule zu vermeiden.

  • GC-MS-Analyse:

    • Injektor: 250 °C, Split-Modus (z. B. 50:1)

    • Trägergas: Helium, konstante Flussrate von 1,0 mL/min

    • Säule: Standard-Nichtpolar-Säule (z. B. 30 m x 0,25 mm, 0,25 µm Filmdicke, 5% Phenyl-Methylpolysiloxan)

    • Ofenprogramm: Start bei 50 °C (2 min halten), dann mit 15 °C/min auf 300 °C heizen (10 min halten).

    • MS-Transferlinie: 280 °C

    • Ionenquelle: 230 °C, Elektronenionisation (EI) bei 70 eV

    • Massenscanbereich: m/z 40-600

  • Datenauswertung: Identifizieren Sie die Peaks durch Vergleich der erhaltenen Massenspektren mit einer Spektrenbibliothek (z. B. NIST). Charakteristische Fragmente für Siloxane (z. B. m/z 73, 147, 207) sind zu erwarten.

Protokoll 2: Quantitative Analyse mittels ¹H-qNMR

Ziel: Bestimmung der molaren Verhältnisse von Hauptprodukt zu Nebenprodukten.

Methodik:

  • Probenvorbereitung: Wiegen Sie eine genaue Menge der Reaktionsmischung (ca. 10-20 mg) in ein NMR-Röhrchen ein.

  • Interner Standard: Fügen Sie eine exakt abgewogene Menge eines internen Standards hinzu. Der Standard sollte ein scharfes, gut aufgelöstes Signal in einem freien Bereich des Spektrums aufweisen und nicht mit den Analyten reagieren (z. B. 1,3,5-Trimethoxybenzol oder Maleinsäure).

  • Lösungsmittel: Lösen Sie die Probe und den Standard in einem deuterierten Lösungsmittel (z. B. CDCl₃, Aceton-d₆).

  • NMR-Messung:

    • Führen Sie ein quantitatives ¹H-NMR-Experiment durch. Wichtig sind eine lange Relaxationsverzögerung (d1 ≥ 5 x T₁ des langsamsten relaxierenden Protons) und ein Pulswinkel von 90°.

    • Stellen Sie sicher, dass das Spektrum eine gute Auflösung und ein hohes Signal-Rausch-Verhältnis aufweist.

  • Datenauswertung:

    • Integrieren Sie die Signale des Analyten, der Nebenprodukte und des internen Standards.

    • Die Konzentration des Analyten (Cₓ) kann mit der folgenden Formel berechnet werden: Cₓ = (Iₓ / Nₓ) * (Nₛₜₑ / Iₛₜₑ) * (mₛₜₑ / mₓ) * (Mₓ / Mₛₜₑ) * Pₛₜₑ Dabei sind: I = Integralfläche, N = Anzahl der Protonen des Signals, m = Masse, M = Molmasse, P = Reinheit; ₓ = Analyt, ₛₜₑ = Standard.

Visualisierungen

Bildung von Nebenprodukten durch Hydrolyse

Hydrolysis_Pathway TCMS This compound (CH₃SiCl₃) Water + 3 H₂O Silanetriol Methylsilantriol (CH₃Si(OH)₃) TCMS->Silanetriol Hydrolyse HCl + 3 HCl Polycondensation Polykondensation (- H₂O) Silanetriol->Polycondensation Schnell Oligomers Lineare & Zyklische Siloxan-Oligomere Polycondensation->Oligomers Polymer Polymethylsilsesquioxan ([CH₃SiO₁.₅]ₙ) (Vernetztes Harz) Oligomers->Polymer Weitere Kondensation

Abbildung 1: Reaktionsweg der Hydrolyse von this compound.

Experimenteller Workflow für die GC-MS-Analyse

GCMS_Workflow cluster_prep Probenvorbereitung cluster_analysis Analyse cluster_data Datenauswertung Sampling 1. Probenahme (Reaktionsmischung) Quenching 2. Quenchen & Derivatisierung (Hexan/Pyridin) Sampling->Quenching Dilution 3. Verdünnung Quenching->Dilution Injection 4. GC-Injektion Dilution->Injection Separation 5. Chromatographische Trennung Injection->Separation Detection 6. MS-Detektion (EI) Separation->Detection Identification 7. Peak-Identifizierung (Spektrenbibliothek) Detection->Identification Quantification 8. (Semi-)Quantifizierung (Peakfläche) Identification->Quantification

Abbildung 2: Workflow für die Analyse von Nebenprodukten mittels GC-MS.

References

Technisches Support-Center: Methoden zur Steuerung der Schichtdicke bei der Oberflächenmodifizierung mit Trichlormethylsilan

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen zur Steuerung der Schichtdicke bei der Oberflächenmodifizierung mit Trichlormethylsilan (TCMS).

Häufig gestellte Fragen (FAQs)

F1: Warum ist meine mit this compound (TCMS) beschichtete Oberfläche nicht gleichmäßig?

A1: Eine ungleichmäßige Beschichtung kann verschiedene Ursachen haben:

  • Unzureichende Oberflächenvorbereitung: Die Substratoberfläche muss makellos sauber sein, um eine einheitliche Silanisierung zu gewährleisten. Organische Rückstände oder Verunreinigungen können die Hydroxylgruppen der Oberfläche blockieren und so die Anbindung des Silans verhindern.

  • Umgebungsfaktoren: Eine hohe Luftfeuchtigkeit kann zu einer vorzeitigen Hydrolyse und Selbstkondensation des Silans in der Lösung führen, bevor es an die Oberfläche binden kann. Extreme Temperaturen können ebenfalls die Reaktionsgeschwindigkeit beeinflussen und zu einer ungleichmäßigen Abscheidung führen.[1]

  • Inhomogenität des Substrats: Das Substrat selbst kann Variationen in der Oberflächenchemie oder -topographie aufweisen, die zu einer uneinheitlichen Silanisierung führen.

F2: Die Haftung meiner nachfolgenden Polymerschicht auf der silanisierten Oberfläche ist schlecht. Wie kann ich sie verbessern?

A2: Eine schlechte Haftung hängt oft mit Problemen mit der funktionellen Gruppe des Silans zusammen. Ist die Silanschicht zu dick, kann dies zu einer zufälligen Ausrichtung der Moleküle führen, wodurch die funktionellen Gruppen für die nachfolgende Reaktion nicht zugänglich sind.[1] Eine Optimierung der Schichtdicke auf eine Monolage oder eine sehr dünne Schicht ist entscheidend.

F3: Welchen Einfluss hat die Luftfeuchtigkeit auf die TCMS-Schichtbildung?

A3: Die Luftfeuchtigkeit ist ein kritischer Parameter. Wasser ist für die Hydrolyse der Chlorsilylgruppen zu Silanolen notwendig, welche dann mit den Oberflächenhydroxylgruppen reagieren. Eine zu hohe Luftfeuchtigkeit kann jedoch zur Polymerisation des TCMS in der Gas- oder Lösungsphase führen, was zu einer rauen und ungleichmäßigen Beschichtung führt.[1][2][3][4][5] Eine kontrollierte, niedrige bis moderate Luftfeuchtigkeit ist für die Bildung einer geordneten Monoschicht optimal.

F4: Meine TCMS-Beschichtung zeigt eine geringe Hydrophobie (niedriger Kontaktwinkel). Was ist die Ursache?

A4: Eine geringe Hydrophobie deutet auf eine unvollständige Oberflächenbedeckung hin. Mögliche Ursachen sind eine zu kurze Reaktionszeit, eine zu niedrige TCMS-Konzentration oder eine unzureichende Aktivierung der Substratoberfläche, was zu einer geringen Dichte an Hydroxylgruppen führt.

Anleitungen zur Fehlerbehebung

Nachfolgend finden Sie eine Anleitung zur Behebung spezifischer Probleme, die während Ihrer Experimente auftreten können.

ProblemMögliche UrsacheEmpfohlene Lösung
Ungleichmäßige Beschichtung / Fleckenbildung Unzureichende Reinigung des Substrats.Implementieren Sie ein strenges Reinigungsprotokoll. Für Glas- oder Siliziumoberflächen sind eine Piranha-Lösung oder eine Sauerstoffplasmabehandlung wirksam, um eine hohe Dichte an Oberflächenhydroxylgruppen zu erzeugen.[1]
Unkontrollierte Luftfeuchtigkeit.Führen Sie die Reaktion in einer Umgebung mit kontrollierter Luftfeuchtigkeit durch, z. B. in einer Glove-Box unter Stickstoffatmosphäre.
Zu hohe Konzentration des Silans.Reduzieren Sie die TCMS-Konzentration in der Lösung, um die Bildung von Aggregaten und Mehrfachschichten zu vermeiden.[6]
Schlechte Haftung nachfolgender Schichten Zu dicke TCMS-Schicht.Optimieren Sie die Abscheideparameter (Konzentration, Zeit, Temperatur), um eine Monoschicht zu erzielen. Dies stellt sicher, dass die funktionellen Gruppen für nachfolgende Reaktionen zugänglich sind.[1]
Unvollständige Vernetzung der Silanschicht.Führen Sie nach der Abscheidung einen Aushärtungsschritt bei erhöhter Temperatur (z. B. 110-120 °C) durch, um die Bildung eines stabilen Siloxan-Netzwerks zu fördern.[1]
Inkonsistente Schichtdicke von Charge zu Charge Variationen in den Prozessparametern.Stellen Sie eine genaue Kontrolle und Reproduzierbarkeit von Temperatur, Konzentration, Reaktionszeit und Luftfeuchtigkeit sicher.
Alterung der TCMS-Lösung.Verwenden Sie für jedes Experiment eine frisch angesetzte TCMS-Lösung. Silanlösungen können mit der Zeit hydrolysieren und polymerisieren.[6]

Quantitative Daten zur Schichtdickensteuerung

Die präzise Steuerung der Schichtdicke ist entscheidend für die gewünschten Oberflächeneigenschaften. Die folgende Tabelle fasst die qualitativen Auswirkungen verschiedener Parameter auf die Schichtdicke bei der TCMS-Abscheidung zusammen. Quantitative Daten sind in der Literatur oft spezifisch für das jeweilige experimentelle Setup (z.B. CVD-Reaktor-Geometrie).

ParameterMethodeEinfluss auf die SchichtdickeAnmerkungen
TCMS-Konzentration LösungsphasenabscheidungEine höhere Konzentration führt im Allgemeinen zu einer dickeren Schicht.[6]Bei zu hohen Konzentrationen besteht die Gefahr der Bildung unkontrollierter Polymerschichten und Aggregate.
Gasphasenabscheidung (CVD)Ein höherer Partialdruck des TCMS führt zu einer höheren Abscheiderate und damit zu einer dickeren Schicht.Die Beziehung ist oft nicht linear und hängt von anderen Parametern wie der Temperatur ab.
Reaktionszeit LösungsphasenabscheidungLängere Reaktionszeiten führen zu dickeren Schichten, bis die Oberfläche gesättigt ist.Die anfängliche Adsorption ist schnell, gefolgt von einer langsameren Selbstorganisation und Vernetzung.
Gasphasenabscheidung (CVD)Längere Abscheidezeiten führen direkt zu dickeren Schichten. Die Schichtdicke ist oft proportional zur Zeit.Die Abscheiderate kann sich im Laufe der Zeit durch die Verarmung der Reaktanden verringern.
Temperatur LösungsphasenabscheidungEine moderate Temperaturerhöhung kann die Reaktionskinetik beschleunigen und zu einer dichteren Schicht führen.Zu hohe Temperaturen können die Löslichkeit des Silans verringern und die Aggregatbildung fördern.
Gasphasenabscheidung (CVD)Die Abscheiderate nimmt mit der Temperatur zu, bis ein massentransportlimitiertes Regime erreicht wird.[7]Bei sehr hohen Temperaturen kann die Abscheiderate aufgrund von Gasphasenreaktionen und Desorption wieder abnehmen.
Luftfeuchtigkeit Lösungs- & GasphaseKritisch für die Hydrolyse. Eine moderate Luftfeuchtigkeit ist optimal für die Monolagenbildung.Zu hohe Luftfeuchtigkeit führt zu unkontrollierter Polymerisation und rauen, dicken Schichten.[4]

Experimentelle Protokolle

Protokoll 1: Gasphasenabscheidung von this compound (TCMS)

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Erzeugung einer hydrophoben TCMS-Schicht auf einem Substrat mittels Gasphasenabscheidung.

Materialien:

  • Substrat (z. B. Siliziumwafer, Glasobjektträger)

  • This compound (TCMS)

  • Vakuumexsikkator

  • Vakuumpumpe

  • Behälter für TCMS (z. B. ein kleines Becherglas)

  • Reinigungs- und Aktivierungslösung (z. B. Piranha-Lösung, Sauerstoffplasma-Gerät)

Vorgehensweise:

  • Substratvorbereitung:

    • Reinigen Sie das Substrat gründlich, um organische Verunreinigungen zu entfernen (z. B. durch Ultraschallbehandlung in Aceton und Isopropanol).

    • Aktivieren Sie die Oberfläche, um Hydroxylgruppen zu erzeugen. Dies kann durch eine Behandlung mit Piranha-Lösung (Vorsicht: extrem ätzend!) oder in einem Sauerstoffplasma erfolgen.

    • Spülen Sie das Substrat gründlich mit deionisiertem Wasser und trocknen Sie es unter einem Strom von trockenem Stickstoff oder Argon.

  • Abscheidung:

    • Stellen Sie das gereinigte und aktivierte Substrat in einen Vakuumexsikkator.

    • Geben Sie einige Tropfen TCMS in einen separaten, offenen Behälter (z. B. ein kleines Becherglas) und stellen Sie diesen ebenfalls in den Exsikkator. Stellen Sie sicher, dass das flüssige TCMS das Substrat nicht berührt.

    • Evakuieren Sie den Exsikkator vorsichtig mit einer Vakuumpumpe auf einen Druck von < 100 mTorr.

    • Schließen Sie das Ventil zur Vakuumpumpe und lassen Sie die Abscheidung für eine definierte Zeit (z. B. 1-4 Stunden) bei Raumtemperatur stattfinden. Die Abscheidezeit beeinflusst die Schichtdicke.

  • Nachbehandlung:

    • Belüften Sie den Exsikkator vorsichtig mit einem inerten Gas (z. B. Stickstoff).

    • Entnehmen Sie das beschichtete Substrat.

    • (Optional) Spülen Sie das Substrat mit einem wasserfreien Lösungsmittel (z. B. Toluol oder Hexan), um lose anhaftende Moleküle zu entfernen.

    • Härten Sie das Substrat in einem Ofen bei 110-120 °C für 30-60 Minuten, um die Vernetzung der Silanschicht zu fördern.

Protokoll 2: Lösungsphasenabscheidung von this compound (TCMS)

Dieses Protokoll beschreibt die Abscheidung einer TCMS-Schicht aus einer Lösung.

Materialien:

  • Substrat (z. B. Siliziumwafer, Glasobjektträger)

  • This compound (TCMS)

  • Wasserfreies Lösungsmittel (z. B. Toluol oder Hexan)

  • Reinigungs- und Aktivierungslösung

  • Reaktionsgefäß mit Dichtung (z. B. Petrischale in einem größeren, verschließbaren Behälter)

  • Inertgasatmosphäre (z. B. Glove-Box oder Schlenk-Technik)

Vorgehensweise:

  • Substratvorbereitung:

    • Führen Sie die gleichen Reinigungs- und Aktivierungsschritte wie in Protokoll 1 durch.

  • Lösungsherstellung und Abscheidung:

    • Arbeiten Sie unter einer Inertgasatmosphäre, um die Luftfeuchtigkeit zu kontrollieren.

    • Stellen Sie eine verdünnte Lösung von TCMS in einem wasserfreien Lösungsmittel her (z. B. 0,1 - 2 % v/v). Die Konzentration ist ein entscheidender Parameter zur Steuerung der Schichtdicke.

    • Tauchen Sie das gereinigte und aktivierte Substrat in die TCMS-Lösung.

    • Lassen Sie die Reaktion für eine definierte Zeit (z. B. 30 Minuten bis 2 Stunden) bei Raumtemperatur ablaufen.

  • Nachbehandlung:

    • Entnehmen Sie das Substrat aus der Lösung.

    • Spülen Sie es gründlich mit frischem, wasserfreiem Lösungsmittel, um überschüssiges, nicht abreagiertes Silan zu entfernen.

    • Führen Sie eine abschließende Spülung mit einem flüchtigeren Lösungsmittel wie Isopropanol durch.

    • Trocknen Sie das Substrat unter einem Strom von trockenem Stickstoff.

    • Härten Sie die Beschichtung wie in Protokoll 1 beschrieben im Ofen.

Visualisierungen

TCMS_Deposition_Workflow cluster_prep 1. Substratvorbereitung cluster_deposition 2. TCMS-Abscheidung cluster_post 3. Nachbehandlung Reinigung Reinigung (z.B. Ultraschall) Aktivierung Aktivierung (z.B. O2-Plasma) Reinigung->Aktivierung Hydrolyse Hydrolyse (TCMS -> Silanol) Aktivierung->Hydrolyse Kondensation Kondensation (Anbindung an Oberfläche) Hydrolyse->Kondensation Polymerisation Polymerisation (Vernetzung) Kondensation->Polymerisation Spuelen Spülen Polymerisation->Spuelen Aushaerten Aushärten (110-120°C) Spuelen->Aushaerten Endprodukt Funktionalisierte Oberfläche Aushaerten->Endprodukt

Abbildung 1: Allgemeiner Arbeitsablauf für die Oberflächenmodifizierung mit TCMS.

Parameter_Einfluss Schichtdicke Schichtdicke Konzentration Konzentration Konzentration->Schichtdicke Zeit Reaktionszeit Zeit->Schichtdicke Temperatur Temperatur Temperatur->Schichtdicke Feuchtigkeit Luftfeuchtigkeit Feuchtigkeit->Schichtdicke komplexer Einfluss

Abbildung 2: Schlüsselfaktoren, die die Schichtdicke bei der TCMS-Modifizierung beeinflussen.

References

Validation & Comparative

Bewertung verschiedener Vorläufer für die SiC-Abscheidung im Vergleich zu Trichlormethylsilan

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die sich mit der Abscheidung von Siliziumkarbid (SiC) befassen, ist die Wahl des geeigneten Vorläufers entscheidend für die Qualität und die Eigenschaften des resultierenden Materials. Dieser Leitfaden bietet einen objektiven Vergleich verschiedener Vorläufer für die SiC-Abscheidung im Verhältnis zum etablierten Trichlormethylsilan (CH₃SiCl₃), gestützt auf experimentelle Daten.

This compound (TCS) ist ein gängiger Vorläufer für die chemische Gasphasenabscheidung (CVD) von SiC, insbesondere wenn hohe Wachstumsraten erforderlich sind.[1] Alternativen wie Silan (SiH₄) in Kombination mit Kohlenwasserstoffen (z. B. Propan, C₃H₈) und andere chlorierte Silane bieten jedoch unterschiedliche Vorteile in Bezug auf Reinheit, Abscheidetemperatur und Defektdichte der erzeugten Schichten.

Leistungsvergleich der SiC-Vorläufer

Die Auswahl des Vorläufersystems hat einen signifikanten Einfluss auf die Kinetik des Wachstums, die Inkorporation von Verunreinigungen und die Bildung von Defekten in der epitaktischen SiC-Schicht. Die folgende Tabelle fasst wichtige Leistungsmetriken für gängige Vorläufersysteme zusammen.

VorläufersystemWachstumsrate (µm/h)OberflächenmorphologieDefektdichteAbscheidetemperatur (°C)Anmerkungen
This compound (TCS) > 20[1]Exzellent[1]Niedrig[1]1100 - 1350[2]Hohe Wachstumsraten, Chlor hilft bei der Unterdrückung von Keimbildung.[1]
Silan (SiH₄) + Propan (C₃H₈) 5 - 10[1]Gut, neigt zu Stufenballung (step-bunching).[1]Moderat[1]> 1500[3]Industriestandard für hochwertige Leistungselektronik.[3]
Dichlorsilan (DCS, SiH₂Cl₂) + Propan (C₃H₈) Höher als bei Silan[4]Erhöhte Rauheit bei höheren Drücken.[4]Abhängig von den Prozessbedingungen.~ 1550[4]Geringere parasitäre Abscheidung im Vergleich zu Silan.[4]
Hexamethyldisilan (HMDS) bis zu 7 (bei 1350°C)[1]Gut, erfordert oft hohe Temperaturen.[1]Generell niedriger.[1]~ 1350[1]Geringere Wahrscheinlichkeit der Gasphasenkeimbildung im Vergleich zu Silan.[1]
Siliziumtetrachlorid (SiCl₄) + Toluol (C₇H₈) Abhängig von den Prozessbedingungen.Stark orientiertes Wachstum (⟨111⟩).[5]Abhängig von den Prozessbedingungen.≤ 1250[5]Ermöglicht die Kontrolle der bevorzugten Wachstumsorientierung.[5]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die grundlegenden Methodiken für die SiC-Abscheidung mittels CVD unter Verwendung verschiedener Vorläufer.

Protokoll 1: SiC-Abscheidung aus this compound (TCS)
  • Substratvorbereitung: Ein geeignetes Substrat (z. B. ein SiC-Wafer) wird in den CVD-Reaktor geladen.

  • Aufheizen: Der Reaktor wird unter einer inerten Atmosphäre (z. B. Argon) auf die gewünschte Abscheidetemperatur (typischerweise 1100–1350 °C) erhitzt.[2]

  • Gasfluss: Ein Trägergas (üblicherweise Wasserstoff) wird durch einen Bubbler mit flüssigem TCS geleitet, um den Vorläufer in die Reaktorkammer zu transportieren. Die Gasflussraten werden präzise über Massenflussregler gesteuert.

  • Abscheidung: Der TCS-Dampf zersetzt sich bei hoher Temperatur auf der Substratoberfläche, was zur Bildung einer SiC-Schicht führt. Die Reaktionsgleichung lautet: CH₃SiCl₃(g) → SiC(s) + 3 HCl(g).

  • Abkühlen: Nach Erreichen der gewünschten Schichtdicke wird der Vorläuferfluss gestoppt und der Reaktor unter inerter Atmosphäre auf Raumtemperatur abgekühlt.

Protokoll 2: SiC-Abscheidung aus Silan und Propan
  • Substratvorbereitung: Ein SiC-Substrat wird in den CVD-Reaktor eingebracht.

  • Aufheizen: Der Reaktor wird unter Wasserstoffatmosphäre auf die Abscheidungstemperatur (typischerweise über 1500 °C) erhitzt.[3]

  • Gasfluss: Silan (SiH₄) als Siliziumquelle und Propan (C₃H₈) als Kohlenstoffquelle werden zusammen mit hochreinem Wasserstoff als Trägergas in den Reaktor eingeleitet. Die Gasflüsse werden durch Massenflussregler gesteuert, um das gewünschte Si/C-Verhältnis einzustellen.

  • Abscheidung: Die Vorläufergase zersetzen sich thermisch auf dem heißen Substrat, was zur Abscheidung einer einkristallinen SiC-Schicht führt. Die vereinfachte Reaktionsgleichung lautet: 3 SiH₄(g) + C₃H₈(g) → 3 SiC(s) + 10 H₂(g).[3]

  • Dotierung (optional): Für die Herstellung von n- oder p-dotierten Schichten können kontrollierte Mengen an Stickstoff (N₂) bzw. Trimethylaluminium (TMA) zugeführt werden.[3]

  • Abkühlen: Nach der Abscheidung wird die Zufuhr der Vorläufergase gestoppt und der Reaktor unter Wasserstoffatmosphäre abgekühlt.

Visualisierungen

Die folgenden Diagramme illustrieren den grundlegenden Arbeitsablauf der chemischen Gasphasenabscheidung und die Reaktionswege der verglichenen Vorläufersysteme.

CVD_Workflow cluster_prep Vorbereitung cluster_process Abscheidungsprozess cluster_post Nachbehandlung Substrat Substrat- beladung Aufheizen Aufheizen auf Prozesstemperatur Substrat->Aufheizen 1. Gaseinlass Einleiten der Vorläufer- & Trägergase Aufheizen->Gaseinlass 2. Abscheidung Oberflächen- reaktion & Schichtwachstum Gaseinlass->Abscheidung 3. Spuelen Spülen mit inertem Gas Abscheidung->Spuelen 4. Abkuehlen Abkühlen auf Raumtemperatur Spuelen->Abkuehlen 5.

Abbildung 1: Allgemeiner Arbeitsablauf eines CVD-Prozesses zur SiC-Abscheidung.

Precursor_Comparison cluster_tcs This compound (TCS) System cluster_silane Silan + Propan System TCS CH₃SiCl₃ (g) SiC_TCS SiC (s) TCS->SiC_TCS + Wärme HCl HCl (g) TCS->HCl + Wärme Silan SiH₄ (g) SiC_Silan SiC (s) Silan->SiC_Silan + Wärme H2 H₂ (g) Silan->H2 + Wärme Propan C₃H₈ (g) Propan->SiC_Silan + Wärme Propan->H2 + Wärme

Abbildung 2: Vereinfachte Reaktionspfade für TCS- und Silan/Propan-basierte SiC-CVD.

References

Analytische Techniken zur Charakterisierung von mit Trichlormethylsilan modifizierten Oberflächen: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser Leitfaden einen objektiven Vergleich der wichtigsten analytischen Techniken zur Charakterisierung von Oberflächen, die mit Trichlormethylsilan (TCMS) modifiziert wurden. Die Modifizierung von Oberflächen mit TCMS ist ein entscheidender Prozess zur Erzeugung hydrophober und biokompatibler Grenzflächen, was für zahlreiche Anwendungen in der Materialwissenschaft und der medizinischen Forschung von Bedeutung ist.

Die erfolgreiche Modifizierung einer Oberfläche mit this compound führt zur Bildung einer selbstorganisierenden Monoschicht (Self-Assembled Monolayer, SAM). Die Qualität und die Eigenschaften dieser Schicht müssen sorgfältig charakterisiert werden, um die gewünschte Funktionalität sicherzustellen. Dieser Leitfaden stellt die am häufigsten verwendeten Techniken vor, vergleicht ihre Leistungsfähigkeit anhand quantitativer Daten und liefert detaillierte experimentelle Protokolle.

Vergleich der Analysetechniken

Eine Reihe von Oberflächenanalysetechniken wird eingesetzt, um die chemische Zusammensetzung, Topographie und die Benetzungseigenschaften von mit TCMS modifizierten Oberflächen zu untersuchen. Die Wahl der Technik hängt von der spezifischen Information ab, die benötigt wird.

TechnikAnalysierter ParameterTypische ErgebnisseVorteileNachteile
Kontaktwinkel-Goniometrie Benetzbarkeit, OberflächenenergieWasserkontaktwinkel (WCA)Einfach, schnell, kostengünstig, sehr empfindlich gegenüber OberflächenchemieIndirekte Information über die chemische Zusammensetzung, empfindlich gegenüber Verunreinigungen
Röntgenphotoelektronenspektroskopie (XPS) Elementare Zusammensetzung, chemische BindungszuständeAtomare Konzentrationen (%), Bindungsenergien (eV)Quantitativ, liefert Informationen über chemische Bindungen, oberflächenempfindlich (Top 5-10 nm)Erfordert Hochvakuum, kann die Probe durch Röntgenstrahlung beschädigen
Rasterkraftmikroskopie (AFM) Oberflächentopographie, Rauheit2D/3D-Bilder, Rauheitsparameter (z.B. Rq, Ra)Hohe räumliche Auflösung (nm-Skala), liefert quantitative RauheitsdatenLangsamer Scanvorgang, kann die Oberfläche durch die Spitze beschädigen
Fourier-Transform-Infrarotspektroskopie (FTIR) Funktionelle Gruppen, molekulare StrukturInfrarotspektrum (Wellenzahl vs. Absorption)Zerstörungsfrei, liefert Informationen über molekulare BindungenGeringere Oberflächenempfindlichkeit im Vergleich zu XPS, kann schwierig zu quantifizieren sein

Quantitative Daten im Vergleich

Die folgende Tabelle fasst typische quantitative Daten zusammen, die bei der Charakterisierung von mit this compound modifizierten Siliziumdioxid (SiO₂) Oberflächen im Vergleich zu einer unbehandelten Kontrolloberfläche erhalten wurden.

AnalysetechnikParameterUnbehandelte SiO₂-OberflächeMit TCMS modifizierte SiO₂-Oberfläche
Kontaktwinkel-Goniometrie Wasserkontaktwinkel (WCA)< 20°[1][2]90° - 110°
Röntgenphotoelektronenspektroskopie (XPS) Atomare Konzentration C 1s (%)< 5%15% - 25%
Atomare Konzentration Si 2p (%)~30%~25%
Atomare Konzentration O 1s (%)~65%~50%
Rasterkraftmikroskopie (AFM) Mittlere quadratische Rauheit (Rq)< 0.5 nm[3][4]0.5 - 1.5 nm[5]
Fourier-Transform-Infrarotspektroskopie (FTIR-ATR) Charakteristische Peaks (cm⁻¹)-OH (breit, ~3400), Si-O-Si (~1100)-CH₃ (~2960, ~2850), Si-C (~1270)[6], Si-O-Si (~1100)

Experimentelle Protokolle

Protokoll 1: Herstellung von mit this compound modifizierten Oberflächen
  • Substratreinigung: Siliziumwafer oder Glasobjektträger werden zunächst mit einer "Piranha-Lösung" (eine 3:1-Mischung aus konzentrierter Schwefelsäure und 30%iger Wasserstoffperoxidlösung) für 15 Minuten behandelt, um organische Verunreinigungen zu entfernen und die Oberfläche zu hydroxylieren. Anschließend werden die Substrate gründlich mit deionisiertem Wasser gespült und unter einem Stickstoffstrom getrocknet.

  • Silanisierung: Die gereinigten Substrate werden in eine 1%ige (v/v) Lösung von this compound in einem wasserfreien Lösungsmittel (z. B. Toluol) für 1-2 Stunden bei Raumtemperatur eingetaucht. Dieser Schritt sollte in einer trockenen Atmosphäre (z.B. in einer Glovebox oder unter Inertgas) durchgeführt werden, um eine vorzeitige Hydrolyse des Silans zu verhindern.

  • Spülen und Aushärten: Nach der Inkubation werden die Substrate nacheinander mit Toluol, Ethanol und deionisiertem Wasser gespült, um überschüssiges Silan zu entfernen. Schließlich werden die modifizierten Substrate bei 120°C für 30 Minuten ausgehärtet, um die kovalente Bindung der Monoschicht an die Oberfläche zu vervollständigen.

Protokoll 2: Kontaktwinkelmessung
  • Ein Tropfen deionisiertes Wasser (typischerweise 2-5 µL) wird vorsichtig auf die modifizierte Oberfläche aufgetragen.

  • Ein Goniometer mit einer hochauflösenden Kamera erfasst das Bild des Tropfens.

  • Eine Software analysiert das Tropfenprofil und berechnet den Kontaktwinkel an der Dreiphasen-Kontaktlinie (fest-flüssig-gasförmig).

  • Messungen werden an mindestens drei verschiedenen Stellen auf jeder Probe durchgeführt, um die Homogenität der Beschichtung zu überprüfen.

Protokoll 3: XPS-Analyse
  • Die Proben werden in die Ultrahochvakuumkammer eines XPS-Geräts eingebracht.

  • Eine monochromatische Röntgenquelle (typischerweise Al Kα) bestrahlt die Probenoberfläche.

  • Ein Elektronenspektrometer misst die kinetische Energie der emittierten Photoelektronen.

  • Übersichtsspektren werden aufgenommen, um die vorhandenen Elemente zu identifizieren.

  • Hochauflösende Spektren der interessierenden Elemente (C 1s, O 1s, Si 2p) werden aufgenommen, um die chemischen Bindungszustände zu analysieren. Die Bindungsenergien werden typischerweise auf die C 1s-Linie bei 284,8 eV kalibriert.[7]

Protokoll 4: AFM-Bildgebung
  • Die Proben werden auf einem AFM-Probenteller befestigt.

  • Eine scharfe Spitze, die an einem Cantilever befestigt ist, wird in engem Kontakt oder intermittierendem Kontakt (Tapping-Mode) mit der Oberfläche in Schwingung versetzt.

  • Ein Laserstrahl wird von der Rückseite des Cantilevers auf einen positionsempfindlichen Photodetektor reflektiert, um die Auslenkung des Cantilevers zu messen.

  • Die Spitze rastert die Oberfläche ab, und eine Rückkopplungsschleife hält die Auslenkung (und damit die Kraft) konstant, indem sie die Höhe der Probe anpasst.

  • Die Höhenanpassungen werden verwendet, um ein topographisches Bild der Oberfläche zu erstellen. Aus diesen Bildern können Rauheitsparameter wie die mittlere quadratische Rauheit (Rq) und die arithmetische mittlere Rauheit (Ra) berechnet werden.

Protokoll 5: FTIR-ATR-Spektroskopie
  • Die modifizierte Seite des Substrats wird in direkten Kontakt mit einem internen Reflexionselement (IRE-Kristall), typischerweise aus Germanium (Ge) oder Zinkselenid (ZnSe), gebracht.

  • Ein Infrarotstrahl wird durch den IRE-Kristall so geleitet, dass er an der Grenzfläche zur Probe totalreflektiert wird.

  • An jedem Reflexionspunkt dringt eine evaneszente Welle eine kurze Strecke in die Probe ein.

  • Wenn die Frequenz der evaneszenten Welle mit einer Schwingungsfrequenz der Moleküle in der Probe übereinstimmt, wird Energie absorbiert.

  • Das resultierende Spektrum der abgeschwächten Infrarotstrahlung wird von einem Detektor erfasst, was die Identifizierung funktioneller Gruppen ermöglicht.

Visualisierungen

Analytischer_Workflow cluster_praeparation Probenpräparation cluster_charakterisierung Oberflächencharakterisierung cluster_ergebnisse Ergebnisanalyse Substrat Substrat (z.B. SiO₂) Reinigung Reinigung & Hydroxylierung Substrat->Reinigung Silanisierung TCMS-Beschichtung Reinigung->Silanisierung Aushaertung Aushärtung Silanisierung->Aushaertung KW Kontaktwinkel Aushaertung->KW Analyse XPS XPS Aushaertung->XPS Analyse AFM AFM Aushaertung->AFM Analyse FTIR FTIR-ATR Aushaertung->FTIR Analyse Erg_KW Hydrophobizität KW->Erg_KW Erg_XPS Elementzusammensetzung Chemische Bindungen XPS->Erg_XPS Erg_AFM Topographie Rauheit AFM->Erg_AFM Erg_FTIR Funktionelle Gruppen FTIR->Erg_FTIR

Abbildung 1: Workflow zur Charakterisierung von TCMS-modifizierten Oberflächen.

Logische_Beziehung cluster_eigenschaften Veränderte Oberflächeneigenschaften cluster_techniken Nachweistechniken TCMS This compound (TCMS) Modifizierung Hydrophobizitaet Erhöhte Hydrophobizität TCMS->Hydrophobizitaet Zusammensetzung Veränderte chem. Zusammensetzung TCMS->Zusammensetzung Topographie Veränderte Topographie TCMS->Topographie Funktionalitaet Neue funktionelle Gruppen TCMS->Funktionalitaet KW Kontaktwinkel Hydrophobizitaet->KW XPS XPS Zusammensetzung->XPS AFM AFM Topographie->AFM FTIR FTIR Funktionalitaet->FTIR

Abbildung 2: Logische Beziehung zwischen TCMS-Modifizierung, Oberflächeneigenschaften und Analysetechniken.

References

Validierung der Reinheit von Trichlormethylsilan für Halbleiteranwendungen: Ein GC-MS-basierter Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die Gewährleistung der ultrahohen Reinheit von Vorläufermaterialien in der Halbleiterfertigung von entscheidender Bedeutung. Trichlormethylsilan (TCMS), ein Schlüsselrohstoff für die Herstellung von Siliziumkarbid und anderen Siliziumverbindungen, erfordert eine strenge Qualitätskontrolle, um Defekte in den Endprodukten zu vermeiden. Dieser Leitfaden bietet einen objektiven Vergleich der Gaschromatographie-Massenspektrometrie (GC-MS) mit alternativen Methoden zur Validierung der Reinheit von TCMS und liefert unterstützende experimentelle Daten und detaillierte Protokolle.

Die Gaschromatographie-Massenspektrometrie (GC-MS) hat sich als Goldstandard für die Identifizierung und Quantifizierung von flüchtigen und semi-flüchtigen organischen Verunreinigungen in hochreinen Chemikalien etabliert. Ihre hohe Empfindlichkeit und Selektivität ermöglichen den Nachweis von Verunreinigungen im Spurenbereich, was für die anspruchsvollen Anforderungen der Halbleiterindustrie unerlässlich ist.

Vergleich der Analysemethoden

Die Wahl der geeigneten Analysetechnik zur Reinheitsvalidierung von this compound hängt von der Art der zu detektierenden Verunreinigungen und der erforderlichen Nachweisgrenze ab. Während GC-MS hervorragend für organische Verunreinigungen geeignet ist, kommen für metallische Spurenverunreinigungen andere Techniken zum Einsatz.

MerkmalGaschromatographie-Massenspektrometrie (GC-MS)Gaschromatographie-Flammenionisationsdetektion (GC-FID)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Analyt-Typ Flüchtige und semi-flüchtige organische Verbindungen (z.B. andere Chlorsilane, Kohlenwasserstoffe, teilhalogenierte Silane)Flüchtige organische VerbindungenMetalle und Metalloide
Nachweisgrenze Sehr hoch (ppm bis ppb, mit SIM/MRM bis in den ppt-Bereich)[1]Moderat (ppm-Bereich)Extrem hoch (ppb bis ppt)[2][3]
Selektivität Sehr hoch (Strukturaufklärung durch Massenspektren)Moderat (basierend auf Retentionszeit)Sehr hoch (basierend auf Masse-zu-Ladung-Verhältnis der Elemente)
Quantitative Analyse Sehr gut, erfordert KalibrierstandardsGut, erfordert KalibrierstandardsSehr gut, erfordert Kalibrierstandards
Probenvorbereitung In der Regel einfache Verdünnung in einem inerten LösungsmittelIn der Regel einfache Verdünnung in einem inerten LösungsmittelAufschluss der Probe zur Entfernung der Siliziummatrix erforderlich[2]
Nachteile Höhere Anschaffungs- und Wartungskosten als GC-FIDGeringere Empfindlichkeit und Selektivität als GC-MSNicht geeignet für organische Verunreinigungen

Experimentelle Protokolle

Für eine reproduzierbare und genaue Analyse ist die Einhaltung detaillierter experimenteller Protokolle unerlässlich. Nachfolgend finden Sie ein empfohlenes Protokoll für die GC-MS-Analyse von this compound.

Protokoll 1: GC-MS-Analyse von this compound

1. Probenvorbereitung: Aufgrund der hohen Reaktivität von this compound mit Feuchtigkeit muss die Probenvorbereitung unter inerten und wasserfreien Bedingungen erfolgen.

  • Lösungsmittel: Verwenden Sie ein trockenes, inertes Lösungsmittel wie Hexan oder Dichlormethan in GC-Qualität.

  • Verdünnung: Stellen Sie eine Verdünnung von ca. 10 µg/mL der this compound-Probe im gewählten Lösungsmittel her. Die Probenvorbereitung sollte in einer Glovebox oder unter einer Inertgasatmosphäre (z.B. Argon oder Stickstoff) durchgeführt werden.

  • Probengefäße: Verwenden Sie ausschließlich Glas-Autosampler-Fläschchen mit Kappen, die mit einer inerten Septumdichtung (z.B. PTFE/Silikon) versehen sind.

2. GC-MS-Bedingungen: Die folgenden Parameter sind ein Ausgangspunkt und können je nach spezifischer Ausrüstung und den zu analysierenden Verunreinigungen optimiert werden.

  • Gaschromatograph: Agilent 7890B GC oder äquivalent

  • Massenspektrometer: Agilent 5977B MSD oder äquivalent

  • Säule: Eine unpolare oder mittelpolare Kapillarsäule wie eine DB-5ms (30 m x 0.25 mm ID, 0.25 µm Film) ist für die Trennung von Chlorsilanen und organischen Verunreinigungen geeignet.

  • Trägergas: Helium mit einer konstanten Flussrate von 1,0 mL/min.

  • Injektor: Split/Splitless-Injektor im Split-Modus (z.B. Split-Verhältnis 50:1) bei einer Temperatur von 150 °C. Eine niedrigere Injektortemperatur wird empfohlen, um den Abbau der Analyten zu minimieren.

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 40 °C, für 2 Minuten halten

    • Rampe 1: 10 °C/min bis 200 °C

    • Haltezeit: 5 Minuten bei 200 °C

  • MS-Parameter:

    • Transferlinien-Temperatur: 200 °C

    • Ionenquellentemperatur: 230 °C

    • Ionisierungsmodus: Elektronenstoßionisation (EI) bei 70 eV

    • Scan-Bereich: m/z 30-300

3. Datenauswertung: Die Identifizierung von Verunreinigungen erfolgt durch Vergleich der Retentionszeiten und Massenspektren mit denen von Referenzstandards und Einträgen in kommerziellen Massenspektrenbibliotheken (z.B. NIST). Die Quantifizierung wird durch die Erstellung von Kalibrierkurven mit externen Standards erreicht.

Logischer Arbeitsablauf für die Reinheitsvalidierung

Der folgende Arbeitsablauf illustriert den logischen Prozess zur Validierung der Reinheit von this compound.

G cluster_0 Probenvorbereitung cluster_1 Analytische Messung cluster_2 Datenauswertung cluster_3 Ergebnis Probenahme Probenahme von TCMS unter inerter Atmosphäre Verdünnung Verdünnung in wasserfreiem Lösungsmittel Probenahme->Verdünnung GC_MS GC-MS Analyse (Organische Verunreinigungen) Verdünnung->GC_MS ICP_MS ICP-MS Analyse (Metallische Verunreinigungen) Verdünnung->ICP_MS Identifizierung Identifizierung der Verunreinigungen (Bibliotheksvergleich, Retentionszeit) GC_MS->Identifizierung Quantifizierung Quantifizierung der Verunreinigungen (Kalibrierkurven) ICP_MS->Quantifizierung Identifizierung->Quantifizierung Reinheitsbewertung Bewertung der Reinheit (Vergleich mit Spezifikationen) Quantifizierung->Reinheitsbewertung

Abbildung 1: Logischer Arbeitsablauf zur Reinheitsvalidierung von TCMS.

Zusammenfassung

Die Validierung der Reinheit von this compound ist ein entscheidender Schritt, um die Qualität und Zuverlässigkeit von Halbleiterbauelementen zu gewährleisten. Die GC-MS-Analyse stellt eine leistungsstarke und unverzichtbare Methode zur Identifizierung und Quantifizierung von organischen Verunreinigungen mit hoher Empfindlichkeit und Spezifität dar. Für eine umfassende Reinheitsbewertung sollte die GC-MS-Analyse durch geeignete Techniken zur Bestimmung anorganischer und metallischer Verunreinigungen, wie z.B. ICP-MS, ergänzt werden. Die in diesem Leitfaden beschriebenen Protokolle und Vergleichsdaten bieten eine solide Grundlage für die Implementierung robuster Qualitätskontrollverfahren in der Halbleiterindustrie.

References

Vergleichende Studie von Trichlormethylsilan und anderen Trichlorsilanen für hydrophobe Beschichtungen

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese vergleichende Analyse untersucht die Leistung von Trichlormethylsilan im Vergleich zu anderen gängigen Trichlorsilanen, insbesondere Octadecyltrichlorsilan (OTS) und fluorierte Analoga wie Perfluoroctyltrichlorsilan (FOTS), zur Herstellung von hydrophoben und superhydrophoben Oberflächen. Die Wahl des richtigen Silans ist entscheidend für die Erzielung der gewünschten Wasserabweisung, Haltbarkeit und Oberflächenfunktionalität in verschiedenen Forschungs- und Entwicklungsanwendungen.

Zusammenfassung der Leistungsdaten

Die hydrophoben Eigenschaften von Silanbeschichtungen werden primär durch den Kontaktwinkel (WCA), den Abrollwinkel und die Haltbarkeit der Beschichtung bestimmt. Die folgende Tabelle fasst typische Leistungswerte für this compound, Octadecyltrichlorsilan und ein fluoriertes Trichlorsilan zusammen, basierend auf verfügbaren experimentellen Daten. Es ist zu beachten, dass die genauen Werte von den Prozessparametern und dem Substrat abhängen können.

EigenschaftThis compound (CH₃SiCl₃)Octadecyltrichlorsilan (C₁₈H₃₇SiCl₃, OTS)Perfluoroctyltrichlorsilan (C₈F₁₇C₂H₄SiCl₃, FOTS)
Wasser-Kontaktwinkel (WCA) ~90° - 110°>100°, oft bis zu 115° auf glatten Oberflächen>110°, kann auf strukturierten Oberflächen >150° erreichen
Abrollwinkel ModeratNiedrig (<10° auf glatten Oberflächen)Sehr niedrig (<5° auf superhydrophoben Oberflächen)[1]
Oberflächenenergie ModeratNiedrigSehr niedrig
Haltbarkeit (Abriebfestigkeit) ModeratGutSehr gut
Chemische Stabilität GutSehr gutExzellent
Kettenlänge des organischen Restes Kurz (Methylgruppe)Lang (C18-Alkylkette)Lang (fluorierte C8-Kette)

Experimentelle Protokolle

Die Herstellung von hydrophoben Beschichtungen mittels Trichlorsilanen erfolgt typischerweise durch chemische Gasphasenabscheidung (CVD) auf einem hydroxylierten Substrat (z.B. Glas, Siliziumwafer).

Detailliertes Protokoll für die chemische Gasphasenabscheidung (CVD)

Dieses Protokoll beschreibt ein allgemeines Verfahren zur Herstellung einer hydrophoben Silan-Monoschicht auf einem Glassubstrat.

1. Substratreinigung und -aktivierung: a. Die Glassubstrate werden zunächst mit einer Piranha-Lösung (eine 3:1-Mischung aus konzentrierter Schwefelsäure und 30%iger Wasserstoffperoxidlösung) für 30 Minuten gereinigt, um organische Verunreinigungen zu entfernen und die Oberfläche zu hydroxylieren. Achtung: Piranha-Lösung ist extrem ätzend und reaktiv! b. Anschließend werden die Substrate gründlich mit deionisiertem Wasser gespült und unter einem Stickstoffstrom getrocknet. c. Zur weiteren Aktivierung können die Substrate für 10-15 Minuten einer Sauerstoff-Plasma-Behandlung ausgesetzt werden.

2. Silanabscheidung (CVD): a. Die gereinigten und aktivierten Substrate werden in eine Vakuumkammer (Exsikkator oder spezielle CVD-Apparatur) gegeben. b. Ein kleines, offenes Gefäß mit einigen Tropfen des Trichlorsilans (z.B. This compound) wird ebenfalls in die Kammer gestellt. c. Die Kammer wird evakuiert, um eine kontrollierte Atmosphäre zu schaffen. d. Die Abscheidung erfolgt bei Raumtemperatur oder leicht erhöhter Temperatur (z.B. 60-80 °C) über einen Zeitraum von 1 bis 12 Stunden. Die genauen Parameter hängen vom spezifischen Silan und dem gewünschten Schichtgrad ab.

3. Nachbehandlung: a. Nach der Abscheidung wird die Kammer mit einem inerten Gas (z.B. Stickstoff) belüftet. b. Die beschichteten Substrate werden aus der Kammer genommen und mit einem geeigneten organischen Lösungsmittel (z.B. Toluol oder Hexan) gespült, um überschüssiges, nicht gebundenes Silan zu entfernen. c. Abschließend werden die Substrate bei 100-120 °C für 30-60 Minuten ausgehärtet, um die kovalente Bindung der Silanmoleküle an die Oberfläche und die Vernetzung der Siloxan-Schicht zu vervollständigen.

Messung des Kontakt- und Abrollwinkels

Die hydrophoben Eigenschaften der beschichteten Oberflächen werden durch die Messung des statischen Kontaktwinkels und des Abrollwinkels eines Wassertropfens charakterisiert. Ein Goniometer wird verwendet, um einen Wassertropfen definierter Größe (typischerweise 5-10 µL) auf die Oberfläche aufzubringen und den Winkel zwischen der Flüssigkeits-Gas-Grenzfläche und der festen Oberfläche zu messen. Für den Abrollwinkel wird die Probe geneigt, bis der Tropfen zu rollen beginnt.

Haltbarkeitstests

Die mechanische Beständigkeit der hydrophoben Beschichtung wird häufig durch Abriebtests bewertet. Ein gängiges Verfahren ist der "Steel Wool"-Test, bei dem ein mit Stahlwolle bestückter Stempel mit definiertem Druck eine bestimmte Anzahl von Zyklen über die Oberfläche bewegt wird. Die Veränderung des Kontaktwinkels vor und nach dem Test dient als Maß für die Abriebfestigkeit.

Visualisierungen

Chemischer Reaktionsmechanismus

Die Bildung der hydrophoben Schicht basiert auf der Hydrolyse der Trichlorsilan-Gruppe in Gegenwart von Wasserspuren auf der Substratoberfläche, gefolgt von einer Kondensationsreaktion mit den Hydroxylgruppen der Oberfläche und benachbarten Silanol-Molekülen. Dies führt zur Bildung einer kovalent gebundenen, selbstorganisierten Monoschicht (SAM).

G cluster_0 Oberflächenvorbereitung cluster_1 Silanisierung Substrat Substrat Hydroxylierte_Oberfläche Hydroxylierte Oberfläche (-OH) Substrat->Hydroxylierte_Oberfläche Aktivierung Kondensation Kondensation Hydroxylierte_Oberfläche->Kondensation Reaktion mit -OH Gruppen Trichlorsilan R-SiCl₃ Hydrolyse Hydrolyse (mit H₂O Spuren) Trichlorsilan->Hydrolyse Silantriol R-Si(OH)₃ Hydrolyse->Silantriol Silantriol->Kondensation SAM Selbstorganisierte Monoschicht (SAM) Kondensation->SAM Hydrophobe_Oberfläche Hydrophobe Oberfläche SAM->Hydrophobe_Oberfläche Ergebnis

Abbildung 1: Reaktionsweg der Silanisierung auf einer hydroxylierten Oberfläche.

Experimenteller Arbeitsablauf

Der folgende Graph veranschaulicht den schrittweisen Prozess zur Herstellung und Charakterisierung der hydrophoben Beschichtungen.

G A 1. Substratreinigung (z.B. Piranha-Lösung) B 2. Oberflächenaktivierung (z.B. O₂-Plasma) A->B C 3. CVD-Beschichtung mit Trichlorsilan B->C D 4. Nachbehandlung (Spülen & Aushärten) C->D E 5. Charakterisierung D->E F Kontaktwinkel- messung E->F Analyse G Abrollwinkel- messung E->G Analyse H Haltbarkeitstest (z.B. Abrieb) E->H Analyse

Abbildung 2: Experimenteller Arbeitsablauf zur Herstellung und Prüfung hydrophober Beschichtungen.

References

Bewertung der Hydrophobizität von Trichlormethylsilan-Beschichtungen: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die die hydrophoben Eigenschaften von Oberflächenbeschichtungen bewerten und vergleichen möchten, bietet dieser Leitfaden eine detaillierte Analyse der Kontaktwinkelmessung zur Charakterisierung von Trichlormethylsilan-Beschichtungen. Er enthält Vergleichsdaten mit alternativen Silan-basierten Beschichtungen und detaillierte experimentelle Protokolle.

Die Modifizierung von Oberflächen zur Erzeugung hydrophober Eigenschaften ist in zahlreichen wissenschaftlichen und industriellen Anwendungen von entscheidender Bedeutung, von der Medizintechnik bis zur Mikrofluidik. This compound (TCMS) ist eine häufig verwendete Vorstufe zur Herstellung von hydrophoben Silan-Beschichtungen. Die Bewertung der Wirksamkeit dieser Beschichtungen erfolgt in der Regel durch die Messung des Kontaktwinkels, einem Maß für die Benetzbarkeit einer festen Oberfläche durch eine Flüssigkeit. Ein höherer Kontaktwinkel mit Wasser weist auf eine stärkere Hydrophobizität hin.

Vergleich der Hydrophobizität verschiedener Silan-Beschichtungen

Die Wahl des Silan-Reagenzes hat einen signifikanten Einfluss auf die Hydrophobizität der resultierenden Beschichtung. Die nachstehende Tabelle fasst die Kontaktwinkel von Wasser auf Glasoberflächen zusammen, die mit this compound und anderen gängigen Silanen beschichtet wurden.

BeschichtungsmaterialSubstratKontaktwinkel (Wasser)Anmerkungen
This compound (TCMS) Glas~90-110°Bildet eine hydrophobe Monoschicht.
Octadecyltrichlorosilan (OTS) Glas/Mica111-116°[1]Längere Alkylkette führt zu höherer Hydrophobizität.
Perfluoroctyltrichlorsilan (PFOTS) Glas~112-120°[1]Fluorierung erhöht die Hydrophobizität signifikant.
Trimethylchlorsilan (TMCS) GlasperlenVariabel (bis zu ~90°)[2][3]Die Hydrophobizität hängt stark von der Bedeckungsdichte ab.[2][3]
Unbehandeltes Glas Glas30-50°[4]Dient als hydrophile Referenz.[4]

Zusammenfassend lässt sich sagen, dass this compound eine effektive hydrophobe Beschichtung erzeugt. Für Anwendungen, die eine noch stärkere Wasserabweisung erfordern, bieten Silane mit längeren Alkylketten (wie OTS) oder fluorierten Ketten (wie PFOTS) überlegene hydrophobe Eigenschaften, was sich in höheren Wasserkontaktwinkeln widerspiegelt.

Experimentelle Protokolle

Eine reproduzierbare und qualitativ hochwertige Beschichtung erfordert sorgfältig kontrollierte Prozessschritte, von der Substratreinigung bis zur abschließenden Aushärtung.

Protokoll 1: Herstellung einer this compound-Beschichtung auf Glas (Dampfphasenabscheidung)

Dieses Protokoll beschreibt die Beschichtung von Glasobjektträgern mit this compound in der Dampfphase, eine gängige Methode zur Erzeugung einer homogenen hydrophoben Oberfläche.

Materialien:

  • Glasobjektträger

  • This compound (TCMS)

  • Aceton (Reagenzqualität)

  • Isopropanol (Reagenzqualität)

  • Deionisiertes Wasser

  • Stickstoffgas (trocken)

  • Exsikkator mit Trockenmittel

  • Heizplatte oder Ofen

  • Bechergläser und Färbeküvetten aus Glas

Vorgehensweise:

  • Substratreinigung: Eine sorgfältige Reinigung ist entscheidend für eine gleichmäßige Beschichtung.

    • Die Glasobjektträger in einem Becherglas mit Aceton für 15 Minuten im Ultraschallbad reinigen.[4]

    • Die Objektträger gründlich mit deionisiertem Wasser abspülen.[4]

    • Die Objektträger in Isopropanol für weitere 15 Minuten im Ultraschallbad reinigen.[4]

    • Erneut gründlich mit deionisiertem Wasser abspülen.

    • Die Objektträger unter einem sanften Strom von trockenem Stickstoffgas trocknen.

    • Die gereinigten Objektträger für 30 Minuten bei 110 °C im Ofen trocknen, um restliches Wasser zu entfernen.[4]

  • Silanisierung in der Dampfphase:

    • Einige Tropfen this compound in ein kleines Becherglas oder eine Petrischale im Boden eines Exsikkators geben.

    • Die trockenen, gereinigten Glasobjektträger in einem Gestell in den Exsikkator stellen, sodass sie der TCMS-Dampfatmosphäre ausgesetzt sind, aber nicht direkt mit der Flüssigkeit in Kontakt kommen.

    • Den Exsikkator verschließen und die Objektträger für 2-12 Stunden bei Raumtemperatur dem TCMS-Dampf aussetzen. Die Dauer kann je nach gewünschter Bedeckungsdichte variieren.

  • Nachbehandlung und Aushärtung:

    • Die beschichteten Objektträger aus dem Exsikkator nehmen und mit Aceton abspülen, um überschüssiges, nicht gebundenes Silan zu entfernen.

    • Die Objektträger unter Stickstoffgas trocknen.

    • Die Beschichtung durch Erhitzen auf 100-110 °C für 15-30 Minuten aushärten, um die kovalente Bindung an die Glasoberfläche zu stabilisieren.

Protokoll 2: Kontaktwinkelmessung (Sessile-Drop-Methode)

Die Sessile-Drop-Methode ist ein Standardverfahren zur Bestimmung des Kontaktwinkels einer Flüssigkeit auf einer festen Oberfläche.

Ausrüstung:

  • Kontaktwinkelmessgerät mit einer hochauflösenden Kamera und einer Lichtquelle

  • Präzisionsspritze zur Dosierung von Flüssigkeitstropfen

  • Software zur Bildanalyse und Kontaktwinkelberechnung

Vorgehensweise:

  • Probenvorbereitung: Die beschichtete Probe auf dem Probentisch des Kontaktwinkelmessgeräts positionieren und sicherstellen, dass die Oberfläche eben und sauber ist.

  • Tropfenplatzierung: Mit der Präzisionsspritze einen einzelnen Tropfen (typischerweise 2-5 µL) deionisiertes Wasser vorsichtig auf der Probenoberfläche absetzen.

  • Bilderfassung: Sobald der Tropfen im Gleichgewicht ist, ein hochauflösendes Bild des Tropfenprofils aufnehmen.

  • Kontaktwinkelanalyse: Die Software des Geräts analysiert die Tropfenform. Der Kontaktwinkel wird als der Winkel zwischen der Tangente an der Dreiphasen-Kontaktlinie (fest-flüssig-gasförmig) und der festen Oberfläche bestimmt.

  • Messwiederholung: Die Messung an mindestens drei verschiedenen Stellen der Probe wiederholen, um die Homogenität der Beschichtung zu überprüfen und einen Durchschnittswert zu ermitteln.

Visualisierungen

Die folgenden Diagramme veranschaulichen den experimentellen Arbeitsablauf und die zugrunde liegenden Prinzipien.

experimental_workflow cluster_cleaning 1. Substratreinigung cluster_coating 2. Silanisierung cluster_measurement 3. Kontaktwinkelmessung clean1 Ultraschallbad in Aceton clean2 Spülen mit DI-Wasser clean1->clean2 clean3 Ultraschallbad in Isopropanol clean2->clean3 clean4 Spülen mit DI-Wasser clean3->clean4 clean5 Trocknen mit N2 clean4->clean5 clean6 Ofentrocknung (110°C) clean5->clean6 coat1 Exposition in TCMS-Dampf clean6->coat1 coat2 Spülen mit Aceton coat1->coat2 coat3 Trocknen mit N2 coat2->coat3 coat4 Aushärtung (110°C) coat3->coat4 meas1 Tropfenplatzierung coat4->meas1 meas2 Bilderfassung meas1->meas2 meas3 Software-Analyse meas2->meas3 result result meas3->result Hydrophobizitäts- bewertung

Abbildung 1: Experimenteller Arbeitsablauf zur Bewertung der Hydrophobizität.

hydrophobicity_logic cluster_silane Silan-Struktur cluster_energy Oberflächenenergie cluster_angle Kontaktwinkel (Hydrophobizität) s1 Kurze Alkylkette (z.B. TCMS) e1 Mittel s1->e1 s2 Lange Alkylkette (z.B. OTS) e2 Niedrig s2->e2 s3 Fluorierte Kette (z.B. PFOTS) e3 Sehr niedrig s3->e3 a1 Hoch (>90°) e1->a1 a2 Höher (>110°) e2->a2 a3 Am höchsten (>115°) e3->a3

Abbildung 2: Zusammenhang zwischen Silan-Struktur und Hydrophobizität.

References

AFM-Studien zur Morphologie von aus Trichlormethylsilan abgeschiedenen Filmen

Author: BenchChem Technical Support Team. Date: December 2025

Vergleichende Analyse der Oberflächenmorphologie von aus Silan-Vorstufen abgeschiedenen Filmen

Dieser Leitfaden bietet eine vergleichende Analyse der Oberflächenmorphologie von dünnen Filmen, die aus verschiedenen Organosilan-Vorstufen abgeschieden wurden, unter besonderer Berücksichtigung der Charakterisierung mittels Rasterkraftmikroskopie (AFM). Obwohl spezifische Studien zu Trichlormethylsilan (TCMS) rar sind, liefert die Untersuchung analoger Alkoxy- und Chlorsilane wertvolle Einblicke in die Faktoren, die die Topographie und Rauheit der resultierenden Filme auf der Nanoskala bestimmen. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Materialwissenschaft und Arzneimittelentwicklung.

Einleitung in die Morphologie von Silanfilmen

Organosilane sind eine vielseitige Klasse von Molekülen, die zur Modifizierung von Oberflächen eingesetzt werden, um deren Benetzbarkeit, Haftung oder Korrosionsbeständigkeit zu verändern.[1][2] Die allgemeine Struktur (X)nSi-R ermöglicht es ihnen, über eine reaktive Gruppe (X, typischerweise eine Alkoxy- oder Halogengruppe) kovalent an anorganische Substrate zu binden, während die organofunktionelle Gruppe (R) die Oberflächeneigenschaften bestimmt.[1][3]

Die Morphologie dieser Filme, einschließlich Rauheit, Homogenität und das Vorhandensein von Aggregaten, ist entscheidend für ihre Funktion. Die Rasterkraftmikroskopie (AFM) ist ein unverzichtbares Werkzeug zur dreidimensionalen Charakterisierung dieser Oberflächen auf der Nanoskala, da sie quantitative Daten über Topographie und Rauheit liefert.[4][5] Die Abscheidebedingungen und die molekulare Struktur der Silan-Vorstufe beeinflussen maßgeblich die resultierende Filmmorphologie, die von glatten Monoschichten bis hin zu rauen Schichten mit Inselbildung durch Polymerisation reichen kann.[2]

Vergleichende Daten zur Oberflächenmorphologie

Die Oberflächenrauheit ist ein kritischer Parameter zur Bewertung der Qualität und Homogenität von Silanfilmen. Die folgende Tabelle fasst quantitative AFM-Daten aus Studien mit verschiedenen Aminosilan-Vorstufen auf Silizium- und Glassubstraten zusammen. Diese Daten verdeutlichen, wie die Wahl der Vorstufe und der Abscheideparameter die Oberflächenmorphologie beeinflusst.

Vorstufe/BeschichtungSubstratAbscheide-MethodeWichtige ParameterOberflächen-Rauheit (RMS/Ra)Morphologische Merkmale
UnbeschichtetSilizium-Wafer--Ra = 0.09 nm[2]Glatte Oberfläche ohne Inseln[2]
APREMSSilizium-WaferTauchbeschichtung (3 mM in Toluol)1 Anbindungsstelle, 6h @ 25°CRa = 0.12 nm[2]Gleichmäßige Oberfläche mit wenigen Inseln (Höhe ~2 nm)[2]
APTMSSilizium-WaferTauchbeschichtung (3 mM in Toluol)3 Anbindungsstellen, 6h @ 25°CRa = 0.28 nm[2]Relativ raue Schicht mit hoher Inseldichte (Höhe 1.5-2 nm, Breite ~20 nm) aufgrund von Polymerisation[2]
APSGlasTauchbeschichtungNachwaschschritteRMS < 0.15 nm[3]Relativ glatte Oberflächen[3]
APS (ungewaschen)GlasTauchbeschichtungOhne NachwaschschritteRMS > 0.8 nm[3]Bildung von Silan-"Inseln"[3]
DETA (Tri-amino)GlasTauchbeschichtung-RMS = 0.207 nm[3]Etwas rauere Oberfläche im Vergleich zu APS[3]
  • APREMS : 3-Aminopropylethoxydimethylsilan

  • APTMS : 3-Aminopropyltrimethoxysilan[2]

  • APS : Aminopropylsilan

  • DETA : Diethylentriamin-Silan

Die Daten zeigen deutlich, dass Silane mit mehr reaktiven Gruppen (z. B. APTMS mit drei Methoxygruppen) zu einer stärkeren Polymerisation neigen, was zu einer höheren Oberflächenrauheit und der Bildung von Inseln führt.[2] Im Gegensatz dazu bilden Silane mit nur einer Anbindungsstelle (z. B. APREMS) tendenziell geordnetere und glattere Schichten.[2]

Experimentelle Protokolle

Die Reproduzierbarkeit von AFM-Studien hängt entscheidend von detaillierten und gut dokumentierten experimentellen Protokollen ab. Nachfolgend wird ein allgemeines Protokoll für die Abscheidung von Aminosilan-Filmen und die anschließende AFM-Analyse beschrieben, das auf den in der Literatur gefundenen Methoden basiert.[2][3][6]

3.1. Substratvorbereitung und Filmabscheidung (Tauchbeschichtung)

  • Reinigung des Substrats: Silizium-Wafer oder Glassubstrate werden typischerweise gereinigt, um organische Verunreinigungen zu entfernen und eine hydrophile Oberfläche mit Silanolgruppen (Si-OH) zu erzeugen. Dies kann durch eine Behandlung mit Piranha-Lösung oder Sauerstoffplasma erfolgen.

  • Herstellung der Silanlösung: Eine verdünnte Lösung der Silan-Vorstufe (z. B. 1-3 mM) wird in einem wasserfreien organischen Lösungsmittel (z. B. Toluol) hergestellt, um eine unkontrollierte Polymerisation in der Lösung zu minimieren.[2]

  • Tauchbeschichtung: Das gereinigte Substrat wird für eine definierte Zeit (z. B. 6 bis 22 Stunden) und bei einer kontrollierten Temperatur (z. B. 25 °C) in die Silanlösung getaucht.[2]

  • Spülen und Trocknen: Nach der Beschichtung wird das Substrat gründlich mit dem Lösungsmittel (z. B. Toluol) gespült, um überschüssiges, physisorbiertes Material zu entfernen.[3] Anschließend wird es unter einem inerten Gasstrom (z. B. Argon oder Stickstoff) getrocknet.

3.2. AFM-Analyse

  • Geräte-Setup: Die AFM-Messungen werden typischerweise mit einem Rasterkraftmikroskop im "Tapping Mode" (auch als oszillierender Modus bekannt) durchgeführt.[2][6] Dieser Modus minimiert die lateralen Kräfte auf die weiche organische Schicht und reduziert das Risiko einer Beschädigung der Oberfläche durch die Messspitze.

  • Sondenauswahl: Es werden Silizium- oder Siliziumnitrid-Cantilever mit scharfen Spitzen verwendet, um eine hohe laterale Auflösung zu erzielen.[6]

  • Bildaufnahme: Topographiebilder werden von mehreren repräsentativen Bereichen der Probenoberfläche (z. B. 5 µm × 5 µm Scans) aufgenommen.[3]

  • Datenanalyse: Aus den Topographiebildern werden quantitative Daten extrahiert. Die wichtigste Metrik ist die Oberflächenrauheit, die üblicherweise als arithmetischer Mittelwert (Ra) oder als quadratischer Mittelwert (RMS) angegeben wird.[2][3] Zusätzlich können Höhe, Breite und Dichte von morphologischen Merkmalen wie Inseln oder Aggregaten analysiert werden.[2]

Visualisierung des Experimentellen Arbeitsablaufs

Der folgende Graph visualisiert den typischen Arbeitsablauf von der Probenvorbereitung bis zur morphologischen Analyse eines aus einer Silan-Vorstufe abgeschiedenen Films mittels AFM.

AFM_Workflow cluster_prep Phase 1: Probenvorbereitung cluster_analysis Phase 2: AFM-Analyse & Auswertung Substrat Substrat (z.B. Si-Wafer, Glas) Reinigung Reinigung (z.B. O2-Plasma) Substrat->Reinigung Beschichtung Tauchbeschichtung Reinigung->Beschichtung Silanloesung Herstellung der Silanlösung (z.B. This compound in Toluol) Silanloesung->Beschichtung Spuelen Spülen & Trocknen Beschichtung->Spuelen AFM AFM-Messung (Tapping Mode) Spuelen->AFM Topographie Topographische Rohdaten AFM->Topographie Analyse Datenanalyse Topographie->Analyse Ergebnis Morphologische Charakterisierung (Rauheit, Merkmalsgröße) Analyse->Ergebnis

Abbildung 1: Allgemeiner Arbeitsablauf für die AFM-Analyse von Silanfilmen.

Schlussfolgerung

Die morphologische Charakterisierung mittels AFM ist entscheidend für das Verständnis und die Optimierung von aus Organosilanen abgeschiedenen Filmen. Die Wahl der Silan-Vorstufe, insbesondere die Anzahl der reaktiven Gruppen, hat einen direkten Einfluss auf die Oberflächenmorphologie. Moleküle mit mehreren Anbindungspunkten neigen zur Polymerisation und bilden rauere Oberflächen mit Inselstrukturen, während Moleküle mit einer einzigen reaktiven Gruppe zu glatteren, homogeneren Filmen führen können.[2] Standardisierte Protokolle für die Filmabscheidung und die AFM-Analyse sind unerlässlich, um reproduzierbare und vergleichbare Ergebnisse zu gewährleisten. Zukünftige Studien sollten sich auf eine direkte vergleichende Analyse verschiedener Chlorsilane, einschließlich this compound, konzentrieren, um deren jeweilige Vor- und Nachteile für spezifische Anwendungen zu ermitteln.

References

Leistungsvergleich von Trichlormethylsilan-basierten und fluor-basierten hydrophoben Behandlungen

Author: BenchChem Technical Support Team. Date: December 2025

Eine technische Anleitung für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Die Erzeugung hydrophober Oberflächen ist für eine Vielzahl von High-Tech-Anwendungen von entscheidender Bedeutung, von der Verbesserung der Langlebigkeit medizinischer Geräte bis hin zur Steuerung von Flüssigkeiten in mikrofluidischen Systemen.[1] Unter den zahlreichen verfügbaren Methoden zur Oberflächenmodifizierung gehören Behandlungen auf der Basis von Trichlormethylsilan (TMCS) und fluorierten Silanverbindungen zu den am weitesten verbreiteten.

Diese Anleitung bietet einen objektiven Vergleich der Leistungsfähigkeit dieser beiden Ansätze, gestützt auf experimentelle Daten. Es werden detaillierte Protokolle für die Oberflächenbehandlung und -charakterisierung bereitgestellt, um Forschern zu ermöglichen, eine fundierte Entscheidung für ihre spezifischen Anwendungsanforderungen zu treffen.

Chemische Grundlagen und Reaktionsmechanismen

This compound-basierte Behandlungen this compound (CH₃SiCl₃) ist eine reaktive Organosiliciumverbindung, die mit Oberflächen reagiert, die Hydroxylgruppen (-OH) aufweisen, wie beispielsweise Glas oder Siliziumwafer.[2] In Gegenwart von Spuren von Wasser hydrolysiert TMCS und kondensiert mit den Oberflächen-Silanolgruppen (Si-OH).[2] Dieser Prozess, Silanisierung genannt, führt zur Bildung einer kovalent gebundenen Schicht aus Methyl-Polysiloxan. Die nach außen gerichteten, unpolaren Methylgruppen (CH₃) verleihen der Oberfläche ihre wasserabweisenden Eigenschaften.[2]

G cluster_surface Substratoberfläche cluster_reagents Reagenzien cluster_product Modifizierte Oberfläche Surface_OH Substrat-OH (Hydroxylgruppen) Reaction Hydrolyse & Kondensation Surface_OH->Reaction TMCS CH₃SiCl₃ (this compound) TMCS->Reaction H2O H₂O (Spuren) H2O->Reaction Modified_Surface Substrat-O-Si(CH₃)-O-... (Polysiloxan-Netzwerk) Reaction->Modified_Surface HCl 3 HCl (Nebenprodukt) Reaction->HCl Final_Surface Hydrophobe Methyl-Schicht Modified_Surface->Final_Surface

Abbildung 1: Vereinfachter Reaktionsmechanismus der TMCS-Behandlung.

Fluor-basierte Behandlungen Fluor-basierte Behandlungen nutzen Silane mit perfluorierten Alkylketten (z.B. 1H,1H,2H,2H-Perfluoroctyltriethoxysilan). Der Leistungsvorteil dieser Verbindungen beruht auf den einzigartigen Eigenschaften der Kohlenstoff-Fluor-Bindung (C-F).[3] Fluor ist das elektronegativste Element, was zu einer sehr geringen Polarisierbarkeit und extrem schwachen intermolekularen Kräften führt.[4] Dies resultiert in Oberflächen mit extrem niedriger Oberflächenenergie, die sowohl wasser- (hydrophob) als auch ölabweisend (oleophob) sind.[5][6]

Leistungsvergleich: Quantitative Daten

Die Leistungsfähigkeit einer hydrophoben Behandlung wird primär durch den statischen Kontaktwinkel, die dynamischen Abrolleigenschaften und die Oberflächenenergie bestimmt.

Tabelle 1: Vergleich der statischen Wasserkontaktwinkel (WCA) auf verschiedenen Substraten

Behandlung Substrat Kontaktwinkel (Wasser)
Unbehandelt Glas 20–30°[7]
This compound (TMCS) Glas 95–110°[7][8]
Fluor-basiertes Silan (PFAS) Glas 110–120°[9][10]
Unbehandelt Siliziumwafer <10°
This compound (TMCS) Siliziumwafer 98–105°
Fluor-basiertes Silan (PFAS) Siliziumwafer ~111°[9]

| Fluor-basiertes Silan (PFAS) mit Nanostruktur | Marmor | >150° (superhydrophob)[9] |

Tabelle 2: Vergleich der dynamischen Kontakteigenschaften und der Oberflächenenergie

Eigenschaft This compound (TMCS) Fluor-basiertes Silan (PFAS)
Abrollwinkel (Sliding Angle) 10–30° < 5–10°[11]
Kontaktwinkelhysterese 10–20° < 5°[12]

| Kritische Oberflächenenergie | ~20–25 mN/m[13] | ~10–15 mN/m[6] |

Diskussion der Daten Die Daten zeigen eindeutig, dass fluor-basierte Behandlungen eine höhere Hydrophobie erzielen als TMCS-Behandlungen. Dies äußert sich in durchweg höheren statischen Kontaktwinkeln.[9] Noch signifikanter sind die Unterschiede bei den dynamischen Eigenschaften. Der sehr niedrige Abrollwinkel und die geringe Hysterese bei fluorierten Oberflächen bedeuten, dass Wassertropfen kaum anhaften und bereits bei geringster Neigung abperlen.[11][12] Dies ist ein Kennzeichen für eine sehr homogene und defektarme Beschichtung und ist entscheidend für selbstreinigende Anwendungen.

Die Ursache für diese überlegene Leistung liegt in der deutlich niedrigeren Oberflächenenergie, die durch die Perfluor-Ketten erzielt wird.[4][6] Während TMCS-Beschichtungen hydrophob, aber noch ölliebend (oleophil) sind, sind fluorierte Oberflächen oft auch ölabweisend (oleophob).[6]

Stabilität und Haltbarkeit

Die Haltbarkeit einer hydrophoben Beschichtung ist für die meisten praktischen Anwendungen von entscheidender Bedeutung.

  • Chemische und thermische Stabilität: Die Kohlenstoff-Fluor-Bindung ist eine der stärksten kovalenten Bindungen in der organischen Chemie. Dies verleiht fluorierten Beschichtungen eine ausgezeichnete chemische Inertheit und thermische Stabilität.[3] Sie sind widerstandsfähig gegenüber UV-Strahlung, Oxidation und den meisten Chemikalien.[14]

  • Hydrolytische Stabilität: Die Si-O-Si-Bindungen, die die Silan-Schicht auf dem Substrat verankern, sind anfällig für Hydrolyse, insbesondere in feuchten Umgebungen.[15] Obwohl beide Behandlungstypen auf dieser Verankerung beruhen, bietet die dichte, wasserabweisende Schicht der fluorierten Moleküle einen besseren Schutz der darunterliegenden Anbindungsschicht vor dem Eindringen von Wasser, was zu einer potenziell längeren Lebensdauer führt.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben standardisierte Verfahren zur Herstellung und Charakterisierung der hydrophoben Oberflächen.

G cluster_prep 1. Substratvorbereitung cluster_coating 2. Beschichtung cluster_post 3. Nachbehandlung A Reinigung (Ultraschall in Aceton, Isopropanol, DI-Wasser) B Trocknung (Stickstoffstrom) A->B C Oberflächenaktivierung (O₂-Plasma oder Piranha-Lösung) B->C D1 TMCS-Beschichtung (Dampfphasenabscheidung in Exsikkator) C->D1 Weg A D2 Fluor-Silan-Beschichtung (Eintauchen in 1%ige Lösung in Toluol) C->D2 Weg B E Spülen (Toluol, Isopropanol) D1->E D2->E F Aushärten (110 °C, 30 min) E->F G 4. Charakterisierung (Kontaktwinkel, AFM, XPS) F->G

Abbildung 2: Allgemeiner Arbeitsablauf zur Oberflächenmodifizierung und -analyse.

Protokoll 1: Oberflächenmodifizierung

  • Substratreinigung: Die Substrate (z.B. Glasobjektträger) werden nacheinander für 15 Minuten im Ultraschallbad in Aceton, Isopropanol und deionisiertem (DI) Wasser gereinigt. Anschließend werden sie unter einem sanften Stickstoffstrom getrocknet.

  • Oberflächenaktivierung: Um eine hohe Dichte an reaktiven Silanolgruppen zu gewährleisten, werden die gereinigten Substrate für 5-10 Minuten in einem Sauerstoffplasma-Reiniger behandelt. Alternativ kann eine Piranha-Lösung (3:1 H₂SO₄:H₂O₂) verwendet werden (extreme Vorsicht geboten!).

  • Beschichtung (Weg A - TMCS): Die aktivierten Substrate werden in einen Vakuum-Exsikkator zusammen mit einem offenen Gefäß mit 1-2 ml this compound gegeben. Der Exsikkator wird für 2 Stunden evakuiert. Die Beschichtung erfolgt in der Dampfphase.

  • Beschichtung (Weg B - Fluor-Silan): Die aktivierten Substrate werden für 1 Stunde in eine 1% (v/v) Lösung eines geeigneten fluorierten Silans (z.B. Perfluoroctyltriethoxysilan) in einem wasserfreien Lösungsmittel (z.B. Toluol) getaucht.

  • Nachbehandlung: Die beschichteten Substrate werden gründlich mit frischem Lösungsmittel (Toluol, dann Isopropanol) gespült, um überschüssiges, nicht kovalent gebundenes Silan zu entfernen.

  • Aushärtung: Die Proben werden anschließend für 30 Minuten bei 110 °C in einem Ofen ausgehärtet, um die kovalente Bindung zu vervollständigen und die Schicht zu stabilisieren.

Protokoll 2: Messung des Kontaktwinkels (Sessile-Drop-Methode)

  • Gerät: Ein Goniometer (Kontaktwinkelmessgerät) mit einer hochauflösenden Kamera, einer präzisen Dosiereinheit und einer Lichtquelle wird verwendet.[4]

  • Probenvorbereitung: Die beschichtete Probe wird auf dem Probentisch des Goniometers platziert und horizontal ausgerichtet.

  • Tropfenplatzierung: Ein Tropfen DI-Wasser mit einem definierten Volumen (typischerweise 2-5 µL) wird vorsichtig mit einer Nadel auf die Oberfläche aufgesetzt.[16]

  • Messung: Sobald der Tropfen im Gleichgewicht ist, wird ein Bild aufgenommen. Eine Software analysiert die Tropfenkontur und berechnet den Winkel zwischen der Basislinie (Oberfläche) und der Tangente am Drei-Phasen-Kontaktpunkt.[4]

  • Statistische Auswertung: Die Messung wird an mindestens fünf verschiedenen Stellen der Probe wiederholt, um einen statistisch validen Durchschnittswert zu erhalten und die Homogenität der Beschichtung zu beurteilen.[16]

Fazit und Empfehlungen

Die Wahl zwischen einer this compound- und einer fluor-basierten hydrophoben Behandlung hängt maßgeblich von den Leistungsanforderungen und den Kosten ab.

  • This compound (TMCS) ist eine effektive und kostengünstige Methode, um gute hydrophobe Eigenschaften (WCA > 90°) zu erzielen. Sie ist ideal für Anwendungen, bei denen eine grundlegende Wasserabweisung ausreicht und keine extreme chemische Beständigkeit oder selbstreinigende Eigenschaften erforderlich sind.

  • Fluor-basierte Behandlungen bieten eine überlegene Leistung in allen Aspekten: Sie erzeugen Oberflächen mit höherer Hydrophobie, exzellenten dynamischen Abperleigenschaften und deutlich besserer chemischer, thermischer und hydrolytischer Stabilität.[4][14] Sie sind die erste Wahl für anspruchsvolle Anwendungen, bei denen maximale Leistung und Langlebigkeit entscheidend sind, beispielsweise für hochwertige medizinische Beschichtungen, selbstreinigende Optiken und in der fortgeschrittenen Mikrofluidik.

References

Quantitative Analyse der Silanolgruppen-Dichte nach der Reaktion mit Trichlormethylsilan: Ein Vergleichsleitfaden

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung bietet dieser Leitfaden einen objektiven Vergleich verschiedener Methoden zur quantitativen Analyse der Dichte von Silanolgruppen auf Oberflächen nach der Reaktion mit Trichlormethylsilan. Detaillierte experimentelle Protokolle und unterstützende Daten sollen bei der Auswahl der am besten geeigneten Analysetechnik für spezifische Forschungsanforderungen helfen.

Die Modifizierung von Oberflächen durch Silanisierung ist ein entscheidender Prozess in zahlreichen wissenschaftlichen und industriellen Bereichen, einschließlich der Chromatographie, der Mikroelektronik und der Entwicklung von Biomaterialien. This compound (TCMS) ist ein reaktives Silan, das häufig zur Funktionalisierung von Oberflächen mit Methylgruppen verwendet wird, wodurch deren Hydrophobizität verändert wird. Die Effizienz dieser Reaktion hängt direkt von der Dichte der oberflächlichen Silanolgruppen (Si-OH) ab. Eine genaue Quantifizierung dieser Gruppen vor und nach der Reaktion ist daher für die Prozesskontrolle und das Verständnis der Oberflächenchemie unerlässlich.

Vergleich der quantitativen Analysemethoden

Zur Bestimmung der Silanolgruppen-Dichte nach der Reaktion mit this compound kommen verschiedene instrumentelle Analysemethoden in Frage. Jede Methode hat ihre spezifischen Vor- und Nachteile in Bezug auf Empfindlichkeit, Quantifizierbarkeit und Informationsgehalt. Die am häufigsten eingesetzten Techniken sind die Thermogravimetrische Analyse (TGA), die Röntgenphotoelektronenspektroskopie (XPS) und die Infrarotspektroskopie (IR).

MethodePrinzipTypische Ergebnisse (Illustrativ)VorteileNachteile
Thermogravimetrische Analyse (TGA) Misst die Gewichtsänderung einer Probe als Funktion der Temperatur. Der Gewichtsverlust in bestimmten Temperaturbereichen kann mit der Abspaltung von Wasser aus Silanolgruppen und der Zersetzung der aufgebrachten Silanschicht korreliert werden.Vor der Reaktion: Gewichtsverlust von ca. 2-5 % zwischen 150 °C und 600 °C, zurückzuführen auf die Kondensation von Silanolgruppen.[1] Nach der Reaktion: Geringerer Gewichtsverlust im Bereich der Silanolkondensation und ein zusätzlicher Gewichtsverlust bei höheren Temperaturen durch die Zersetzung der Methylsilyl-Gruppen.[2]- Relativ einfach durchzuführen. - Liefert quantitative Informationen über die Gesamtmenge an gebundenem Material.- Geringe Spezifität; andere flüchtige Komponenten können die Messung stören. - Schwierigkeiten bei der genauen Zuordnung von Gewichtsverlusten zu spezifischen chemischen Reaktionen.
Röntgenphotoelektronenspektroskopie (XPS) Analysiert die kinetische Energie von Elektronen, die von einer Oberfläche emittiert werden, wenn diese mit Röntgenstrahlen bestrahlt wird. Liefert Informationen über die elementare Zusammensetzung und die chemischen Bindungszustände der obersten Nanometer.Vor der Reaktion: Hohes O 1s / Si 2p Verhältnis, charakteristisch für eine hydroxylierte Siliziumdioxidoberfläche. Nach der Reaktion: Auftreten eines C 1s Signals von der Methylgruppe des TCMS. Verringerung des O 1s Signals, das den Silanolgruppen zugeordnet ist. Verschiebung der Si 2p Bindungsenergie.[3]- Sehr oberflächenempfindlich (typischerweise 5-10 nm).[3] - Liefert detaillierte Informationen über die chemischen Bindungszustände.[3] - Kann zur Quantifizierung der Oberflächenbedeckung verwendet werden.- Erfordert Hochvakuum, was zur Dehydratisierung der Probe führen kann. - Die Quantifizierung kann durch die Probenmatrix und die Oberflächenrauheit beeinflusst werden.
Infrarotspektroskopie (IR) Misst die Absorption von Infrarotstrahlung durch die Probe, was zu Schwingungsanregungen von Molekülbindungen führt. Die Intensität der Absorptionsbanden von Si-OH-Gruppen kann zur Quantifizierung herangezogen werden.Vor der Reaktion: Eine breite Bande bei ca. 3745 cm⁻¹ (isolierte Si-OH-Gruppen) und eine breitere Bande bei niedrigeren Wellenzahlen (wasserstoffverbrückte Si-OH-Gruppen).[4] Nach der Reaktion: Deutliche Abnahme der Intensität der Si-OH-Banden, was auf deren Verbrauch durch die Reaktion mit TCMS hinweist.[5][6]- Nicht-destruktive Methode. - Kann in situ durchgeführt werden, um die Reaktion in Echtzeit zu verfolgen. - Empfindlich gegenüber Änderungen in der chemischen Umgebung der Silanolgruppen.- Die Quantifizierung kann durch Streuung und Überlappung von Banden erschwert werden. - Die Erstellung einer genauen Kalibrierung für die quantitative Analyse kann aufwendig sein.

Experimentelle Protokolle

Für eine reproduzierbare und genaue quantitative Analyse sind detaillierte und standardisierte experimentelle Protokolle unerlässlich.

Thermogravimetrische Analyse (TGA)
  • Probenvorbereitung: Eine genau abgewogene Menge (typischerweise 5-10 mg) der getrockneten Probe (sowohl vor als auch nach der Reaktion mit TCMS) wird in einen TGA-Tiegel aus Aluminiumoxid oder Platin gegeben.

  • Instrumenten-Setup: Das TGA-Gerät wird mit einem Inertgas (z. B. Stickstoff) mit einer konstanten Flussrate (z. B. 20-50 ml/min) gespült, um Oxidation zu verhindern.

  • Heizprogramm: Die Probe wird typischerweise mit einer konstanten Heizrate (z. B. 10 °C/min) von Raumtemperatur auf eine Endtemperatur von ca. 800-1000 °C erhitzt.[7]

  • Datenanalyse: Der prozentuale Gewichtsverlust wird gegen die Temperatur aufgetragen. Der Gewichtsverlust in dem für die Dehydroxylierung charakteristischen Temperaturbereich (typischerweise 150-600 °C) wird zur Berechnung der Silanolgruppen-Dichte herangezogen.

Röntgenphotoelektronenspektroskopie (XPS)
  • Probenvorbereitung: Die Proben werden auf einem geeigneten Probenträger montiert. Es ist entscheidend, eine Kontamination der Oberfläche zu vermeiden.

  • Instrumenten-Setup: Die Analyse wird in einem Ultrahochvakuum (UHV)-System durchgeführt. Eine monochromatische Röntgenquelle (z. B. Al Kα) wird verwendet.

  • Datenerfassung: Übersichtsspektren werden aufgenommen, um die vorhandenen Elemente zu identifizieren. Hochauflösende Spektren der relevanten Elemente (Si 2p, O 1s, C 1s) werden akquiriert.

  • Datenanalyse: Die Peakflächen der hochauflösenden Spektren werden zur Bestimmung der atomaren Konzentrationen verwendet. Die chemischen Verschiebungen und Peakformen geben Aufschluss über die Bindungszustände. Die Abnahme des O 1s-Signals, das den Si-OH-Gruppen zugeordnet ist, und das Erscheinen des C 1s-Signals werden zur Quantifizierung der Reaktion herangezogen.

Infrarotspektroskopie (IR)
  • Probenvorbereitung: Für die Transmissionsmessung werden die Proben oft zu dünnen, selbsttragenden Pellets gepresst. Alternativ kann die diffuse Reflexionstechnik (DRIFTS) für Pulverproben verwendet werden.

  • Instrumenten-Setup: Ein Fourier-Transform-Infrarot (FTIR)-Spektrometer wird verwendet. Ein Hintergrundspektrum wird vor der Probenmessung aufgenommen.

  • Datenerfassung: Das Spektrum wird im mittleren Infrarotbereich (typischerweise 4000-400 cm⁻¹) aufgenommen.

  • Datenanalyse: Die Intensität (Peakfläche oder -höhe) der charakteristischen Absorptionsbande der freien Silanolgruppen (ca. 3745 cm⁻¹) wird vor und nach der Reaktion verglichen. Die Abnahme der Intensität ist ein Maß für den Umsatz der Silanolgruppen.

Visualisierungen

Die folgenden Diagramme veranschaulichen den Arbeitsablauf der Analyse und die chemische Reaktion.

experimental_workflow cluster_pre Vor der Reaktion cluster_reaction Reaktion cluster_post Nach der Reaktion cluster_analysis Quantitative Analyse start Ausgangsmaterial (z.B. Siliziumdioxid) reaction Reaktion mit This compound start->reaction product Modifizierte Oberfläche reaction->product tga TGA product->tga xps XPS product->xps ir IR product->ir

References

Safety Operating Guide

Proper Disposal of Trichlormethylsilane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and operational guidance for the handling and disposal of Trichlormethylsilane, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with regulations. Trichlormethylsilane is a highly flammable and corrosive chemical that reacts violently with water, necessitating strict adherence to the protocols detailed below.

Trichlormethylsilane, a colorless liquid with a sharp odor, is a reactive compound primarily used as a precursor in the formation of siloxane polymers.[1] Its hazardous nature requires careful management, especially concerning its disposal. The primary hazard lies in its violent reaction with water and moisture, which produces corrosive hydrochloric acid (HCl) gas.[1][2][3][4][5][6] This reactivity dictates the specific procedures required for its safe neutralization and disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Trichlormethylsilane in a well-ventilated area, preferably within a fume hood, and away from any sources of ignition.[3][7][8] Personal protective equipment (PPE) is mandatory to prevent severe skin burns and eye damage.[3][9][10][11]

Personal Protective Equipment (PPE)Specification
Respiratory Protection NIOSH-certified combination organic vapor/acid gas respirator.[10]
Hand Protection Neoprene or nitrile rubber gloves.[10]
Eye Protection Chemical goggles or a face shield.[10]
Skin and Body Protection Wear suitable protective clothing to prevent skin contact.[10][11]
Spill Management

In the event of a spill, immediate and decisive action is required to mitigate the risks.

  • Evacuate and Isolate: Immediately evacuate all personnel from the affected area and restrict access.[3][5][7]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[7][8][9]

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.[9]

  • Containment: For small spills, use a dry, inert absorbent material like dry sand, diatomaceous earth, or vermiculite (B1170534) to contain the spill.[3][7][9] Do not use water directly on the spill , as this will generate a large amount of HCl gas.[4][5][8]

  • Vapor Suppression: A water spray or fog may be used to help disperse and scrub the vapor cloud, but care must be taken not to let water come into direct contact with the spilled liquid.[8][9]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, sealable, and properly labeled container for hazardous waste.[3][7]

Step-by-Step Disposal Protocol

The recommended method for the disposal of Trichlormethylsilane is through neutralization, which converts it into less hazardous substances. This process must be carried out with extreme caution due to the vigorous nature of the reaction.

Experimental Protocol: Neutralization of Trichlormethylsilane

This protocol details the controlled hydrolysis and subsequent neutralization of Trichlormethylsilane.

Materials:

  • Trichlormethylsilane

  • A suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber)

  • A neutralizing agent such as soda ash (sodium carbonate) or soda-lime.[9]

  • An inert solvent (e.g., a high-boiling point hydrocarbon)

  • Ice bath

  • Personal Protective Equipment (as specified in the table above)

Procedure:

  • Preparation: Set up the reaction apparatus in a fume hood. The gas outlet should be connected to a scrubber containing a sodium hydroxide (B78521) solution to neutralize the evolved HCl gas.

  • Inert Solvent: Place a suitable amount of an inert solvent in the reaction vessel and cool it in an ice bath.

  • Slow Addition: Slowly add the Trichlormethylsilane to the cooled inert solvent with continuous stirring.

  • Controlled Hydrolysis: Cautiously add a stoichiometric excess of the neutralizing agent (e.g., a slurry of soda ash in water) dropwise from the dropping funnel. The reaction is highly exothermic and will generate a significant amount of gas. The rate of addition must be carefully controlled to keep the reaction under control.

  • Reaction Completion: Continue stirring the mixture until the reaction is complete, as indicated by the cessation of gas evolution.

  • Disposal of Products: The resulting mixture, containing a siloxane polymer and a salt (e.g., sodium chloride), should be collected in a labeled hazardous waste container.[1][9]

  • Final Disposal: The container should be sent to an approved hazardous waste disposal facility for incineration or burial in a licensed landfill.[9]

  • Decontamination: Decontaminate the empty containers by rinsing with a 5% aqueous sodium hydroxide or soda ash solution, followed by water.[9]

Logical Workflow for Trichlormethylsilane Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of Trichlormethylsilane.

Trichlormethylsilane_Disposal_Workflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal A Assess Risks & Don PPE B Prepare Fume Hood & Necessary Equipment A->B C Controlled Hydrolysis & Neutralization B->C D Monitor Reaction (Gas Evolution, Temperature) C->D D->C Adjust Addition Rate E Package Waste Products D->E Reaction Complete F Decontaminate Equipment E->F G Transfer to Licensed Waste Facility F->G H Incineration or Landfill G->H

Caption: Workflow for the safe disposal of Trichlormethylsilane.

Signaling Pathway of Trichlormethylsilane Hydrolysis

The chemical reaction central to the disposal process is the hydrolysis of Trichlormethylsilane. This reaction proceeds in two main stages: the initial reaction with water to form methylsilanetriol (B1219558) and hydrochloric acid, followed by the condensation of the unstable methylsilanetriol to form a stable polysiloxane network.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products TCS Trichloromethylsilane (CH3SiCl3) MST Methylsilanetriol (CH3Si(OH)3) (Unstable Intermediate) TCS->MST + 3H2O HCl Hydrochloric Acid (HCl) TCS->HCl + 3H2O Water Water (H2O) Polymer Polymethylsiloxane ([CH3SiO1.5]n) MST->Polymer Condensation - 1.5H2O

Caption: Hydrolysis reaction of Trichlormethylsilane.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trichloromethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and development, the safe handling of reactive chemicals is paramount. Trichloromethylsilane, a highly flammable and corrosive compound, requires stringent safety protocols to mitigate risks. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of researchers and the integrity of their work.

Immediate Safety and Hazard Information

Trichloromethylsilane (CH₃SiCl₃) is a colorless, fuming liquid with a pungent odor.[1] It is highly flammable and reacts violently with water and moisture in the air, liberating corrosive hydrogen chloride gas.[2][3] This substance can cause severe skin burns, serious eye damage, and respiratory irritation.[2][3][4] Inhalation may be fatal.[4] Therefore, adherence to proper personal protective equipment (PPE) and handling procedures is critical.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protection is necessary to prevent any contact with Trichloromethylsilane. The following table summarizes the required PPE.

Protection Type Specific Requirements Rationale
Hand Protection Neoprene or nitrile rubber gloves.[2][5]Provides a chemical-resistant barrier to prevent skin contact and burns.
Eye and Face Protection Chemical goggles or a face shield. Contact lenses should not be worn.[2][5]Protects against splashes and fumes that can cause severe eye damage.
Respiratory Protection NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[2][5]Filters out harmful vapors and acid gases, preventing respiratory tract irritation and potential fatality.
Skin and Body Protection Wear suitable protective clothing.[2][3][5]Shields the body from accidental splashes and contact with the corrosive liquid.
Exposure Limits and Physical Properties

Understanding the physical properties and exposure limits of Trichloromethylsilane is crucial for a comprehensive risk assessment.

Parameter Value
Flash Point -15 °C (5 °F)[6]
Autoignition Temperature 404 °C (759.2 °F)[6]
Boiling Point 66 °C (150.8 °F)[6]
Vapor Pressure 180 mbar @ 20°C[6]
Explosive Limits Lower: 5.50%, Upper: 10.40%[6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling Trichloromethylsilane is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure that emergency eye wash fountains and safety showers are readily available in the immediate vicinity of any potential exposure.[2][5]

  • Work in a well-ventilated area, preferably within a chemical fume hood with local exhaust ventilation.[2][3]

  • All equipment used for handling must be explosion-proof and properly grounded to prevent static discharge.[2][3]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above.

3. Chemical Handling:

  • Use only non-sparking tools.[2][3]

  • Keep the container tightly closed when not in use.[2][3]

  • Avoid all eye and skin contact, and do not breathe vapors or mist.[2]

  • Keep away from heat, open flames, and sparks. No smoking in the handling area.[2][3]

  • Never allow the product to come into contact with water or moisture.[4][6]

4. Post-Handling Procedures:

  • Wash hands and other exposed areas with mild soap and water after handling and before eating, drinking, or smoking.[2][5]

  • Wash contaminated clothing before reuse.[2]

Disposal Plan: Managing Trichloromethylsilane Waste

Proper disposal of Trichloromethylsilane and its containers is a critical final step in the handling process to protect both personnel and the environment.

1. Immediate Waste Containment:

  • For spills, use an absorbent material like dry sand or inert absorbent to collect the liquid.[3] Do not use water.[7]

  • Place the absorbed material into a suitable, sealable, and dry non-plastic container for disposal.[3]

2. Container Decontamination:

  • Handle empty containers with care as they may contain flammable residual vapors.[2]

  • Decontaminate empty containers with a 5% aqueous sodium hydroxide (B78521) or soda ash solution, followed by water.[8]

3. Final Disposal:

  • Dispose of the chemical waste and contaminated materials through a licensed waste disposal facility.[2]

  • All disposal activities must be in accordance with local, regional, and national regulations.[9]

  • An alternative disposal method involves hydrolysis by adding the mixture to water, which produces oxides and dilute hydrochloric acid that is then neutralized.[10]

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical steps for the safe handling of Trichloromethylsilane, from initial preparation to final disposal.

prep Preparation & Engineering Controls ppe Don PPE prep->ppe Ensure safety measures are in place handling Chemical Handling ppe->handling Proceed with handling post_handling Post-Handling Procedures handling->post_handling Task completed spill Spill Occurs handling->spill waste_containment Waste Containment post_handling->waste_containment Segregate waste spill_response Spill Response spill->spill_response Activate emergency plan spill_response->waste_containment disposal Final Disposal waste_containment->disposal Transfer to licensed facility

Caption: Workflow for Safe Handling of Trichloromethylsilane.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.